2-Butyne-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
but-2-yne-1,4-diol | |
|---|---|---|
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InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |
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InChI Key |
DLDJFQGPPSQZKI-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C#CCO)O | |
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Molecular Formula |
C4H6O2 | |
| Record name | 1,4-BUTYNEDIOL | |
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| Record name | 1,4-Butynediol | |
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DSSTOX Substance ID |
DTXSID4021921 | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
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Boiling Point |
460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |
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Flash Point |
263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |
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Solubility |
Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |
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Impurities |
< 0.5% water; 1% butane-1,4-diol | |
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Color/Form |
Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |
CAS No. |
110-65-6; 54141-09-2, 110-65-6 | |
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Melting Point |
50 °C, 58 °C | |
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Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 2-Butyne-1,4-diol for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-butyne-1,4-diol (C₄H₆O₂), a key building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings, particularly within the pharmaceutical industry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive insights.
Molecular Structure and its Spectroscopic Implications
This compound is a symmetrical molecule featuring a carbon-carbon triple bond flanked by two hydroxymethyl groups. This unique structure dictates its spectroscopic behavior, giving rise to characteristic signals that are readily identifiable.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide simple yet informative spectra due to the molecule's symmetry.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the hydroxyl protons and the methylene protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Singlet | 4H | -CH ₂- |
| Variable (depends on conc. and solvent) | Broad Singlet | 2H | -OH |
Interpretation: The methylene protons (-CH₂-) adjacent to the alkyne and hydroxyl groups are chemically equivalent and therefore appear as a single sharp singlet at approximately 4.2 ppm[1]. The absence of coupling is due to the lack of adjacent protons. The hydroxyl protons (-OH) typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is also simple, showing two signals for the two types of carbon atoms present.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~50 | -C H₂- |
| ~85 | -C ≡C - |
Interpretation: The signal at approximately 50 ppm is attributed to the methylene carbons (-CH₂-), which are deshielded by the adjacent electronegative oxygen atom[2]. The alkynyl carbons (-C≡C-) resonate at a lower field, around 85 ppm, which is a characteristic chemical shift for sp-hybridized carbons[3].
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR spectrum can be obtained by following a standardized protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry vial.[4] The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (for a 300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 128-512 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[5][6]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| 2950-2850 | Medium | C-H stretch (sp³ C-H) |
| 2250-2100 | Weak to Medium | C≡C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Interpretation: The IR spectrum of this compound is dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.[7][8] The C-H stretching of the methylene groups appears in the 2950-2850 cm⁻¹ range. A key feature is the weak to medium intensity band for the C≡C triple bond stretch, which is expected in the 2250-2100 cm⁻¹ region. Its intensity is often weak in symmetrical alkynes. Finally, a strong absorption corresponding to the C-O stretching of the primary alcohol functionality is observed around 1050-1000 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The solid nature of this compound makes the Potassium Bromide (KBr) pellet method a suitable technique for obtaining a high-quality IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours and store it in a desiccator.[9]
-
In a clean agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until it is a homogenous, fine powder.[10][11]
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background by the instrument software.
-
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.
Table 4: Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 86 | [M]⁺ (Molecular Ion) |
| 85 | [M-H]⁺ |
| 68 | [M-H₂O]⁺ |
| 57 | [M-CHO]⁺ or [M-CH₂OH]⁺ |
| 55 | [M-H₂O-H]⁺ |
| 31 | [CH₂OH]⁺ |
Interpretation: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 86, corresponding to its molecular weight.[13][14] Common fragmentation pathways include the loss of a hydrogen atom to give a peak at m/z 85, and the loss of a water molecule (dehydration) to yield a fragment at m/z 68.[15] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a favorable fragmentation pathway for alcohols, leading to the formation of the [CH₂OH]⁺ ion at m/z 31.[16] The peak at m/z 57 likely arises from the loss of a formyl radical (-CHO) or a hydroxymethyl radical (-CH₂OH).
Experimental Protocol for GC-MS with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, providing both separation and structural information.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetone.
-
-
GC Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
MS Parameters (Electron Ionization):
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The symmetry of the molecule simplifies its NMR spectra, while its functional groups give rise to distinct and predictable signals in IR and MS. The detailed protocols provided herein serve as a self-validating system to ensure the acquisition of high-quality, reliable data for researchers and professionals in drug development and other scientific fields.
References
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Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
University of Colorado Boulder. Sample preparation for FT-IR. [Link]
-
LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]
-
Spectroscopy Online. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
SpectraBase. This compound - Optional[¹³C NMR] - Spectrum. [Link]
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PubMed. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for this compound. [Link]
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University of Puget Sound. Notes on NMR Solvents. [Link]
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NIST WebBook. This compound Mass Spectrum. [Link]
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Chemistry LibreTexts. 6.2: Fragmentation. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Butyne-1,4-diol via the Reppe Process
This guide provides a comprehensive technical overview of the Reppe process for the synthesis of 2-butyne-1,4-diol, a critical precursor in the chemical industry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this foundational reaction.
Introduction: The Significance of this compound and the Reppe Synthesis
This compound (B4D) is a versatile chemical intermediate of significant industrial importance. Its unique structure, featuring a carbon-carbon triple bond and two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a wide array of products, including pharmaceuticals, plastics, and specialty chemicals. Key applications include the production of 1,4-butanediol (BDO), tetrahydrofuran (THF), and polyurethanes.
The primary industrial route to this compound is the Reppe process, developed by Walter Reppe and his colleagues at BASF in the 1930s. This process involves the reaction of acetylene with formaldehyde in the presence of a catalyst. The elegance and efficiency of the Reppe synthesis have made it a cornerstone of industrial organic chemistry for decades. The Reppe process is the dominant industrial method for producing this compound.[1] It involves the reaction of acetylene with an aqueous solution of formaldehyde using a specialized catalyst.[1]
The Core Chemistry: Reaction Mechanism and Catalysis
The Reppe synthesis of this compound is fundamentally an ethynylation reaction. It proceeds by the reaction of two equivalents of formaldehyde with one equivalent of acetylene.
Reaction Equation:
2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH
The reaction is typically carried out in the presence of a copper acetylide catalyst, often supported on silica. The catalyst is the heart of the process, and its composition and preparation are critical to achieving high yields and selectivity.
The Catalytic Cycle
The precise mechanism of the Reppe process is complex and has been the subject of extensive research. However, a generally accepted pathway involves the following key steps:
-
Formation of the Active Catalyst: The process often starts with a copper(II) salt which is reduced in situ to form the active copper(I) acetylide species.
-
Coordination of Acetylene: Acetylene coordinates to the copper(I) center.
-
Nucleophilic Attack by Formaldehyde: One molecule of formaldehyde undergoes nucleophilic attack at the acetylenic carbon, leading to the formation of a propargyl alcohol intermediate.
-
Second Formaldehyde Addition: A second molecule of formaldehyde reacts with the other acetylenic carbon, yielding the final product, this compound.
-
Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in further reaction cycles.
Bismuth is often used as a promoter to improve the catalyst's performance and stability.
The Catalyst System: A Closer Look
The catalyst is paramount to the success of the Reppe synthesis. While various catalyst systems have been explored, the most common industrial catalysts are based on copper acetylide supported on silica. Bismuth oxide is frequently added as a promoter.
-
Copper Acetylide (Cu₂C₂): This is widely accepted as the catalytically active species.[2] It is formed in situ from a copper(II) oxide precursor under the reaction conditions.[2]
-
Bismuth Oxide (Bi₂O₃): Bismuth acts as a promoter, enhancing the catalyst's activity, selectivity, and lifespan. It is thought to suppress the formation of byproducts.
-
Support Material: Silica is the most common support, providing a high surface area for the catalyst and improving its mechanical stability.
Recent research has explored more complex catalyst systems, such as CuO–Bi₂O₃/MgAl₂O₄, which have shown enhanced performance due to improved catalyst dispersion and acid-base properties.[2]
Process Parameters and Their Influence
The Reppe process is sensitive to several operational parameters. Optimizing these is crucial for maximizing yield and ensuring safe operation.
| Parameter | Typical Range | Impact on the Process |
| Temperature | 80-120 °C | Higher temperatures increase the reaction rate but can also lead to the formation of byproducts and catalyst deactivation. |
| Pressure | 5-20 bar | Higher pressures increase the solubility of acetylene in the reaction medium, thus enhancing the reaction rate. However, safety considerations are paramount when working with acetylene under pressure. |
| pH | 4-6 | The pH of the reaction mixture influences catalyst stability and activity. |
| Formaldehyde Concentration | 20-40 wt% | A higher concentration can increase the reaction rate, but it can also lead to side reactions. |
| Catalyst Loading | 1-5 wt% | Higher catalyst loading generally leads to a faster reaction, but economic and mass transfer limitations must be considered. |
A kinetic model developed for the Reppe synthesis in dimethylformamide indicated that the reaction is primarily chemically controlled at temperatures below 100°C.[3] The model assumes a surface reaction between adsorbed acetylene and formaldehyde in the liquid phase.[3]
Experimental Protocol: A Step-by-Step Guide
This section outlines a generalized, lab-scale procedure for the synthesis of this compound. Note: This protocol is for informational purposes only and should be adapted and scaled according to specific laboratory equipment and safety protocols.
Materials and Reagents
-
Formaldehyde (37 wt% in water)
-
Acetylene (high purity)
-
Copper(II) oxide
-
Bismuth(III) oxide
-
Silica gel (high surface area)
-
Distilled water
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Catalyst Preparation (Example)
-
Impregnate the silica gel support with an aqueous solution of copper nitrate and bismuth nitrate.
-
Dry the impregnated support at 120 °C for 12 hours.
-
Calcine the dried material at 450 °C for 4 hours to convert the nitrates to their respective oxides.
Reaction Procedure
-
Reactor Setup: The reaction is typically carried out in a high-pressure stirred tank reactor (autoclave) equipped with a gas inlet, liquid inlet, sampling port, pressure gauge, and temperature controller.
-
Charging the Reactor:
-
Charge the reactor with the prepared catalyst and an aqueous solution of formaldehyde.
-
Seal the reactor and purge it with nitrogen to remove any air.
-
-
Pressurization and Heating:
-
Pressurize the reactor with acetylene to the desired operating pressure.
-
Heat the reactor to the target temperature while stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking periodic samples and analyzing them for the consumption of formaldehyde and the formation of this compound using techniques like HPLC or GC.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess acetylene.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product is then purified by distillation under reduced pressure.
-
Visualizing the Process
Reaction Mechanism
Caption: Simplified catalytic cycle for the Reppe synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety: A Critical Consideration
The Reppe process involves the handling of acetylene, a highly flammable and potentially explosive gas, especially under pressure.[4][5] Therefore, stringent safety measures are imperative.
-
Acetylene Handling: Acetylene should never be used in its pure form at pressures above 15 psig.[5] It is typically handled as a dissolved gas.[5] The risk of explosion must always be considered at ambient or elevated pressures.[4]
-
Equipment Design: Reactors and associated piping must be designed to withstand the potential for deflagration.[6] Long pipe lengths should be avoided to prevent the buildup of detonation waves.[6]
-
Materials of Construction: Copper and its alloys (with more than 70% copper) should be avoided in contact with acetylene, as they can form explosive acetylides.[6]
-
Ignition Sources: All potential ignition sources must be eliminated from the reaction area.[6] Electrical equipment should be appropriately rated for hazardous environments.[6]
-
Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable gas mixtures.[7]
Conclusion
The Reppe process remains a highly efficient and industrially significant method for the synthesis of this compound. A thorough understanding of the reaction mechanism, catalyst system, and process parameters is essential for successful and safe implementation. As research continues to advance catalyst technology and process optimization, the Reppe synthesis is poised to remain a cornerstone of industrial chemistry for the foreseeable future.
References
- Benchchem. Commercial Production of But-2-yne-1,4-diol: A Technical Guide.
- BASF and Acetylene – 70 Years of Reppe Chemistry – Long-Standing Reliability and Promising Future – and now, the only - OSTI.
- Ghosh, S; Hugo, P. Kinetic model for reppe synthesis of 2-butyn-1,4-diol in dimethyl formamide. Ber. Bunsenges. Phys. Chem. 1979, 83 (6), 563-567.
- Intratec. Butanediol Production from Acetylene.
- University of California, Santa Barbara. Acetylene Safety.
- Luo, P.; Li, X. Application and Market of 1,4-butanediol Production of Reppe Method in China. American Journal of Chemical Engineering 2021, 9 (2), 34-38.
- Google Patents. US4584419A - Process for the production of butane-1,4-diol.
- Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO).
- IChemE. Hazards in handling acetylene in chemical processes, particularly under pressure.
- ResearchGate. Production of 1,4-butanediol process diagram Reppe method.
- Wikimedia Commons. File:Industrial synthesis of this compound by reppe method.svg.
- DWSIM. Process Flowsheet for the Production of 150 TPD 1,4-Butanediol.
- Acetylene Gas Plant. Safety.
- YouTube. Acetylene Safety.
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2-Butyne-1,4-diol solubility in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Butyne-1,4-diol in Common Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Solubility Landscape of a Versatile Intermediate
This compound is a pivotal organic compound, distinguished by its bifunctional nature, possessing both the reactivity of an alkyne and the characteristics of a diol.[1] This unique structure, a C4 backbone with a central carbon-carbon triple bond and terminal hydroxyl groups, makes it a valuable precursor in the synthesis of a wide array of chemicals, from vitamins and polymers to corrosion inhibitors and pharmaceuticals.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely academic; it is a fundamental prerequisite for efficient process design, formulation development, reaction optimization, and purification protocols.
This guide provides a detailed exploration of the solubility of this compound in common organic solvents. We will move beyond simple data presentation to dissect the underlying physicochemical principles governing its solubility behavior. By grounding our discussion in authoritative data and established experimental methodologies, this document aims to serve as a practical and reliable resource for laboratory and industrial applications.
Physicochemical Profile of this compound
At room temperature, this compound exists as a colorless to light-brown or yellowish crystalline solid.[2][3] It is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][3] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆O₂ | [4] |
| Molecular Weight | 86.09 g/mol | [4][5] |
| Melting Point | 53-58 °C | [5] |
| Boiling Point | 238 °C (decomposes) | [2][5] |
| Density | ~1.1 - 1.2 g/cm³ | [4][6] |
| Water Solubility | 3740 g/L (at 20 °C) | [6][7] |
| logP (Octanol/Water) | -0.73 | [2] |
The presence of two polar hydroxyl (-OH) groups and a relatively short carbon chain are the dominant structural features dictating its solubility. These groups allow for strong hydrogen bonding, while the alkyne bond introduces a region of high electron density, contributing to its overall polarity.
The Governing Principle: "Like Dissolves Like"
The solubility of this compound is a classic illustration of the principle "like dissolves like".[8] This axiom posits that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. For this compound, the key interactions are:
-
Hydrogen Bonding: The two hydroxyl groups are capable of both donating and accepting hydrogen bonds. This is the primary reason for its high solubility in protic polar solvents like water and alcohols.
-
Dipole-Dipole Interactions: The molecule possesses a net dipole moment, allowing it to interact favorably with other polar molecules.
The interplay of these forces explains its solubility spectrum across various organic solvent classes.
Caption: Solubility paradigm of this compound based on solvent polarity.
Solubility Profile Across Common Organic Solvents
Based on available data, the solubility of this compound can be categorized as follows.
High Solubility
-
Polar Protic Solvents: This class includes water and alcohols. This compound is very soluble in water , methanol , and ethanol .[1][2][5] The extensive hydrogen bonding network that can be established between the solute's hydroxyl groups and the solvent molecules is the driving force for this high solubility.[8]
-
Polar Aprotic Solvents: It exhibits good to very high solubility in solvents like acetone .[2][5] While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds from the diol's -OH groups facilitate dissolution.
Moderate to Slight Solubility
-
Ethers: this compound is described as slightly soluble in ethyl ether .[4][2] Ethers are less polar than alcohols and ketones and can only act as hydrogen bond acceptors, leading to weaker solute-solvent interactions compared to the aforementioned classes.
-
Halogenated Solvents: Solubility in chloroform is also reported as slight.[1][2]
Insoluble
-
Nonpolar Solvents: this compound is effectively insoluble in nonpolar solvents like benzene and other hydrocarbons.[4][1][2] The significant energy required to break the strong hydrogen bonds between the diol molecules is not compensated by the weak van der Waals forces that would form with a nonpolar solvent.
Quantitative Solubility Data Summary
| Solvent | Class | Solubility | Reference(s) |
| Water | Polar Protic | Very High (374 g/100g at 25°C) | [4] |
| Methanol | Polar Protic | Very Soluble | [2][5] |
| Ethanol | Polar Protic | Very Soluble | [2][3][5] |
| Acetone | Polar Aprotic | Very Soluble | [2][5][6] |
| Ethyl Ether | Ether | Slightly Soluble | [4][2] |
| Chloroform | Halogenated | Slightly Soluble | [1][2][6] |
| Benzene | Aromatic Hydrocarbon | Insoluble | [1][2][6] |
Experimental Protocol for Solubility Determination: The Isothermal Saturation Method
To ensure trustworthy and reproducible solubility data, a robust experimental protocol is essential. The isothermal saturation method, often referred to as the shake-flask method, is considered a gold standard for determining equilibrium solubility.[9][10] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached saturation.
Materials and Apparatus
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Caption: Workflow for the Isothermal Saturation Solubility Determination Method.
Conclusion
The solubility of this compound is fundamentally governed by its molecular structure, specifically its two terminal hydroxyl groups. This leads to a clear and predictable pattern of solubility: it is highly soluble in polar protic and aprotic solvents, slightly soluble in solvents of intermediate polarity like ethers, and insoluble in nonpolar hydrocarbons.[4][2][8] This in-depth understanding, coupled with robust experimental methods for its quantification, is crucial for leveraging the full potential of this versatile chemical in scientific research and industrial development.
References
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Solubility of But-2-yne-1,4-diol. Solubility of Things. [Online] Available at: [Link]
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This compound | C4H6O2 | CID 8066. PubChem. [Online] Available at: [Link]
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This compound: Properties, Production And Uses. Chemcess. [Online] Available at: [Link]
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This compound. atamankimya.com. [Online] Available at: [Link]
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This compound. ChemBK. [Online] Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Online] Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell. [Online] Available at: [Link]
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Procedure For Determining Solubility of Organic Compounds. Scribd. [Online] Available at: [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Online] Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Online] Available at: [Link]
-
Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. ACS Publications. [Online] Available at: [Link]
-
Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Online] Available at: [Link]
-
Schematic diagram of solubility determination using isothermal saturation method. ResearchGate. [Online] Available at: [Link]
-
Chemical Properties of this compound (CAS 110-65-6). Cheméo. [Online] Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]
-
Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. [Online] Available at: [Link]
-
Showing metabocard for this compound (HMDB0245045). Human Metabolome Database. [Online] Available at: [Link]
-
2-BUTENE-1,4-DIOL | CAS#:821-11-4. Chemsrc. [Online] Available at: [Link]
-
Aliphatic Polyesters of Butyne-1,4-Diol. ResearchGate. [Online] Available at: [Link]
-
Butyne Diol EO. Mallak Specialties Pvt Ltd. [Online] Available at: [Link]
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A Guide to the Comprehensive Crystal Structure Analysis of 2-Butyne-1,4-diol: From Macroscopic Properties to Atomic Arrangement
Abstract
2-Butyne-1,4-diol (C₄H₆O₂), a key industrial chemical building block, possesses a deceptively simple linear formula that belies its complex three-dimensional solid-state architecture. The precise arrangement of its molecules in the crystalline lattice, governed by a network of strong intermolecular forces, dictates its physical properties and reactivity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methodologies and scientific rationale behind the crystal structure analysis of this compound. We will move beyond procedural outlines to delve into the causal relationships between experimental choices, data interpretation, and the validation of the final structural model, integrating single-crystal X-ray diffraction (SC-XRD) with complementary spectroscopic techniques.
Introduction: The Significance of Solid-State Structure
This compound is a bifunctional molecule featuring a central alkyne unit flanked by two primary alcohol groups.[1][2] This structure makes it a versatile precursor for the synthesis of a wide array of commercially significant products, including 1,4-butanediol, various polymers, pharmaceuticals, and agricultural chemicals.[3] While its solution-phase chemistry is well-understood, its behavior and properties in the solid state—critical for storage, formulation, and solid-state reactions—are entirely dependent on its crystal structure.
The primary objective of this guide is to present a holistic analytical strategy for elucidating this structure. We will focus on single-crystal X-ray diffraction as the definitive technique for determining atomic coordinates and bonding geometries, while employing spectroscopic methods to validate and complement the diffraction data. This multi-technique approach ensures a self-validating system, providing a high degree of confidence in the final structural model.
Foundational Knowledge: Synthesis and Physicochemical Properties
A robust structural analysis begins with a pure, well-characterized sample. This compound is commercially produced via the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde under pressure, typically using a copper acetylide catalyst.[4][5] For analytical purposes, especially for growing single crystals suitable for diffraction studies, commercial samples must be purified. Recrystallization by slow evaporation from a methanol solution is an effective method for obtaining high-quality, single crystals.[6]
A summary of its key physicochemical properties provides the macroscopic context for the microscopic structural analysis that follows.
| Property | Value | Source |
| IUPAC Name | But-2-yne-1,4-diol | [4] |
| CAS Number | 110-65-6 | [1][4] |
| Molecular Formula | HOCH₂C≡CCH₂OH | |
| Molar Mass | 86.09 g/mol | [4] |
| Appearance | Colorless to yellow hygroscopic crystals/solid | [1][3] |
| Melting Point | 53-58 °C | [1] |
| Boiling Point | 238 °C | [1] |
| Solubility | Soluble in water and polar organic solvents | [1][3] |
The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)
3.1. The Rationale: Why SC-XRD is Authoritative
SC-XRD provides unambiguous, high-resolution information about the spatial arrangement of atoms within a crystal lattice. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms. When a monochromatic X-ray beam strikes a single crystal, the electrons scatter the X-rays. Because the atoms in a crystal are arranged in a periodic, repeating pattern, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. The geometry and intensities of these diffracted spots contain all the information required to mathematically reconstruct a three-dimensional map of the electron density within the crystal's unit cell, from which the atomic positions can be precisely determined. This method is unparalleled in its ability to reveal bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.
3.2. Experimental Workflow: A Self-Validating Protocol
The successful determination of a crystal structure is a systematic process. Each step is designed to ensure data quality and the validity of the final model. It is crucial to note that crystals of this compound can exhibit high mosaicity (a measure of the misalignment of crystal domains), requiring the screening of several specimens to find one suitable for data collection.[6]
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CAS 110-65-6 chemical properties and structure
An In-depth Technical Guide to 2-Butyne-1,4-diol (CAS 110-65-6): Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS 110-65-6), a pivotal chemical intermediate. The document delves into its fundamental molecular structure and chemical properties, which are dictated by the interplay of its alkyne and bifunctional hydroxyl groups. Core sections detail the industrially significant Reppe synthesis for its manufacture, explore its versatile reactivity profile—including key transformations like hydrogenation—and survey its wide-ranging applications. From the production of bulk chemicals like 1,4-butanediol to its role in pharmaceuticals, agrochemicals, and electroplating, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and materials science.
Introduction to this compound
This compound, also known as 1,4-butynediol, is an organic compound featuring both an alkyne and a diol functional group.[1] It typically appears as a colorless to pale yellow, hygroscopic crystalline solid that is highly soluble in water and other polar organic solvents.[2][3][4] Its unique bifunctional nature makes it a highly reactive and versatile building block in organic synthesis. Commercially, it is a significant intermediate primarily used as a precursor for the synthesis of 1,4-butanediol, 2-butene-1,4-diol, and a variety of other chemicals used in the production of polyurethanes, plasticizers, pesticides, and pharmaceuticals.[3][5]
Molecular Structure and Physicochemical Properties
The reactivity and physical characteristics of this compound stem directly from its molecular architecture: a four-carbon chain with a central carbon-carbon triple bond (at C2 and C3) and hydroxyl groups at each terminus (C1 and C4).[3] This structure, represented by the formula HOCH₂C≡CCH₂OH, creates a molecule with distinct regions of polarity and reactivity. The hydroxyl groups contribute to its high water solubility and ability to form hydrogen bonds, while the electron-rich alkyne bond is the primary site for addition reactions.[6][7]
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110-65-6 | [5] |
| Molecular Formula | C₄H₆O₂ | [3] |
| Molecular Weight | 86.09 g/mol | [3][5] |
| Appearance | Colorless to yellow, hygroscopic solid | [1][2][8] |
| Melting Point | 52-58 °C | [5][9][10] |
| Boiling Point | 238 °C (decomposes) | [3][5][10] |
| Density | ~1.2 g/cm³ | [3][7] |
| Water Solubility | 3740 g/L (at 20 °C) | [3][7] |
| Solubility | Soluble in water, ethanol, acetone; insoluble in benzene, ether | [2] |
| Flash Point | 128-152 °C | [9][11] |
| Vapor Pressure | <0.1 mmHg (at 55 °C) |[7][10] |
Synthesis and Industrial Manufacturing
The predominant industrial method for synthesizing this compound is the Reppe synthesis, named after its developer Walter Reppe. This process involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][3][8]
Causality in Experimental Choices:
-
Catalyst: The reaction is catalyzed by copper acetylide.[12] To enhance safety and prevent the formation of explosive, polymeric copper acetylide byproducts (known as "cuprenes"), a promoter such as bismuth(III) oxide is often added to the catalyst support.[1] This choice reflects a critical balance between catalytic activity and process safety.
-
Reaction Conditions: The synthesis is conducted under elevated pressure (1-20 bar) and temperature (90-150 °C).[1][2] These conditions are necessary to maintain a sufficient concentration of gaseous acetylene in the aqueous formaldehyde solution, thereby driving the reaction forward at a commercially viable rate. The process is often run continuously in a cascade of reactors to optimize formaldehyde conversion.[1]
Reaction: 2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH[1][3]
Caption: Industrial Reppe Synthesis Workflow for this compound.
Key Reactions and Reactivity Profile
The dual functionality of this compound governs its chemical behavior, allowing for a wide range of transformations at both the alkyne and hydroxyl sites.
Hydrogenation: A Gateway to Key Industrial Solvents
The most significant industrial reaction of this compound is its hydrogenation.[5] Approximately 95% of its production is dedicated to manufacturing 1,4-butanediol and 2-butene-1,4-diol.[1]
-
Selective Hydrogenation: Using a poisoned palladium catalyst (e.g., Pd-Pb/C), the alkyne can be selectively reduced to an alkene, yielding cis-2-butene-1,4-diol.[13] This intermediate is valuable in the synthesis of certain herbicides and polymers.[14][15]
-
Complete Hydrogenation: Under more vigorous conditions with catalysts like nickel or palladium on carbon, the triple bond is fully saturated to produce 1,4-butanediol (BDO).[2][16] BDO is a high-volume commodity chemical used to produce tetrahydrofuran (THF), gamma-butyrolactone (GBL), and polyurethanes.[3]
Caption: Key Hydrogenation Pathways of this compound.
Other Notable Reactions
-
Halogenation: Reaction with chlorine in the presence of hydrochloric acid yields mucochloric acid, a valuable specialty chemical.[1][2][5]
-
Cycloaddition: The alkyne functionality allows it to participate in cycloaddition reactions, such as rhodium-catalyzed [2+2+2] cyclotrimerizations, for the synthesis of complex substituted aromatic compounds.[2]
-
Polymerization: The diol functionality enables its use as a monomer or chain extender in the production of polyesters and polyurethanes.[17]
Applications in Research and Industry
The versatility of this compound has led to its use in a diverse array of applications.
-
Bulk Chemical Intermediate: As detailed above, it is the primary precursor to 1,4-butanediol and 2-butene-1,4-diol.[1]
-
Pharmaceutical Synthesis: It is a key starting material in the industrial synthesis of Vitamin B6 (pyridoxine).[5][14][18] Its rigid structure and reactive handles also make it a valuable building block in the total synthesis of complex natural products and for developing novel drug prototypes.[2][19]
-
Electroplating: It serves as a high-performance brightening agent in nickel and copper electroplating baths, contributing to a high-gloss finish.[1][5][20]
-
Corrosion Inhibition: It is formulated into acid pickling and metal cleaning solutions to protect steel surfaces from corrosion.[1][2][21]
-
Agrochemicals: It is an intermediate in the manufacture of herbicides, such as Barban, and other pesticides and plant protection agents.[2][14]
-
Polymer Science: It is used in the production of plasticizers, synthetic resins, and as a chain extender or cross-linking agent in polyurethanes and polyesters.[2]
Analytical Characterization
Confirming the identity and purity of this compound is crucial for its application. A combination of chromatographic and spectroscopic techniques is employed.
-
Chromatography: Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for separating and identifying this compound and its potential impurities.[22]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum is simple and characteristic, typically showing a triplet for the hydroxyl protons (-OH) and a triplet for the methylene protons (-CH₂), assuming coupling. The exact appearance depends on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the hydroxyl-bearing methylene carbons (CH₂) and the acetylenic carbons (C≡C).
-
Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900 cm⁻¹), and a weak C≡C stretch (around 2200 cm⁻¹).[23]
-
Mass Spectrometry (MS): Electron ionization (EI) will show the molecular ion peak (m/z = 86) and characteristic fragmentation patterns.[12][23]
-
Safety and Handling Protocol
Trustworthiness through Self-Validating Systems: A robust safety protocol is a self-validating system. Adherence to these steps inherently minimizes risk, and any deviation immediately signals a procedural failure that requires correction.
Hazard Identification: this compound is classified as highly toxic and corrosive. It is toxic if swallowed or inhaled, harmful in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[9][24][25] Prolonged or repeated exposure may cause damage to organs, including the liver and kidneys.[21][25]
Step-by-Step Handling Protocol:
-
Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[11] An eyewash station and safety shower must be immediately accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., neoprene), a lab coat, and an apron to prevent skin contact.[11]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][11] The material is hygroscopic and should be protected from moisture.[2]
-
Spill Response:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Conclusion
This compound (CAS 110-65-6) is a cornerstone of modern industrial organic synthesis. Its value is derived from the strategic placement of a reactive alkyne triple bond and two terminal hydroxyl groups within a simple four-carbon framework. This structure allows for efficient conversion into high-demand chemicals like 1,4-butanediol and provides a versatile platform for creating specialized molecules for the pharmaceutical, agricultural, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging its full potential safely and effectively in both research and industrial settings.
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2-Butyne-1,4-diol: A Comprehensive Technical Guide to Stability and Decomposition Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butyne-1,4-diol (CAS No. 110-65-6) is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of products including vitamin B6, 1,4-butanediol, polyurethanes, and corrosion inhibitors.[1][2] Its unique structure, featuring a central alkyne bond flanked by two primary alcohol functional groups, imparts significant reactivity.[3] However, this same reactivity profile introduces considerable stability challenges. An in-depth understanding of its thermal and chemical stability, along with its decomposition pathways, is not merely an academic exercise but a critical prerequisite for its safe handling, storage, and application in research and industrial settings. This guide provides a detailed examination of the factors governing the stability of this compound, elucidates its decomposition mechanisms, and outlines field-proven protocols for its safe management.
Physicochemical Properties and Intrinsic Stability
This compound is a colorless to light-brown hygroscopic crystalline solid, highly soluble in water and other polar solvents.[1][3][4] Under standard conditions, the compound is stable.[4] However, its molecular structure contains a high-energy triple bond, making it susceptible to exothermic decomposition when subjected to certain thermal or chemical stressors. The stability of the molecule is fundamentally linked to its physical properties, which dictate the conditions under which it can be safely handled and stored.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | [3][5] |
| Molecular Weight | 86.09 g/mol | [3][6] |
| Melting Point | 53-58 °C (127.4-136.4 °F) | [4][7] |
| Boiling Point | 238 °C (460.4 °F) (decomposes) | [1][4][7] |
| Flash Point | 152 °C (305.6 °F) - closed cup | [4][6][7] |
| Autoignition Temp. | 335 °C (635 °F) | [4] |
| Water Solubility | 3740 g/L at 20°C | [3] |
| Appearance | White to light-brown solid | [1][2] |
Table 1: Key Physicochemical Properties of this compound.
The relatively high boiling point suggests strong intermolecular hydrogen bonding due to the hydroxyl groups. However, the molecule is known to undergo decomposition at temperatures approaching its boiling point, indicating that thermal energy input can readily overcome the activation energy for decomposition pathways.[4]
Thermal Decomposition: Onset, Propagation, and Products
The thermal stability of this compound is a critical safety parameter. While stable at ambient temperatures, it becomes increasingly hazardous with elevated heat.
Onset of Decomposition
Slow decomposition can begin at temperatures between 160 °C and 200 °C.[6] However, a more significant and potentially violent decomposition can occur at higher temperatures.[6] The decomposition temperature is reported to be greater than 150°C.[8] When heated to decomposition, the compound can emit acrid smoke and toxic fumes, and under certain conditions, may explode.[9]
Catalysis of Thermal Decomposition
The presence of certain contaminants can dramatically lower the decomposition temperature and increase the rate of reaction, potentially leading to a runaway scenario. Even trace amounts of specific impurities can cause explosive decomposition, particularly during processes like distillation.[2]
| Incompatible Material / Trigger | Nature of Hazard | Source(s) |
| Strong Acids | Violent decomposition, particularly with mercury salts | [6][9][10] |
| Strong Bases / Alkalies | Can initiate violent or explosive decomposition | [6][9][10] |
| Alkali/Alkaline Earth Hydroxides/Halides | Traces can cause explosive decomposition during distillation | [2] |
| Heavy Metal Salts (e.g., Mercury, Copper, Nickel) | Can catalyze violent decomposition | [6][9] |
| Strong Oxidizing Agents | Incompatible, risk of vigorous reaction | [1][4] |
| Acid Chlorides / Anhydrides | Incompatible | [1][4] |
Table 2: Summary of Key Incompatibilities and Decomposition Triggers.
The catalytic effect of bases is particularly noteworthy. This compound should not be treated with basic catalysts at room temperature without a solvent, as its stability decreases significantly with increasing temperature under these conditions.[2]
Decomposition Products
The primary products of thermal decomposition are gases generated from the breakdown of the carbon skeleton. These include carbon monoxide (CO) and carbon dioxide (CO₂), along with other irritating and highly toxic fumes and gases.[4][10][11]
Caption: Thermal decomposition pathway of this compound.
Chemical Decomposition Pathways
Beyond purely thermal degradation, this compound is susceptible to decomposition initiated by chemical incompatibility.
Acid/Base Catalyzed Decomposition
Strong acids and bases are potent catalysts for decomposition.[1][6][10] In the presence of strong acids, particularly with mercury salts, violent decomposition can occur.[2][9] Similarly, strong bases and alkali hydroxides can trigger explosive reactions.[2][6] The mechanism likely involves the protonation or deprotonation of the hydroxyl groups, followed by elimination or rearrangement reactions that destabilize the molecule and lead to uncontrolled exothermic decomposition.
Caption: Catalysts for the violent decomposition of this compound.
Controlled Hydrogenation vs. Uncontrolled Decomposition
It is crucial to distinguish controlled chemical transformations from uncontrolled decomposition. The hydrogenation of this compound is a commercially vital process used to produce 2-butene-1,4-diol and, subsequently, 1,4-butanediol.[12][13] This reaction is carefully controlled using specific catalysts (e.g., Palladium on calcium carbonate) and conditions to favor the desired reaction pathway.[12] However, side products such as γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol can still be formed, highlighting the fine line between selective synthesis and the formation of undesired byproducts.[12][14]
Hazard Assessment and Safe Handling Protocols
Given its potential for violent decomposition and its inherent toxicity, strict adherence to safety protocols is mandatory.
Toxicological Profile
This compound is classified as highly toxic and corrosive. It can cause severe skin burns, serious eye damage, and may cause an allergic skin reaction.[11][15][16] It is toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] Prolonged or repeated exposure may cause damage to organs.[4][11][15]
| Exposure Route | LD50 Value | Species | Source(s) |
| Oral | 100-105 mg/kg | Mouse, Rat | [10] |
| Oral | 132-176 mg/kg | Rat | [4][17] |
| Dermal | 398-659 mg/kg | Rabbit, Rat | [4][17] |
Table 3: Acute Toxicity Data for this compound.
Safe Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10][15] The storage temperature should be kept below 30°C or 40°C.[1][15] Store locked up and away from incompatible materials, heat, sparks, and open flames.[10][15][16]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][10] Avoid generating dust.[10] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, neoprene gloves, and a respirator with a suitable cartridge.[7][10] An eyewash station and safety shower must be readily available.[10]
-
Spills: In case of a spill, evacuate the area.[15] Clean up spills immediately, wearing full protective gear.[10] Sweep the substance into covered containers, moistening first if appropriate to prevent dusting, and dispose of it according to local regulations.[15] Do not let the chemical enter the environment.[15]
Experimental Protocol: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
To empirically determine the thermal stability and decomposition energetics of this compound, Differential Scanning Calorimetry (DSC) is the preferred method. This protocol provides a self-validating system for assessing thermal hazards.
Causality: The choice of DSC is based on its ability to precisely measure heat flow into or out of a sample as a function of temperature or time. This allows for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ), the peak exothermic temperature (Tₚₑₐₖ), and the total energy released (ΔHₔ), which are critical parameters for safety assessments. Using high-pressure crucibles is essential to contain any gases evolved during decomposition, ensuring the measured heat flow accurately reflects the total energy of the event. A slow heating rate (e.g., 2-10 °C/min) is used to improve resolution and accurately identify the onset temperature.
Caption: Experimental workflow for DSC analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Under an inert atmosphere (if sensitivity to air is a concern), accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.
-
Crucible Sealing: Hermetically seal the crucible using a press. This is critical to contain any pressure generated during decomposition and prevent the loss of volatile products, ensuring an accurate heat of decomposition measurement.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible onto the DSC sensor.
-
Thermal Program: Program the instrument to ramp from a sub-ambient temperature (e.g., 30°C) to a final temperature well beyond the expected decomposition (e.g., 350°C) at a constant heating rate (e.g., 5 °C/min).
-
Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The onset of the exothermic peak indicates the start of decomposition. Integrate the peak area to calculate the enthalpy of decomposition (ΔHₔ in J/g).
-
Interpretation: A sharp, large exotherm with an early onset temperature indicates a significant thermal hazard. This data can be used in kinetic models to predict the material's behavior under various process conditions, including potential for a thermal runaway reaction.
Conclusion
This compound is a compound of immense synthetic utility, but its application is shadowed by significant stability concerns. Its propensity for rapid, exothermic, and potentially explosive decomposition when subjected to heat or incompatible chemical agents necessitates a thorough and proactive approach to safety. For researchers, scientists, and drug development professionals, a foundational understanding of its decomposition triggers—heat, strong acids, strong bases, and certain metal salts—is non-negotiable. By implementing rigorous safe handling protocols, appropriate storage conditions, and empirical thermal analysis, the risks associated with this compound can be effectively managed, allowing its continued and safe use in scientific advancement.
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Methodological & Application
Application Notes and Protocols: 2-Butyne-1,4-diol as a Versatile Crosslinking Agent in Advanced Polymer Systems
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 2-Butyne-1,4-diol in Polymer Network Design
This compound (B14D) is a bifunctional molecule featuring a rigid alkyne core flanked by two primary hydroxyl groups. This unique structure makes it an invaluable crosslinking agent in polymer science, offering a direct route to incorporating a rigid, functionalizable moiety into polymer networks.[1][2] The hydroxyl groups readily participate in traditional step-growth polymerizations, such as the formation of polyurethanes and polyesters, while the alkyne group provides a reactive handle for post-polymerization modifications via "click" chemistry.[3][4][5]
The incorporation of B14D as a crosslinker can significantly enhance the thermal and mechanical properties of polymers.[2][6] The rigidity of the butyne unit can increase the glass transition temperature (Tg) and modulus of the resulting thermoset.[7] Furthermore, the alkyne functionality opens up possibilities for creating advanced materials with tailored properties, such as hydrogels for drug delivery or functional coatings.[8][9]
This document provides detailed application notes and protocols for utilizing this compound as a crosslinking agent in the synthesis of polyurethanes, unsaturated polyesters, and through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne click chemistry.
Part 1: Crosslinking of Polyurethanes with this compound
The diol functionality of this compound allows it to act as a chain extender or crosslinker in polyurethane synthesis.[10] The rigidity of the B14D backbone can enhance the hardness and thermal stability of the resulting polyurethane elastomer.[2][11] The following protocol outlines a typical two-step prepolymer method for synthesizing a crosslinked polyurethane.[12][13][14][15]
Protocol 1: Synthesis of a Crosslinked Polyurethane Elastomer
Objective: To synthesize a crosslinked polyurethane elastomer using this compound as a chain extender.
Materials:
-
Polymeric diol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
This compound (B14D)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
Experimental Workflow:
Figure 2: Workflow for the synthesis of an unsaturated polyester resin containing this compound.
Procedure:
Step 1: Polycondensation
-
Charge the dicarboxylic acids/anhydrides, diols, and this compound into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal. [16][17][18]2. Add the esterification catalyst (e.g., 0.1-0.5 wt%).
-
Heat the mixture under a nitrogen blanket to 180-200°C.
-
Maintain the temperature and continue the reaction until the desired acid value and viscosity are reached. Water will be collected in the condenser.
Step 2: Resin Formulation
-
Cool the polyester to around 100°C.
-
Add an inhibitor (e.g., 0.01-0.05 wt%) to prevent premature gelation.
-
Slowly add styrene monomer to the molten polyester with stirring to achieve the desired resin viscosity.
Crosslinking of the Unsaturated Polyester Resin: The resulting resin can be crosslinked by adding a radical initiator (e.g., benzoyl peroxide) and a promoter (e.g., dimethylaniline) to initiate the copolymerization of the styrene with the unsaturated sites in the polyester backbone. The alkyne groups from the B14D can be further crosslinked using thiol-yne chemistry.
Part 3: "Click" Chemistry Crosslinking with this compound Moieties
The alkyne group of this compound provides a versatile platform for crosslinking via "click" chemistry, which is known for its high efficiency, selectivity, and mild reaction conditions. [4][5][15]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Crosslinking
Objective: To crosslink an azide-functionalized polymer with a polymer containing pendant alkyne groups derived from this compound.
Materials:
-
Alkyne-functionalized polymer (synthesized using B14D)
-
Azide-functionalized polymer
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA) [19]* Solvent (e.g., DMF, water, or a mixture)
Reaction Mechanism:
Figure 3: Schematic of CuAAC crosslinking.
Procedure:
-
Dissolve the alkyne-functionalized polymer and the azide-functionalized polymer in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the ligand in the solvent. [20][]3. Add the catalyst solution to the polymer solution.
-
Prepare a fresh solution of sodium ascorbate in the solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
The crosslinked polymer will typically form a gel or precipitate from the solution.
-
Purify the crosslinked material by washing with appropriate solvents to remove the catalyst and unreacted polymers.
Protocol 4: Thiol-Yne Radical Addition Crosslinking
Objective: To crosslink a polymer containing pendant alkyne groups with a dithiol crosslinker via a photoinitiated thiol-yne reaction. [7][22][23] Materials:
-
Alkyne-functionalized polymer (synthesized using B14D)
-
Dithiol crosslinker (e.g., 1,2-Ethanedithiol)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if necessary)
-
UV lamp (365 nm)
Procedure:
-
Prepare a homogeneous mixture of the alkyne-functionalized polymer, the dithiol crosslinker, and the photoinitiator. If necessary, use a minimal amount of a suitable solvent to dissolve the components.
-
Cast the mixture into a film of the desired thickness.
-
Expose the film to UV radiation (365 nm) for a specified time to initiate the crosslinking reaction. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
The crosslinking progress can be monitored by the insolubility of the film in solvents.
Characterization of Crosslinked Polymers
A variety of techniques can be employed to characterize the structure and properties of the crosslinked polymers. [6][24] Table 2: Characterization Techniques for Crosslinked Polymers
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of functional groups and reaction completion. [25] |
| Solid-State NMR | Structural analysis and determination of crosslinking sites. [26] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). [5][27][28] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. [27][28] |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, and tan delta for viscoelastic properties. [1] |
| Swell Test | Estimation of crosslink density. [29][30][31] |
| Mechanical Testing | Tensile strength, modulus, and elongation at break. [6][9] |
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ResearchGate. (2002). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Retrieved from [Link]
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Defense Technical Information Center. (1970). Crosslink Density Determinations for Polymeric Materials. Retrieved from [Link]
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ResearchGate. (2013). How to measure crosslinking density?. Retrieved from [Link]
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ResearchGate. (2016). How to determine the crosslinking density of crosslinked polymer nanoparticles?. Retrieved from [Link]
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ResearchGate. (2008). Mechanical properties of crosslinked polyurethane elastomers based on well-defined prepolymers. Retrieved from [Link]
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Semantic Scholar. (1991). The effect of crosslinking on properties of polyurethane elastomers. Retrieved from [Link]
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ResearchGate. (2008). Aliphatic Polyesters of Butyne-1,4-Diol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Retrieved from [Link]
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The Italian Association of Chemical Engineering. (n.d.). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Polyurethanes Crosslinked with Poly(vinyl alcohol) as a Slowly-Degradable and Hydrophilic Materials of Potential Use in Regenerative Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). Basic Recipe for the Synthesis of Polyurethane Dispersions. Retrieved from [Link]
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ACS Publications. (2022). Temperature-Dependent Polymorphic Crystallization and Crystalline Structure of Unsaturated Polyesters Derived from cis-2-Butene-1,4-diol. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Recyclable Self-Healing Polyurethane Cross-Linked by Alkyl Diselenide with Enhanced Mechanical Properties. Retrieved from [Link]
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MDPI. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Retrieved from [Link]
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ResearchGate. (2025). CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. Retrieved from [Link]
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ResearchGate. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). Practical two‐step chain extension method to prepare sulfonated waterborne polyurethanes based on aliphatic diamine sulphonate. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. Retrieved from [Link]
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Journal of the Korean Wood Science and Technology. (n.d.). Synthesis of Biomass-derived Polyurethane by Chain Extender Type. Retrieved from [Link]
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ResearchGate. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Retrieved from [Link]
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ResearchGate. (n.d.). Polyurethane types, synthesis and applications – a review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for polyurethanes with different chain extenders. Retrieved from [Link]
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Research Square. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. Retrieved from [Link]
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PubMed. (2011). Thiol-yne and thiol-ene "click" chemistry as a tool for a variety of platinum drug delivery carriers, from statistical copolymers to crosslinked micelles. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2016). Effect of 2-Butyne-1, 4-Diol on the Nanostructure and Corrosion Resistance Properties of Electrodeposited Ni-WB Coatings. Retrieved from [Link]
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ScienceDirect. (n.d.). Effects of this compound on structures and morphologies of electroplating Ni–W alloy. Retrieved from [Link]
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MDPI. (n.d.). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Butyne-1,4-diol
Introduction: The Versatility of a Simple Diol in Heterocyclic Chemistry
2-Butyne-1,4-diol, a commercially available and structurally simple C4 building block, serves as a remarkably versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique combination of a central alkyne unit flanked by two primary alcohol functionalities allows for a variety of chemical transformations, leading to the formation of aromatic five- and six-membered rings containing one or more heteroatoms such as oxygen, nitrogen, and sulfur. These heterocyclic motifs are fundamental cores in a vast number of pharmaceuticals, agrochemicals, and advanced materials, making efficient synthetic routes from readily available starting materials like this compound a topic of significant interest to researchers in both academic and industrial settings.[1][2][3]
This guide provides an in-depth exploration of the synthetic pathways branching from this compound to key heterocyclic systems, including furans, pyrroles, thiophenes, pyridazines, and oxazoles. The narrative emphasizes the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and presents comparative data to aid in the selection of optimal synthetic routes.
Core Mechanistic Principle: The Paal-Knorr Synthesis and its Precursors
A central theme in the conversion of this compound to many five-membered heterocycles is its role as a masked 1,4-dicarbonyl compound. The renowned Paal-Knorr synthesis is a powerful method for constructing furans, pyrroles, and thiophenes from 1,4-diketones.[1][4][5] A key synthetic strategy involves the in situ isomerization of this compound to the corresponding 1,4-diketone, which then undergoes cyclization with the appropriate reagents.[1] This isomerization can be catalyzed by various transition metals, such as palladium.[1]
I. Synthesis of Furans: Acid-Catalyzed Cyclodehydration
The synthesis of furans from this compound typically proceeds through an acid-catalyzed cyclization. This can occur directly or via the formation of a 1,4-dicarbonyl intermediate, which then undergoes the Paal-Knorr furan synthesis.[5][6] Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective catalysts for this transformation.[7]
Mechanistic Insight
The acid-catalyzed conversion of a 1,4-diketone to a furan involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal yields the aromatic furan ring.[1][8] When starting from this compound, an initial isomerization to the 1,4-dicarbonyl species is often the first step, which then enters the Paal-Knorr cyclization pathway.
Protocol 1: Brønsted Acid-Catalyzed Synthesis of Trisubstituted Furans
This protocol is adapted from a method describing the cycloisomerization of but-2-yne-1,4-diols.[7]
Materials:
-
Substituted this compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add p-TsOH·H₂O (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired furan.
| Catalyst | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| p-TsOH·H₂O | 80 | 2-6 | 70-90 | [7] |
| Formic acid/Pd-C (microwave) | 120 | 0.25-0.5 | 85-95 | [9] |
II. Synthesis of Pyrroles: The Power of Nitrogen Nucleophiles
The synthesis of N-substituted pyrroles from this compound can be efficiently achieved through a nickel-catalyzed reaction with primary amines.[1] This method leverages a dehydrogenative coupling pathway. Alternatively, the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a widely used and versatile method.[2][10]
Mechanistic Insight
In the nickel-catalyzed approach, it is proposed that the diol undergoes sequential dehydrogenation to form dialdehyde intermediates. These then condense with the amine, followed by cyclization and dehydration.[11] In the classic Paal-Knorr synthesis, the amine attacks the carbonyl groups of the 1,4-diketone to form a di-hemiaminal intermediate, which then dehydrates to yield the pyrrole.[8]
Protocol 2: Nickel-Catalyzed Synthesis of N-Substituted Pyrroles
This protocol is based on the work of Banerjee and coworkers.[1]
Materials:
-
This compound
-
Aryl or alkylamine
-
Ni(OAc)₂·4H₂O
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Ni(OAc)₂·4H₂O (5 mol %), dppp (6 mol %), and KOtBu (20 mol %).
-
Add anhydrous toluene (2 mL), followed by this compound (0.5 mmol) and the amine (0.6 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for the specified time (typically 12-24 h).
-
After cooling to room temperature, quench the reaction with saturated ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the N-substituted pyrrole.
| Catalyst System | Base | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| Ni(OAc)₂·4H₂O / dppp | KOtBu | 120 | 12-24 | up to 90 | [1] |
III. Synthesis of Thiophenes: Introducing Sulfur
The synthesis of thiophenes from a this compound precursor generally follows the Paal-Knorr thiophene synthesis, which requires a 1,4-dicarbonyl compound and a sulfurizing agent.[12][13][14] Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[12][13][14]
Mechanistic Insight
The mechanism is analogous to the furan synthesis, but involves the conversion of the carbonyl oxygens to sulfur, likely forming a thioketone intermediate. This is then followed by cyclization and dehydration to form the thiophene ring.[12]
Protocol 3: Paal-Knorr Thiophene Synthesis via an In Situ Generated Diketone
This is a general protocol that first involves the formation of the 1,4-diketone from this compound, which is then subjected to sulfurization.
Part A: Isomerization to 1,4-Diketone (Conceptual)
-
A palladium-catalyzed isomerization of the 2-yn-1,4-diol can be employed to generate the 1,4-diketone in situ.[1] This step would typically involve a palladium catalyst in a suitable solvent, heated to effect the rearrangement.
Part B: Thiophene Formation Materials:
-
1,4-Diketone (or the product from Part A)
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Toluene or xylene, anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,4-diketone (1.0 mmol) in anhydrous toluene (10 mL), add Lawesson's reagent (0.5 mmol) or P₄S₁₀ (0.5 mmol).
-
Heat the mixture to reflux (around 110 °C for toluene) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the thiophene.
| Sulfurizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Lawesson's Reagent | Toluene | Reflux | 70-90 | [12][14] |
| P₄S₁₀ | Xylene | Reflux | 65-85 | [13] |
IV. Synthesis of Pyridazines and Other Heterocycles
The versatility of this compound extends to the synthesis of six-membered heterocycles like pyridazines, as well as other five-membered rings such as oxazoles and pyrazoles, often through multi-step sequences or by reacting the 1,4-dicarbonyl intermediate with appropriate binucleophiles.
Pyridazine Synthesis
Pyridazines can be synthesized by the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[15][16] The reaction proceeds via the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.
Protocol 4: General Procedure for Pyridazine Synthesis
Materials:
-
1,4-Diketone (derived from this compound)
-
Hydrazine hydrate
-
Ethanol
-
Oxidizing agent (e.g., MnO₂, DDQ)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 1,4-diketone (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.1 mmol) and stir the mixture at room temperature or with gentle heating. Monitor the formation of the dihydropyridazine intermediate by TLC.
-
Once the initial condensation is complete, add an oxidizing agent (e.g., MnO₂, 2-3 equivalents) in a suitable solvent like DCM.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the oxidant.
-
Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the pyridazine.
Oxazole and Pyrazole Synthesis
While direct, one-pot syntheses of oxazoles and pyrazoles from this compound are less common, they can be accessed through multi-step pathways. For instance, acetylenic compounds are known precursors for oxazoles.[7][17] Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazine, suggesting that a rearranged intermediate from this compound could potentially be used.[18][19][20][21]
Conclusion
This compound is a highly valuable and flexible starting material for the synthesis of a wide range of heterocyclic compounds. By understanding the key transformations, particularly its isomerization to a 1,4-dicarbonyl intermediate, researchers can access furans, pyrroles, and thiophenes via the powerful Paal-Knorr synthesis. Furthermore, with the appropriate choice of reagents, other important heterocyclic systems like pyridazines can also be constructed. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this compound in their synthetic endeavors.
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2-Butyne-1,4-diol as a brightener in nickel electroplating baths
An Application Guide to 2-Butyne-1,4-diol in Nickel Electroplating
Introduction: The Pursuit of Flawless Nickel Finishes
Nickel electroplating is a cornerstone of modern surface finishing, prized for its ability to impart corrosion resistance, wear resistance, and a desirable aesthetic to a vast array of substrates. From automotive trim to electronic components, the performance and appearance of the final nickel layer are paramount. While a basic nickel electrolyte solution—typically a Watts bath—can deposit a layer of nickel, the resulting finish is often dull, rough, and highly stressed.
To achieve the bright, level, and ductile deposits required for high-performance and decorative applications, the electroplating bath must be meticulously formulated with organic additives. These additives are broadly categorized into two classes that work synergistically to control the deposit's properties at the micro- and nanoscale. This guide focuses on a critical Class II brightener : this compound. As a Senior Application Scientist, this document will serve as an in-depth technical guide, explaining not just the protocols for its use but the fundamental causality behind its effectiveness and the self-validating systems required for its control.
The Pivotal Role of this compound (BD)
This compound is an acetylenic alcohol that functions as a powerful leveling agent and a secondary, or Class II, brightener in nickel electroplating baths.[1][2] Its unique molecular structure is the key to its potent influence on the electrodeposition process.
Caption: Chemical Structure of this compound.
Class II brighteners like this compound are typically used in lower concentrations than Class I brighteners and are essential for producing fully bright and leveled deposits.[2] They cannot be used alone, as they tend to increase internal stress and brittleness in the deposit.[2] Their true power is unlocked when combined with Class I brighteners (also known as carrier brighteners), such as saccharin or other aromatic sulfonic acids, which primarily serve to refine grain structure and reduce internal stress.[2]
Mechanism of Action: A Cathodic Surface Moderator
The efficacy of this compound stems from its strong interaction with the cathode surface during electrodeposition. The process is a multi-step moderation of nickel crystal growth.
-
Adsorption: The molecule's carbon-carbon triple bond (alkyne group) facilitates strong adsorption onto active sites on the cathode surface, where nickel deposition is occurring.[3][4]
-
Inhibition and Leveling: By adsorbing preferentially on microscopic peaks or high-current-density areas of the surface, BD inhibits nickel deposition at these points. This allows the recessed areas or "valleys" to fill in more rapidly, resulting in a smoother, leveled surface. This is the primary reason it is considered a superior leveling agent.[5]
-
Grain Refinement: This controlled inhibition disrupts the normal columnar growth of nickel crystals, forcing the nucleation of new, smaller grains. The result is a fine-grained, often nanocrystalline, deposit, which is a key characteristic of bright finishes.[3][4][6]
-
Cathodic Reactions: While adsorbed on the surface, BD reacts with atomic hydrogen that is co-deposited with nickel. This hydrogenation reaction transforms the triple bond.[3][4] This process consumes hydrogen ions at the cathode-solution interface, leading to a localized increase in pH.[3][4] This can, in turn, facilitate the precipitation of nickel hydroxide [Ni(OH)₂], which can act as a further inhibiting species, contributing to the leveling and brightening effect.[4]
A significant advantage of this compound is that its reaction products are typically simple, soluble alcohols that have minimal detrimental impact on the subsequent electrodeposition process, contributing to bath stability.[3]
Caption: Mechanism of this compound as a leveling agent at the cathode.
Bath Formulation and Operating Protocols
Achieving optimal results requires the careful formulation of a complete additive system within a standard nickel bath, such as the Watts-type bath.
Table 1: Typical Bright Nickel Bath Formulation
| Component | Chemical Example | Concentration Range | Function |
| Main Salts | |||
| Nickel Sulfate (NiSO₄·6H₂O) | - | 225 - 375 g/L | Primary source of Ni²⁺ ions.[2] |
| Nickel Chloride (NiCl₂·6H₂O) | - | 60 - 120 g/L | Improves anode dissolution and bath conductivity.[2] |
| Boric Acid (H₃BO₃) | - | 35 - 50 g/L | pH buffer at the cathode surface; prevents pitting.[2] |
| Additives | |||
| Class I Brightener | Sodium Saccharin | 1.0 - 10.0 g/L | Reduces internal stress, provides primary brightening.[7] |
| Class II Brightener | This compound | 0.1 - 1.0 g/L [8][9] | High brilliance, leveling, grain refinement. |
| Wetting Agent | Sodium Dodecyl Sulfate | 0.1 - 0.5 g/L | Reduces surface tension to prevent hydrogen pitting.[3] |
Protocol 1: Bath Preparation (1 Liter Lab Scale)
-
Initial Dissolution: In a 2L beaker, add ~600 mL of deionized (DI) water and heat to ~60°C (140°F).
-
Add Main Salts: While stirring, slowly dissolve the required amounts of Nickel Sulfate and Nickel Chloride. Ensure each is fully dissolved before adding the next.
-
Add Boric Acid: Add the boric acid and continue stirring until the solution is clear.
-
Purification (Recommended for New Baths): Add 3-5 g/L of activated carbon and stir for 1-2 hours at 60°C. This removes organic impurities from the raw chemicals. Filter the solution through a fine filter paper (e.g., Whatman 541) into a clean container.
-
Dilute to Volume: Allow the solution to cool and then transfer it to a 1L volumetric flask or graduated cylinder. Add DI water to bring the volume to exactly 1 Liter.
-
pH Adjustment: Measure the pH and adjust to the desired range (typically 4.0) using diluted sulfuric acid or nickel carbonate.[2]
-
Additives Introduction: Transfer the solution to the plating cell. Begin agitation and heating to the operating temperature. Add the Class I brightener (saccharin) and the wetting agent, allowing them to dissolve completely.
-
Final Addition: Finally, add the this compound. It is highly soluble in water and should dissolve quickly.[10]
-
Dummy Plating: Before plating actual parts, it is advisable to perform "dummy plating" on a large, corrugated cathode at a low current density (e.g., 0.2-0.5 A/dm²) for 1-2 hours to remove metallic impurities.
Table 2: Recommended Operating Parameters
| Parameter | Recommended Range | Rationale / Notes |
| pH | 3.8 - 4.5 | Controls deposit stress and cathode efficiency. Low pH can cause pitting; high pH can cause brittle deposits.[11] |
| Temperature | 55 - 65°C | Affects conductivity, deposition rate, and additive performance.[2] |
| Cathode Current Density | 2 - 8 A/dm² | The optimal range depends on the specific formulation and desired finish. Must be determined by Hull Cell testing. |
| Agitation | Moderate Air or Cathode Rod | Ensures uniform ion and additive concentration at the cathode surface, preventing burning at high current densities. |
Quality Control: The Hull Cell as a Self-Validating System
The concentration of organic additives is dynamic, as they are consumed during plating. Regular analysis and control are essential. The Hull Cell test is the most effective qualitative tool for maintaining a bright nickel bath.[12] It is a miniature plating cell that allows an operator to observe the quality of the deposit over a wide, predictable range of current densities on a single test panel.[11][13]
Caption: Hull Cell workflow from setup to interpreted test panel.
Protocol 2: Hull Cell Test for Bath Maintenance
-
Sample and Setup: Obtain a 267 mL sample of the production bath. Place it in the Hull Cell. Install a clean nickel anode.
-
Cathode Preparation: Use a polished brass or steel Hull Cell panel. Clean it by electrolytic degreasing and activate it with a brief dip in dilute acid. Rinse thoroughly with DI water.
-
Plating: Place the cathode panel in the cell. Set the bath to its operating temperature. Apply a total current of 2 amperes for 5 minutes with agitation.[2]
-
Rinse and Dry: Immediately after plating, remove the panel, rinse it thoroughly, and dry it carefully.
-
Interpretation:
-
Optimal Result: A wide bright range across the panel, typically from ~1 to 10 A/dm². The high current density (HCD) end (closest to the anode) should be free of burning, and the low current density (LCD) end should be fully covered and bright.
-
Low this compound: The deposit will be dull or semi-bright, especially in the HCD to mid-range areas. The leveling power will be visibly reduced.
-
High this compound: The deposit may become brittle and highly stressed, potentially showing cracks in the HCD area. The LCD range may be hazy or skip plating.
-
Low Class I Brightener (Saccharin): The deposit will be bright but may show high stress (cracking, peeling) in the HCD region.
-
Organic Contamination: A hazy, pitted, or streaky appearance across the panel, often most pronounced in the LCD area.
-
Based on the Hull Cell panel's appearance, small, calculated additions of this compound or other additives can be made to the cell, followed by another test to confirm the correction before adjusting the main production bath.
Impact of this compound on Final Deposit Properties
The concentration of BD directly influences the key characteristics of the nickel layer.
Table 3: Effect of this compound Concentration on Deposit Properties
| Property | Effect of Increasing BD Concentration | Scientific Rationale |
| Brightness | Increases to a maximum, then may decrease | BD promotes a fine-grained, smooth surface, which is highly reflective.[1][5] |
| Leveling | Significantly increases | Strong preferential adsorption and inhibition on micro-peaks smooths the surface.[1][3] |
| Internal Stress | Increases (tensile stress) | The incorporation of organic molecules and their breakdown products into the deposit lattice introduces strain.[3][14] |
| Hardness | Generally increases | A direct result of grain refinement (Hall-Petch effect).[3][15] |
| Ductility | Decreases | Increased organic inclusion and internal stress lead to a more brittle deposit.[2] |
It is crucial to understand the synergistic relationship between additives. For instance, while BD increases tensile stress, the Class I brightener (saccharin) imparts a compressive stress, and the two must be balanced to achieve a final deposit with low overall stress.[16]
Conclusion
This compound is an indispensable Class II brightener for modern nickel electroplating. Its primary function as a leveling agent is rooted in its strong, preferential adsorption at high-current-density sites on the cathode, which inhibits and refines crystal growth to produce a smooth, brilliant surface. While its effects are potent, it must be managed as part of a balanced additive system, working in concert with Class I brighteners to control stress and ductility. The Hull Cell test provides the essential, real-time feedback loop required for maintaining the delicate organic balance of the plating bath. For researchers and engineers, a thorough understanding of the causality behind its mechanism is key to troubleshooting plating issues and developing robust, high-performance nickel finishing processes.
References
- Optimizing Nickel Plating: The Role of this compound as a Brightener. (Ningbo Inno Pharmchem Co.,Ltd.)
- This compound. (Ataman Kimya)
- Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. (Semantic Scholar)
-
Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. (MDPI) URL: [Link]
- Optimizing Electroplating with this compound: A Supplier's Perspective. (Ningbo Inno Pharmchem Co.,Ltd.)
-
Effects of this compound on structures and morphologies of electroplating Ni–W alloy. (ResearchGate) URL: [Link]
-
Effect of 2-Butyne-1, 4-Diol on the Nanostructure and Corrosion Resistance Properties of Electrodeposited Ni-WB Coatings. (ResearchGate) URL: [Link]
- Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. (MDPI)
-
Determination of this compound in Nickel-Plating Solution by Electrolytically-Generated Bromine Addition Method. (Amanote Research) URL: [Link]
- Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. (OUCI)
-
Synergistic effect of this compound and pulse plating on the structure and properties of nickel nanocrystalline deposits. (ResearchGate) URL: [Link]
-
A Novel Brightener System for Decorative Nickel Plating. (NASF) URL: [Link]
- Bright nickel electroplating bath and process. (Google Patents)
-
Interaction of additives with the cathode in a mixture of saccharin, this compound and phthalimide during nickel electrodeposition in a Watts-type electrolyte. (ResearchGate) URL: [Link]
- Bright nickel plating. (Google Patents)
-
Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. (PubMed) URL: [Link]
- Bright nickel plating bath and process and composition therefor. (Google Patents)
-
What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods. (Yamamoto-MS) URL: [Link]
-
Hull Cell. (Alert Sales) URL: [Link]
-
Hull Cell Review. (Pfonline) URL: [Link]
Sources
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- 2. Content Retired - Compliance Assistance Centers [caiweb.com]
- 3. Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
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- 7. US4077855A - Bright nickel electroplating bath and process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US2712522A - Bright nickel plating - Google Patents [patents.google.com]
- 10. atamankimya.com [atamankimya.com]
- 11. alertsales.com [alertsales.com]
- 12. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Butyne-1,4-diol
Foreword: Mastering Selectivity in Alkyne Hydrogenation
The catalytic hydrogenation of 2-butyne-1,4-diol is a cornerstone reaction in synthetic organic chemistry, providing access to valuable intermediates such as cis-2-butene-1,4-diol and 1,4-butanediol. These products are pivotal in the manufacturing of a wide array of fine chemicals, pharmaceuticals, and polymers, including vitamins A and B6.[1][2] The challenge, and indeed the art, of this transformation lies in controlling its selectivity. Unchecked, the reaction proceeds to full saturation. However, with precise control of the catalyst and reaction conditions, the hydrogenation can be selectively halted at the alkene stage. This guide provides a comprehensive overview of the principles and detailed protocols for achieving both selective semi-hydrogenation to the cis-alkene and complete hydrogenation to the alkane.
The Chemical Landscape: Understanding the Reaction Pathway
The hydrogenation of an alkyne to an alkane is a two-step process, proceeding through an alkene intermediate.[3] The ability to isolate the alkene is dependent on the relative rates of the two hydrogenation steps. Highly active catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, facilitate the rapid hydrogenation of both the alkyne and the intermediate alkene, leading to the fully saturated product.[4][5][6] To achieve selective semi-hydrogenation, the activity of the catalyst must be attenuated, or "poisoned," to a point where it readily catalyzes the hydrogenation of the alkyne but is significantly less effective at hydrogenating the resulting alkene.[3][7]
The stereochemical outcome of the semi-hydrogenation is also a critical consideration. Heterogeneous catalytic hydrogenation involves the delivery of hydrogen atoms from the surface of the metal catalyst to the alkyne, which adsorbs onto the catalyst surface. This syn-addition mechanism results in the formation of the cis-alkene.[7][8][9]
Reaction Schematics and Workflow
The choice of catalyst dictates the final product. The following diagrams illustrate the reaction pathways and a general experimental workflow for catalytic hydrogenation.
Caption: Reaction pathways for the catalytic hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Catalyst Selection and Performance
The choice of catalyst is the most critical parameter in determining the outcome of the hydrogenation of this compound. The following table summarizes the performance of common catalytic systems.
| Catalyst System | Support | Typical Conditions | Primary Product | Selectivity |
| Lindlar's Catalyst | CaCO₃ or BaSO₄ | Ambient Temp., Atmospheric H₂ | cis-2-Butene-1,4-diol | High to Excellent |
| Palladium on Carbon (Pd/C) | Activated Carbon | Ambient to Elevated Temp. & Pressure | 1,4-Butanediol | Low for alkene |
| Raney Nickel | N/A (Sponge-like alloy) | Elevated Temp. & Pressure | 1,4-Butanediol | Low for alkene |
| Platinum on SiC | Silicon Carbide | 50°C, 2 MPa H₂ | cis-2-Butene-1,4-diol | ~96% |
Detailed Experimental Protocols
4.1. Protocol for Selective Semi-Hydrogenation to cis-2-Butene-1,4-diol
This protocol utilizes Lindlar's catalyst to achieve high selectivity for the cis-alkene product. Lindlar's catalyst is a palladium catalyst supported on calcium carbonate or barium sulfate and "poisoned" with lead acetate and quinoline.[8][9] The poison deactivates the most active catalytic sites, preventing the over-reduction of the alkene to an alkane.[3][7]
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite or other filter aid
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Hydrogen balloon
-
Septa
-
Vacuum/inert gas manifold (Schlenk line)
-
Buchner funnel and filter flask
Procedure:
-
Apparatus Setup: Assemble a clean, dry three-necked flask with a magnetic stir bar, a gas inlet adapter connected to a vacuum/inert gas manifold, and a septum.
-
Catalyst Charging: To the flask, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add methanol (or another suitable solvent) via cannula or syringe, followed by the this compound and a small amount of quinoline (as an additional poison).
-
Hydrogenation: Purge the system with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Quenching and Work-up: Once the starting material is consumed, purge the system with nitrogen to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst can be pyrophoric; do not allow it to dry in the air.[10][11] Wet the filter cake with water immediately after filtration.[10]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
4.2. Protocol for Complete Hydrogenation to 1,4-Butanediol
This protocol employs a more active catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, to ensure the complete reduction of the alkyne to the corresponding alkane.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite or other filter aid
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Glass liner for the reactor
-
Mechanical stirrer
-
Heating mantle
-
Thermocouple
-
Pressure gauge
Procedure:
-
Reactor Preparation: Place the this compound, solvent, and catalyst in the glass liner of the Parr hydrogenator. Note: For Raney Nickel, it is typically supplied as a slurry in water and should be washed with the reaction solvent before use.
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen several times to remove all oxygen.[12]
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring. Heat the reaction to the target temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when the pressure no longer decreases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.[12]
-
Inerting: Purge the reactor with nitrogen to remove any residual hydrogen.[12]
-
Catalyst Removal: Open the reactor and filter the contents through a pad of Celite. Caution: The used catalyst is pyrophoric and must be handled with care.[10][11] Keep the filter cake wet.[10]
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation to obtain the crude 1,4-butanediol, which can be purified by vacuum distillation.
Safety and Handling Precautions
Catalytic hydrogenation reactions carry inherent risks that must be managed through careful planning and execution.
-
Flammability of Hydrogen: Hydrogen is a highly flammable gas that can form explosive mixtures with air.[13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[12][13]
-
Pyrophoric Catalysts: Palladium on carbon and Raney Nickel are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[10][11] They can ignite flammable solvents upon exposure to air.[10] Always handle these catalysts under an inert atmosphere and never allow the used, dry catalyst to come into contact with air.[11] Quench the used catalyst by wetting it with water.[10]
-
Pressure Equipment: When using high-pressure reactors, always ensure the equipment is properly maintained and operated within its pressure and temperature limits.[12] Perform a leak test with an inert gas before introducing hydrogen.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[13]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring | - Use fresh catalyst- Increase hydrogen pressure- Ensure vigorous stirring to maintain catalyst suspension |
| Over-reduction (in semi-hydrogenation) | - Catalyst is too active- Insufficient poison | - Add more quinoline or another poison- Use a less active batch of Lindlar's catalyst |
| Low Yield | - Product volatility during work-up- Adsorption of product onto the catalyst | - Use a higher-boiling solvent- Wash the catalyst thoroughly with fresh solvent after filtration |
References
-
Lindlar's Catalyst | ChemTalk. [Link]
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst . [Link]
-
Alkyne Hydrogenation with Lindlar Catalyst - Química Organica.org. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors . [Link]
-
Alkyne + H2 /Lindlar's catalyst - Functional Groups Directory | ReactionWeb.io. [Link]
-
Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies - J-Stage. [Link]
-
Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing). [Link]
-
Hydrogenation SOP . [Link]
-
Continuous Liquid-Phase Hydrogenation of 1,4-Butynediol to High-Purity 1,4-Butanediol over Particulate Raney Nickel Catalyst in a Fixed Bed Reactor | Organic Process Research & Development - ACS Publications. [Link]
-
Efficient Selective Hydrogenation of this compound to 2-Butene-1,4-Diol by Silicon Carbide Supported Platinum Catalyst | Request PDF - ResearchGate. [Link]
-
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]
-
What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. [Link]
-
Palladium on carbon - Wikipedia. [Link]
Sources
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- 3. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 9. reactionweb.io [reactionweb.io]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. weihaicm.com [weihaicm.com]
The Oxazole Route to Pyridoxine: A Detailed Guide to Vitamin B6 Synthesis Utilizing 2-Butyne-1,4-diol
Introduction: The Strategic Importance of Pyridoxine (Vitamin B6) and the Elegance of the Oxazole Synthesis
Vitamin B6, a collective term for a group of six interconvertible vitamers, is an essential human nutrient, with its active form, pyridoxal 5'-phosphate, acting as a crucial coenzyme in over 140 enzymatic reactions governing amino acid, glucose, and lipid metabolism.[1] Given its central role in human health, the robust and efficient chemical synthesis of pyridoxine, a stable form of vitamin B6, is of paramount importance for its use in dietary supplements and food fortification.
Among the various synthetic strategies developed, the "oxazole method" has emerged as a preferred industrial route due to its efficiency and the use of readily available starting materials.[1] This elegant approach constructs the core pyridine ring of pyridoxine through a hetero-Diels-Alder reaction between a substituted oxazole and a suitable dienophile. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of pyridoxine, with a specific focus on the pivotal role of 2-butyne-1,4-diol as the ultimate precursor for the dienophile component. We will explore the causal logic behind each synthetic transformation, offering insights grounded in practical laboratory experience for researchers, scientists, and professionals in drug development.
The Synthetic Blueprint: From Alkyne to Pyridine
The overall synthetic strategy is a multi-step process that transforms a simple, linear C4 alkyne into the complex heterocyclic architecture of pyridoxine. The journey involves three key stages:
-
Precursor Activation: The initial and critical phase involves the selective transformation of this compound into a reactive dienophile suitable for the Diels-Alder reaction. This is a two-step process involving a stereoselective hydrogenation followed by the protection of the resulting diol.
-
Core Ring Formation: This stage is the heart of the synthesis, where the pyridine skeleton is constructed via a [4+2] cycloaddition reaction between a 4-methyl-5-alkoxy-oxazole and the prepared dienophile.
-
Final Elaboration: The Diels-Alder adduct undergoes an acid-catalyzed rearrangement to form the aromatic pyridine ring, followed by deprotection to unveil the final pyridoxine molecule, which is typically isolated as its stable hydrochloride salt.
Figure 1: Overall workflow for the synthesis of Pyridoxine HCl from this compound.
Part 1: Precursor Activation - The Journey from Alkyne to Dienophile
The success of the Diels-Alder reaction hinges on the electronic nature and geometry of the dienophile. This compound itself is not the direct participant in the cycloaddition. Instead, it must be meticulously converted into a more suitable form.
Step 1.1: Selective Hydrogenation of this compound to cis-2-Butene-1,4-diol
The triple bond in this compound needs to be reduced to a double bond to create the alkene functionality required for the Diels-Alder reaction. Critically, this hydrogenation must be stereoselective to yield the cis-isomer (Z-2-butene-1,4-diol), as the trans-isomer is geometrically unsuitable for the subsequent cyclization step to form the dioxepine ring.
Causality of Catalyst Choice: Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are highly active and will typically reduce the alkyne all the way to the alkane (1,4-butanediol). To prevent this over-reduction, a "poisoned" catalyst is employed. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate or barium sulfate and treated with a catalyst poison like lead acetate or quinoline, is the reagent of choice for this transformation.[2] The poison deactivates the most active sites on the palladium surface, allowing for the selective reduction of the alkyne to the alkene, after which the alkene product desorbs from the catalyst surface before further reduction can occur.[2] The syn-addition of hydrogen across the alkyne on the catalyst surface ensures the formation of the desired cis-alkene.[3]
Protocol 1: Selective Hydrogenation of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) | 0.05 - 0.10 eq (by weight) | The amount of catalyst can be optimized. |
| Solvent (e.g., Ethanol, Ethyl Acetate) | 10-20 volumes | |
| Hydrogen Gas (H₂) | 1 atm (balloon) to low pressure | |
| Temperature | Room Temperature | |
| Reaction Time | Monitored by TLC or GC | Typically a few hours. |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the solvent.
-
Carefully add Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be repeated 2-3 times to ensure an inert atmosphere).
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude cis-2-butene-1,4-diol, which can often be used in the next step without further purification.
Step 1.2: Formation of the Dienophile - Synthesis of a 4,7-Dihydro-1,3-dioxepine Derivative
The cis-2-butene-1,4-diol is a versatile intermediate, but for the Diels-Alder reaction in pyridoxine synthesis, it is typically protected as a cyclic acetal. This protection serves two purposes: it enhances the stability of the dienophile and influences the electronic properties of the double bond. The reaction of cis-2-butene-1,4-diol with an aldehyde or ketone in the presence of an acid catalyst yields a 4,7-dihydro-1,3-dioxepine. A commonly used derivative is 2-isopropyl-4,7-dihydro-(1,3)-dioxepin, formed from the reaction with isobutyraldehyde.
Protocol 2: Synthesis of 2-Isopropyl-4,7-dihydro-(1,3)-dioxepin
| Reagent/Parameter | Quantity/Value | Notes |
| cis-2-Butene-1,4-diol | 1.0 eq | |
| Isobutyraldehyde | 1.1 eq | |
| Solvent (e.g., Toluene, Benzene) | 10 volumes | A solvent that allows for azeotropic removal of water. |
| Acid Catalyst (e.g., p-toluenesulfonic acid) | Catalytic amount | |
| Temperature | Reflux | |
| Reaction Time | Monitored by water collection |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cis-2-butene-1,4-diol, isobutyraldehyde, and the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-isopropyl-4,7-dihydro-(1,3)-dioxepin.
Part 2: Core Ring Formation - The Diels-Alder Reaction
This is the key bond-forming reaction that establishes the pyridine ring of vitamin B6. The reaction is a [4+2] cycloaddition between the electron-rich oxazole (the diene) and the electron-deficient dienophile (the 4,7-dihydro-1,3-dioxepine derivative). A commonly used oxazole is 5-ethoxy-4-methyl-oxazole.
Causality of Reaction Conditions: The Diels-Alder reaction is typically carried out at elevated temperatures, often without a solvent, to drive the reaction to completion.[4] The reaction proceeds through a concerted mechanism, forming a bicyclic adduct. This initial adduct is often unstable and undergoes a subsequent elimination reaction under the reaction conditions or during the acidic workup to form the aromatic pyridine ring.
Figure 2: The key [4+2] cycloaddition step in Vitamin B6 synthesis.
Protocol 3: Diels-Alder Reaction for Pyridoxine Precursor Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Ethoxy-4-methyl-oxazole | 1.0 eq | |
| 2-Isopropyl-4,7-dihydro-(1,3)-dioxepin | 1.3 eq | A slight excess of the dienophile is often used. |
| Temperature | 155 °C | [4] |
| Reaction Time | 4 hours | [4] Monitored by GC. |
| Atmosphere | Inert (e.g., Argon) |
Procedure:
-
To a reaction flask equipped with a stirrer and under an inert atmosphere, add 5-ethoxy-4-methyl-oxazole.
-
Add 2-isopropyl-4,7-dihydro-(1,3)-dioxepin to the flask.
-
Heat the reaction mixture to 155 °C with stirring.
-
Monitor the progress of the reaction by GC at regular intervals.
-
After approximately 4 hours, or when the reaction is complete, cool the mixture to room temperature. The resulting crude Diels-Alder adduct is typically used directly in the next step without purification.
Part 3: Final Elaboration - Aromatization and Deprotection
The final steps of the synthesis involve the conversion of the Diels-Alder adduct into the stable, aromatic pyridoxine hydrochloride.
Step 3.1: Acid-Catalyzed Aromatization and Hydrolysis
Treatment of the crude Diels-Alder adduct with a strong acid, such as hydrochloric acid, serves two purposes simultaneously. First, it catalyzes the elimination of a molecule of water and the rearrangement of the bicyclic adduct to form the aromatic pyridine ring. Second, it hydrolyzes the dioxepine protecting group, liberating the two hydroxymethyl groups at the 4- and 5-positions of the pyridine ring.
Protocol 4: Aromatization and Hydrolysis to Pyridoxine Hydrochloride
| Reagent/Parameter | Quantity/Value | Notes |
| Crude Diels-Alder Adduct | 1.0 eq | From Protocol 3. |
| Hydrochloric Acid (e.g., 0.1 N) | Sufficient to achieve acidic pH | |
| Temperature | 80 °C | [5] |
| Reaction Time | 2 hours | [5] |
Procedure:
-
To the crude Diels-Alder adduct, add a sufficient amount of aqueous hydrochloric acid (e.g., 0.1 N).
-
Heat the mixture to 80 °C and stir for approximately 2 hours.
-
After the reaction is complete, the solution can be worked up to isolate the pyridoxine hydrochloride.
Step 3.2: Isolation and Purification of Pyridoxine Hydrochloride
The final product, pyridoxine hydrochloride, is a crystalline solid and can be isolated and purified by standard techniques.
Protocol 5: Isolation of Pyridoxine Hydrochloride
| Reagent/Parameter | Quantity/Value | Notes |
| Reaction Mixture from Protocol 4 | - | |
| Sodium Bicarbonate | To neutralize | |
| Solvent for Extraction (e.g., Tetrahydrofuran) | - | |
| Ethanolic Hydrogen Chloride | For final salt formation and crystallization |
Procedure:
-
Cool the acidic reaction mixture from Protocol 4 and carefully neutralize it with a base such as sodium bicarbonate.
-
Concentrate the neutralized solution to dryness under reduced pressure.
-
Extract the residue with a suitable organic solvent, such as hot acetone or tetrahydrofuran, to separate the pyridoxine from inorganic salts.
-
Concentrate the organic extracts to dryness.
-
Dissolve the residue in ethanol and treat with ethanolic hydrogen chloride to precipitate the pyridoxine hydrochloride.
-
The crystalline product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure pyridoxine hydrochloride. The identity and purity of the final product should be confirmed by analytical techniques such as melting point, NMR spectroscopy, and HPLC.
Conclusion
The synthesis of pyridoxine from this compound via the oxazole route is a testament to the power of strategic synthetic design. By understanding the underlying principles of each reaction, from the stereoselective hydrogenation to the key Diels-Alder cycloaddition and final acid-catalyzed rearrangement, researchers can efficiently and reliably produce this essential vitamin. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of pyridoxine, offering a clear path for those in the fields of chemical research and drug development.
References
-
A Synthesis of Vitamin B6. (n.d.). Retrieved from [Link]
- US7495101B2 - Manufacture of vitamin B6 - Google Patents. (n.d.).
- US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents. (n.d.).
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]
-
When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]
Sources
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. orgosolver.com [orgosolver.com]
- 3. When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE [vedantu.com]
- 4. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]
- 5. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Butyne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling with 2-Butyne-1,4-diol
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3]
The use of this compound as the alkyne component introduces a unique and valuable building block into this reaction. The resulting symmetrical or unsymmetrical 1,4-diaryl-2-butyne-1,4-diols are versatile intermediates. The presence of two hydroxyl groups provides handles for further functionalization, such as oxidation to the corresponding diketones, conversion to ethers or esters, or participation in cyclization reactions. This functionality is particularly relevant in drug development, where the diol moiety can influence solubility, metabolic stability, and binding interactions with biological targets. Furthermore, the rigid alkyne backbone can serve as a scaffold to orient appended aryl groups in a defined three-dimensional space, a crucial aspect in the design of targeted therapeutics.
This guide provides a comprehensive overview of the key considerations and practical protocols for performing Sonogashira coupling reactions with this compound.
Mechanistic Insights: The Dual Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is where the key carbon-carbon bond-forming event occurs. It typically proceeds through the following steps:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl or vinyl halide (Ar-X). This step forms a square planar palladium(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > Cl.[1]
-
Transmetalation: The palladium(II) intermediate reacts with a copper acetylide, formed in the copper cycle, to exchange the halide for the alkynyl group. This step is a critical juncture where the two cycles intersect.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base, typically an amine, the acidic proton of the alkyne is removed to form a copper acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1] In these systems, the palladium catalyst is believed to play a dual role in both activating the aryl halide and facilitating the deprotonation and coupling of the alkyne.
Experimental Design and Optimization
The success of a Sonogashira coupling with this compound hinges on the careful selection of several key reaction parameters.
Catalyst and Ligand Selection
-
Palladium Precatalyst: A variety of palladium(II) precatalysts are commonly used, such as bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) and palladium(II) acetate (Pd(OAc)₂). These are typically reduced in situ to the active Pd(0) species.[1] For more challenging couplings, particularly with less reactive aryl chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands may be necessary.[4]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[1] It is crucial to use a high-purity source of CuI, as impurities can hinder the reaction.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand that is often part of the palladium precatalyst. However, for specific applications, other phosphine ligands can be added to modulate the reactivity and stability of the palladium catalyst.
Choice of Base and Solvent
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne in the copper cycle.[2] The choice of amine can influence the reaction rate and should be optimized.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.[5] The choice of solvent can affect the solubility of the reactants and catalysts, as well as the overall reaction kinetics. For substrates and products with poor solubility, a co-solvent system may be beneficial.
Substrate Considerations: The Role of the Aryl Halide
The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general order of reactivity is I > Br > OTf >> Cl.[1] This differential reactivity can be exploited for selective couplings in molecules containing multiple halide substituents. For couplings involving the less reactive aryl chlorides, more active catalyst systems and higher reaction temperatures are generally required.[4]
Experimental Protocols
The following protocols provide a general framework for performing Sonogashira coupling reactions with this compound. It is crucial to note that these are starting points, and optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is suitable for the coupling of this compound with a reactive aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 equiv), this compound (0.5 equiv for a double coupling, or 1.0 equiv for a single coupling if the other alkyne terminus is protected), Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Add anhydrous THF (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide) and triethylamine (2.0 - 3.0 equiv).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Heat the reaction to a temperature between 40-60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is an alternative for substrates that may be sensitive to copper or to avoid the formation of homocoupling byproducts.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine or a more electron-rich, bulky phosphine like SPhos or XPhos)
-
A suitable base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (0.5 equiv for double coupling), Pd(OAc)₂ (0.02 - 0.05 equiv), the phosphine ligand (0.04 - 0.10 equiv), and the base (2.0 - 3.0 equiv).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Sonogashira couplings. Note that these are generalized conditions and optimal parameters will vary depending on the specific substrates.
| Parameter | Copper-Catalyzed | Copper-Free |
| Aryl Halide | Iodide, Bromide | Bromide, Chloride |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | PPh₃ (often included) | Bulky phosphines (4-10 mol%) |
| Copper Co-catalyst | CuI (4-10 mol%) | None |
| Base | Et₃N, iPr₂NH | K₂CO₃, Cs₂CO₃ |
| Solvent | THF, DMF | DMF, Acetonitrile, Toluene |
| Temperature | Room Temp. to 60 °C | 80 °C to 120 °C |
Troubleshooting and Key Considerations
-
Absence of Reaction: This could be due to inactive catalyst, insufficient base, or low reactivity of the aryl halide. Consider using a more active catalyst system, a stronger base, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Formation of Homocoupled Alkyne (Glaser Product): This is a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Alternatively, switch to a copper-free protocol.
-
Low Yields: In addition to the factors mentioned above, low yields may result from incomplete reaction or product degradation. Optimize the reaction time and temperature. For sensitive products, milder conditions and shorter reaction times are preferable.
-
Double vs. Mono-Coupling: When performing a double Sonogashira on this compound, controlling the stoichiometry is key. Using a sub-stoichiometric amount of the diol relative to the aryl halide will favor the doubly coupled product. If mono-coupling is desired, using an excess of the diol or protecting one of the alkyne termini is necessary.
Conclusion
The Sonogashira coupling of this compound offers a powerful and versatile method for the synthesis of functionalized diarylalkynes. A solid understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are essential for achieving high yields and purity. The protocols and guidelines presented here provide a robust starting point for researchers to explore the rich chemistry of this transformation in their own synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
Diels-Alder reactions with 2-Butyne-1,4-diol as a dienophile
Application Note & Protocol Guide
Topic: Diels-Alder Reactions with 2-Butyne-1,4-diol as a Dienophile
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings with remarkable efficiency and stereocontrol.[1][2] This application note provides an in-depth guide to leveraging this compound as a versatile and highly functional dienophile in [4+2] cycloaddition reactions. We will explore the unique electronic characteristics of this symmetrical alkyne, detail a comprehensive experimental protocol, and discuss the synthetic utility of the resulting functionalized cycloadducts for researchers in synthetic chemistry and drug development.
Scientific Foundation: The Diels-Alder Reaction and the Role of the Dienophile
The Diels-Alder reaction is a concerted, pericyclic reaction involving the cycloaddition of a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile).[1][3] The reaction's driving force is the conversion of two weaker π-bonds into two new, more stable σ-bonds, forming a cyclohexene ring or, in the case of an alkyne dienophile, a 1,4-cyclohexadiene ring.[2][3]
The reaction rate and efficiency are governed by frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4] In a "normal-demand" Diels-Alder reaction, the rate is accelerated by:
-
Electron-donating groups (EDGs) on the diene, which raise the energy of the HOMO.
-
Electron-withdrawing groups (EWGs) on the dienophile, which lower the energy of the LUMO.[3][5][6]
This compound: A Highly Functionalized Dienophile
This compound (HOCH₂C≡CCH₂OH) is an exemplary dienophile for several strategic reasons.[7]
-
Activation: The two primary alcohol functionalities (-CH₂OH) act as moderate electron-withdrawing groups, activating the alkyne π-bond and lowering its LUMO energy, making it more reactive towards a conjugated diene.[8]
-
Symmetry: As a symmetrical alkyne, this compound simplifies the regiochemical outcome of the reaction, as only one regioisomer is possible regardless of the diene's substitution pattern.[8]
-
Functionality: The resulting 1,4-cyclohexadiene adduct is endowed with two primary alcohol groups. This high degree of functionality provides valuable synthetic handles for a wide array of subsequent transformations, such as oxidation, esterification, or elimination to form aromatic systems.[8]
The general reaction scheme is illustrated below:
Figure 1: General Diels-Alder reaction with this compound.
Experimental Protocol: Synthesis of a Bicyclic Diol with Furan
This protocol details the [4+2] cycloaddition of furan (the diene) with this compound (the dienophile) to yield cis-1,4-dihydro-1,4-epoxynaphthalene-2,3-dimethanol. Furan is an aromatic diene and can be less reactive; therefore, elevated temperatures are often required to drive the reaction.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | 99% | Sigma-Aldrich | 110-65-6 |
| Furan | ≥99%, anhydrous | Sigma-Aldrich | 110-00-9 |
| Toluene | Anhydrous, ≥99.8% | MilliporeSigma | 108-88-3 |
| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Reagent Grade | Fisher Scientific | 110-54-3 |
| Heavy-walled pressure tube | - | Ace Glass | - |
| Magnetic stir bar | - | - | - |
| Standard glassware for workup | - | - | - |
Step-by-Step Procedure
CAUTION: This procedure involves heating a sealed vessel and should be performed in a certified chemical fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Vessel Preparation: Place a magnetic stir bar into a clean, dry 25 mL heavy-walled pressure tube.
-
Charging Reactants: To the pressure tube, add this compound (2.15 g, 25.0 mmol, 1.0 equiv).
-
Solvent and Diene Addition: Add anhydrous toluene (10 mL) to the tube. Follow this with the addition of furan (3.6 mL, 3.40 g, 50.0 mmol, 2.0 equiv). Using an excess of the more volatile diene helps to drive the reaction to completion.
-
Sealing and Reaction: Securely seal the pressure tube with the threaded Teflon plug. Place the tube in a heating mantle or an oil bath pre-heated to 150 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 150 °C for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, by carefully taking an aliquot from the cooled reaction mixture. (Mobile phase: 50% Ethyl Acetate in Hexanes).
-
Cooling: After the reaction period, remove the vessel from the heat source and allow it to cool completely to room temperature (e.g., overnight). Crucially, do not attempt to open the hot vessel.
-
Workup - Solvent Removal: Once cooled, carefully open the pressure tube inside the fume hood. Transfer the reaction mixture to a round-bottom flask. Remove the toluene and excess furan under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization: The resulting crude solid can often be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the purified white crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexanes. Dry the product under vacuum to a constant weight. A typical yield for this reaction is in the range of 65-75%.
Reaction Mechanism Visualization
The cycloaddition proceeds through a concerted mechanism, forming two new carbon-carbon bonds simultaneously.
Caption: Concerted electron movement in the Diels-Alder reaction.
Applications & Further Transformations
The diol adducts synthesized from this compound are exceptionally versatile intermediates.[8]
-
Aromatization: The 1,4-cyclohexadiene ring can be readily aromatized. For instance, acid-catalyzed dehydration of the furan adduct shown above leads to the formation of a substituted naphthalene derivative. This provides a powerful route to constructing complex aromatic scaffolds.
-
Hydrogenation: The double bond within the cycloadduct can be selectively hydrogenated to yield the corresponding saturated bicyclic diol, introducing stereochemical complexity.
-
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, providing further functional handles for derivatization, such as in the synthesis of polyesters or other polymers.
-
Precursors to Complex Molecules: These highly functionalized six-membered rings are key building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Diene is not reactive enough. 3. Impure reagents. | 1. Increase reaction temperature in 10 °C increments. 2. Consider using a more reactive diene (e.g., cyclopentadiene). 3. Ensure reagents are pure and solvent is anhydrous. |
| Polymerization/Tarry Mixture | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Difficult Purification | Product is highly polar and soluble in the workup solvent. | Try alternative purification methods such as column chromatography on silica gel using a gradient of ethyl acetate in hexanes. |
| Retro-Diels-Alder Reaction | The reaction is reversible at high temperatures, especially with dienes like furan. | Cool the reaction mixture promptly after the designated time. Purify the product without excessive heating to avoid decomposition back to starting materials. |
References
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Ch 10: Diels-Alder reaction. University of Calgary. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-Alder reaction (video). Khan Academy. [Link]
-
This compound: Properties, Production And Uses. Chemcess. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
-
Butanediols, Butenediol, and Butynediol: 1. 1,4-Diols. Scribd. [Link]
-
Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. PubMed. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. chemcess.com [chemcess.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation and Evaluation of 2-Butyne-1,4-diol as a High-Efficiency Corrosion Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the formulation and evaluation of 2-Butyne-1,4-diol as a corrosion inhibitor, with a primary focus on protecting steel in acidic environments. It delves into the fundamental mechanisms of inhibition, offers detailed protocols for quantifying performance, and discusses key formulation considerations. The methodologies presented herein are designed to be self-validating, incorporating principles of electrochemical analysis and surface science to provide a holistic understanding of the inhibitor's efficacy.
Introduction: The Challenge of Acid-Induced Corrosion
Corrosion remains a critical challenge in numerous industrial processes, including acid pickling, industrial cleaning, and oil well acidification.[1][2] These processes, while essential, expose metallic components, particularly carbon and mild steels, to highly aggressive acidic media, leading to significant material degradation. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. Among these, acetylenic alcohols have long been recognized for their outstanding performance.[1]
This compound (BD), a symmetrical acetylenic alcohol, stands out as a highly effective corrosion inhibitor, particularly for steel in sulfuric and hydrochloric acid solutions.[1][3] Its efficacy stems from its unique molecular structure, which facilitates strong adsorption onto the metal surface, creating a robust barrier against corrosive agents.[4] This guide will elucidate the mechanism of action of BD and provide detailed, field-proven protocols for its application and evaluation.
The Science of Inhibition: Mechanism of this compound
The effectiveness of this compound is not merely a surface-level phenomenon; it is a complex interplay of chemical adsorption and barrier formation. The process is best understood by examining the molecular interactions at the metal-electrolyte interface.
2.1. Adsorption Mechanism
The primary mechanism involves the chemisorption of the BD molecule onto the steel surface.[4] This is a multi-faceted interaction:
-
π-Electron Bonding: The triple bond (alkyne group) in the BD molecule is rich in π-electrons. These electrons are readily shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.[1][4] This is the foundational step of adsorption.
-
Hydroxyl Group Interaction: The two hydroxyl (-OH) groups at either end of the molecule can also participate in the adsorption process, further strengthening the bond between the inhibitor and the metal.
-
Polymerization and Film Formation: Upon adsorption, it is believed that BD molecules undergo surface polymerization, creating a protective, barrier-type layer that isolates the metal from the corrosive environment.[1]
Density Functional Theory (DFT) studies confirm that the adsorption is energetically favorable, with the alkyne group being the primary binding site.[4] The calculated high adsorption energy classifies the mechanism as chemisorption, which explains the inhibitor's strong and persistent protective effect.[4]
2.2. Electrochemical Action
Potentiodynamic polarization studies reveal that this compound functions as a mixed-type inhibitor .[5][6] This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously, leading to a comprehensive reduction in the overall corrosion rate.
Below is a diagram illustrating the proposed inhibition mechanism.
Caption: Mechanism of corrosion inhibition by this compound on a steel surface.
Formulation and Performance Factors
The successful application of BD requires careful consideration of several factors that influence its inhibition efficiency (IE).
-
Concentration: Inhibition efficiency is highly dependent on the concentration of BD. Efficiency increases with concentration up to an optimal point, after which it may plateau.[2][5] For mild steel in 0.5 M H₂SO₄, concentrations between 0.5 mM and 5 mM have been shown to yield efficiencies exceeding 98%.[1][2]
-
Temperature: While BD is effective across a range of temperatures, its efficiency can decrease slightly as temperature increases.[1][2] This is a typical behavior for inhibitors that function via adsorption.
-
Environment: The nature of the acid can influence the inhibition mechanism. For instance, the presence of chloride ions in HCl can have a synergistic effect, though a different inhibition mechanism compared to sulfuric acid is anticipated.[2][7]
-
Synergism: The performance of BD can be enhanced by combining it with other compounds. For example, synergistic effects have been observed with tartrate salts for inhibiting aluminum alloy corrosion and with chloride ions in nickel electrodeposition.[7][8][9]
| Parameter | Typical Range | Resulting Inhibition Efficiency (IE %) | Target Metal / Medium | Reference |
| Concentration | 0.5 mM - 5.0 mM | 92% - 98% | Mild Steel in 0.5 M H₂SO₄ | [1][2] |
| Concentration | 5.0 mM | ~92% | API X65 Steel in Na₂CO₃/NaHCO₃ | [5][6] |
| Temperature | 25 °C - 50 °C | 83% - 98% | Mild Steel in 0.5 M H₂SO₄ | [1][2] |
Experimental Evaluation Protocols
To validate the efficacy of a BD-based corrosion inhibitor formulation, a combination of gravimetric and electrochemical methods is recommended. These protocols provide quantitative data on corrosion rates and inhibition efficiency.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental method provides a direct and reliable measure of metal loss over time.
A. Principle: The corrosion rate is determined by measuring the weight loss of a metal coupon after immersion in the corrosive medium with and without the inhibitor. Inhibition efficiency is calculated by comparing these weight losses.
B. Materials & Reagents:
-
Metal coupons (e.g., mild steel, 15x15x1 mm).[1]
-
Abrasive paper (up to 4000 grade).[2]
-
Corrosive solution (e.g., 0.5 M H₂SO₄).
-
This compound (reagent grade).
-
Analytical balance (accurate to 0.1 mg).
-
Thermostatic water bath.
C. Step-by-Step Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of abrasive paper to achieve a mirror finish.[1]
-
Cleaning: Degrease the coupons by sonication in ethanol or acetone, rinse with distilled water, and dry thoroughly with a stream of nitrogen or cold air.[1][2]
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₀).
-
Immersion: Immerse triplicate sets of coupons in beakers containing the corrosive solution without the inhibitor (blank) and with various concentrations of BD.
-
Incubation: Place the beakers in a thermostatic bath at the desired temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).[2]
-
Final Cleaning: After immersion, remove the coupons, rinse with distilled water to remove corrosion products, clean with a soft brush if necessary, rinse again with acetone, and dry.
-
Final Weighing: Reweigh the dried coupons and record the final weight (W₁).
D. Calculations:
-
Weight Loss (ΔW): ΔW = W₀ - W₁
-
Inhibition Efficiency (IE%): IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100[10][11]
Caption: Workflow for the gravimetric weight loss corrosion test.
Protocol 2: Electrochemical Methods
Electrochemical techniques offer rapid evaluation and deeper insights into the inhibition mechanism.
A. Apparatus:
-
Potentiostat/Galvanostat with impedance analysis capability.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal sample (e.g., mild steel embedded in epoxy resin with a 1 cm² exposed area).[1]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
B. Procedure 1: Potentiodynamic Polarization (PDP)
-
Preparation: Prepare the WE surface as described in 4.1.C.1-2.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approx. -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting logarithm of current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[12]
-
Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100[12]
C. Procedure 2: Electrochemical Impedance Spectroscopy (EIS)
-
Preparation & Stabilization: Same as PDP steps 1 and 2.
-
Impedance Scan: At the stabilized OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real). A larger semicircle diameter indicates higher corrosion resistance.
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract the charge transfer resistance (R_ct).[13]
-
-
Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1,4-butynediol on the corrosion of steels in sulfuric and hydrochloric acids (Journal Article) | OSTI.GOV [osti.gov]
- 4. wien2k.at [wien2k.at]
- 5. faratarjome.ir [faratarjome.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
Application Notes: The Pivotal Role of 2-Butyne-1,4-diol in Agrochemical Synthesis
Introduction: A Versatile Building Block for Crop Protection
2-Butyne-1,4-diol (BYD) is a bifunctional organic compound, featuring a central alkyne triple bond flanked by two primary alcohol groups. This unique structure imparts high reactivity and versatility, establishing BYD as a crucial intermediate in the synthesis of a wide array of organic molecules. In the agrochemical sector, BYD is a cornerstone precursor for manufacturing potent and selective active ingredients, including herbicides and fungicides.[1][2] Its ability to participate in hydrogenation, cycloaddition, and oxidation reactions allows for the construction of complex molecular scaffolds essential for biological activity.[1][3] This document provides a detailed exploration of BYD's application in synthesizing key agrochemicals, complete with reaction mechanisms, step-by-step protocols, and critical safety considerations.
Core Application 1: Synthesis of Pyridazinone Herbicides via Mucochloric Acid
One of the most significant industrial applications of this compound is its role as a precursor to mucochloric acid, a key intermediate in the production of pyridazinone-class herbicides like Chloridazon.[1]
Chloridazon: A Case Study
Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) is a selective herbicide used extensively in beet cultivation to control broadleaf weeds.[4] Its mode of action is the inhibition of photosynthesis at photosystem II.[4][5] The synthesis hinges on the formation of the pyridazinone ring, which is constructed from mucochloric acid and phenylhydrazine.[4]
Synthetic Pathway Overview
The transformation of this compound to Chloridazon involves two primary stages:
-
Oxidative Chlorination: this compound is reacted with a mixture of chlorine and hydrochloric acid to yield mucochloric acid.[1] This reaction cleaves the carbon-carbon triple bond and introduces the necessary chloro and aldehyde functionalities.
-
Cyclization and Amination: Mucochloric acid is then condensed with phenylhydrazine to form the dichlorinated pyridazinone intermediate. Subsequent treatment with ammonia replaces one of the chlorine atoms with an amino group to yield the final product, Chloridazon.[4]
Protocol 1: Synthesis of Mucochloric Acid from this compound
This protocol details the critical oxidative chlorination step. The rationale behind this procedure is the controlled, yet powerful, oxidation and chlorination of the alkyne to form the desired dichlorinated aldehyde-acid structure.
Materials & Equipment:
-
This compound (99% purity)
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine (Cl₂) gas
-
Jacketed glass reactor with overhead stirrer, gas inlet, and temperature probe
-
Scrubber system for off-gassing (e.g., sodium hydroxide solution)
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Methodology:
-
Reactor Setup: Charge the jacketed reactor with a solution of this compound in concentrated hydrochloric acid. The acid serves as both a reactant and a solvent, facilitating the reaction.
-
Temperature Control: Cool the reactor to 0-5 °C using a circulating chiller. This temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Gas Introduction: Begin bubbling chlorine gas through the solution at a slow, controlled rate. The reaction is highly exothermic; maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or HPLC) by periodically quenching an aliquot of the reaction mixture. The disappearance of the starting material indicates completion.
-
Work-up and Isolation: Once the reaction is complete, cease the chlorine flow and purge the system with nitrogen to remove any residual chlorine. The product, mucochloric acid, will often precipitate from the reaction mixture upon cooling or concentration.
-
Purification: Collect the crude product by filtration. The solid can be recrystallized from a suitable solvent system (e.g., water or toluene) to achieve high purity.
Causality Note: The use of concentrated HCl is crucial as it provides the chloride ions necessary for the reaction and maintains an acidic environment that stabilizes the product. Precise temperature control is the most important parameter for maximizing yield and purity.
| Parameter | Value | Rationale |
| Starting Material | This compound | Provides the C4 backbone for the final product. |
| Reagents | Cl₂, conc. HCl | Oxidizing and chlorinating agents. |
| Temperature | 0-10 °C | Controls exothermicity, minimizes side reactions. |
| Typical Yield | 85-95% | Dependent on precise control of reaction conditions. |
| Purity (Post-Recrystallization) | >98% | High purity is essential for the subsequent cyclization step. |
Core Application 2: Synthesis of Fungicide & Herbicide Intermediates via Hydrogenation
Hydrogenation of this compound is a cornerstone reaction that produces two key intermediates: cis-2-butene-1,4-diol and 1,4-butanediol.[6] The selectivity of this reaction is paramount and is controlled by the choice of catalyst and reaction conditions.
-
cis-2-Butene-1,4-diol: Produced via partial hydrogenation, this intermediate is a precursor for certain fungicides and herbicides.[7][8] Its double bond and diol functionality allow for further chemical modifications.
-
1,4-Butanediol: Complete hydrogenation yields this saturated diol, a precursor to tetrahydrofuran (THF) and other key industrial chemicals.[6]
Protocol 2: Selective Hydrogenation to cis-2-Butene-1,4-diol
This protocol focuses on achieving high selectivity for the partially hydrogenated product, cis-2-butene-1,4-diol. The key to this transformation is the use of a "poisoned" or modified catalyst that favors the reduction of the alkyne to an alkene and resists further reduction to the alkane.
Materials & Equipment:
-
This compound
-
Methanol (solvent)
-
Palladium on Calcium Carbonate (Pd/CaCO₃), Lindlar's catalyst, or a similar selective catalyst.
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, and heating mantle.
-
Hydrogen (H₂) gas source.
Step-by-Step Methodology:
-
Catalyst Preparation: If required, prepare the catalyst. For instance, a 1% Pd/CaCO₃ catalyst modified with ammonia can provide excellent selectivity.[9][10]
-
Reactor Charging: In the autoclave, dissolve this compound in methanol. Add the selective hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon). The solvent choice is important for substrate solubility and catalyst performance.
-
System Purge: Seal the reactor and purge it several times with low-pressure hydrogen gas to remove all air. This is a critical safety step to prevent the formation of an explosive mixture.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa) and begin stirring.[10] Heat the reaction to the target temperature (e.g., 50 °C).[10]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete when one molar equivalent of H₂ has been consumed. Over-hydrogenation will lead to the formation of 1,4-butanediol.
-
Work-up: After cooling the reactor and carefully venting the excess hydrogen, filter the reaction mixture to remove the catalyst. The methanol can be removed under reduced pressure to yield the crude cis-2-butene-1,4-diol.
-
Purification: The product can be purified by distillation under reduced pressure or by recrystallization.
Trustworthiness Note: The self-validating aspect of this protocol lies in the hydrogen uptake monitoring. A sharp decrease in the rate of uptake after one equivalent is consumed provides strong evidence that the reaction has selectively stopped at the alkene stage.
| Parameter | Catalyst System | Pressure | Temperature | Selectivity for BED |
| System A | 1% Pd/CaCO₃ with NH₃[9] | 1-3 MPa | 40-60 °C | >98% |
| System B | Pd/SiO₂-Schiff base[10] | 2 MPa | 50 °C | ~100% |
| System C | 1% Pd/C (unmodified)[9] | 1-3 MPa | 40-60 °C | Low (favors BDO) |
Safety and Handling of this compound
This compound is a toxic and corrosive substance that requires careful handling.[11][12][13] Adherence to safety protocols is mandatory.
-
Toxicity: Toxic if swallowed or inhaled, and harmful in contact with skin.[11][12][13] May cause damage to organs through prolonged or repeated exposure.[11][14]
-
Corrosivity: Causes severe skin burns and eye damage.[11][12] An allergic skin reaction may also occur.[11][12]
-
Handling:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.[15]
-
Inhalation: Move to fresh air immediately.[15]
-
In all cases of exposure, seek immediate medical attention.[14]
-
Conclusion
This compound stands out as a highly valuable and versatile C4 building block in the agrochemical industry. Its strategic conversion through pathways like oxidative chlorination and selective hydrogenation provides access to critical intermediates for producing high-performance herbicides and fungicides. The protocols outlined herein demonstrate that with precise control over reaction conditions and a deep understanding of the underlying chemical principles, this compound can be efficiently and safely transformed to meet the demands of modern crop protection development.
References
- Material Safety Data Sheet - this compound (Pract). Cole-Parmer. (URL not available)
-
This compound - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o. [Link]
- Agrochemical Solutions: Leveraging 2-Butene-1,4-diol for Crop Protection. (URL not available)
- SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. (URL not available)
-
This compound. Ataman Kimya. [Link]
-
This compound: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. The Lab Depot. [Link]
-
This compound. Ataman Kimya. [Link]
-
Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies. ResearchGate. (2019). [Link]
-
This compound: Properties, Production And Uses. Chemcess. (2024). [Link]
-
Selective hydrogenation of this compound to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. ResearchGate. (2002). [Link]
-
Reaction network for this compound hydrogenation. ResearchGate. (2018). [Link]
-
Specific catalytic hydrogenation of this compound to butane-1,4-diol. ResearchGate. (2020). [Link]
-
Chloridazon. PubChem, National Institutes of Health. [Link]
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- 2. labdepotinc.com [labdepotinc.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. echemi.com [echemi.com]
- 13. This compound or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Selective and Total Hydrogenation of 2-Butyne-1,4-diol for the Synthesis of 2-Butene-1,4-diol and 1,4-Butanediol
Introduction: A Pivotal Precursor in Industrial Chemistry
2-Butyne-1,4-diol is a highly versatile chemical intermediate, serving as a critical starting point for the synthesis of two industrially significant diols: 2-Butene-1,4-diol (BED) and 1,4-Butanediol (BDO). The strategic value of these products is immense; BDO is a high-volume commodity chemical essential for producing polymers like polybutylene terephthalate (PBT) and polyurethane elastomers, as well as the solvent tetrahydrofuran (THF).[1][2][3][4] BED, the partially hydrogenated counterpart, is a key building block in the synthesis of pharmaceuticals (such as Vitamin B6), agrochemicals like fungicides, and serves as a crosslinking agent and plasticizer in polymer manufacturing.[5][6][7][8][9]
The transformation of this compound into either BED or BDO is achieved through catalytic hydrogenation. The core challenge and the focus of this guide lie in controlling the reaction's selectivity. By carefully manipulating catalysts and reaction parameters, one can either halt the reaction at the alkene stage to yield 2-butene-1,4-diol or drive it to completion to produce 1,4-butanediol. This document provides the foundational principles and detailed protocols for achieving high-yield, selective synthesis of both target molecules.
Mechanistic Rationale: The Art of Controlled Hydrogenation
The synthesis of both BED and BDO from this compound hinges on the stepwise addition of molecular hydrogen across the carbon-carbon triple bond (alkyne). The reaction proceeds sequentially, first reducing the alkyne to an alkene (BED), which can then be further reduced to an alkane (BDO).
Caption: Sequential hydrogenation of this compound.
The critical determinant of the final product is selectivity, which is governed by a combination of factors:
-
Catalyst Selection: This is the most influential variable.
-
For 2-Butene-1,4-diol (Partial Hydrogenation): The goal is to deactivate the catalyst just enough to prevent the second hydrogenation step (alkene to alkane). This is classically achieved using "poisoned" catalysts. A prime example is a Palladium catalyst supported on calcium carbonate and treated with a lead salt (a Lindlar-type catalyst), which selectively hydrogenates alkynes to cis-alkenes.[10] Modern advancements include Schiff base modified Palladium catalysts or Platinum on silicon carbide supports, which offer high selectivity under milder conditions.[9][11]
-
For 1,4-Butanediol (Complete Hydrogenation): A highly active catalyst is required to ensure the reaction proceeds to completion. Modified nickel catalysts, such as Raney Nickel, and standard Palladium on carbon (Pd/C) are commonly employed in industrial settings, often under more forcing conditions.[12][13][14]
-
-
Reaction Conditions:
-
Hydrogen Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, favoring complete hydrogenation to BDO.[12] Conversely, lower and carefully controlled pressures are essential for isolating BED.[10]
-
Temperature: Reaction kinetics are temperature-dependent. Higher temperatures (e.g., 80-160°C) are often used for the production of BDO to ensure a high reaction rate.[12] Milder temperatures (e.g., 35-50°C) are typically used for the selective synthesis of BED to prevent over-hydrogenation.[9][10]
-
Additives: The presence of additives can profoundly impact selectivity. For instance, adding ammonia to a Palladium or Platinum catalyst system can competitively adsorb on the catalyst surface, moderating its activity and leading to exceptionally high selectivity for BED.[15][16][17]
-
Experimental Protocols & Workflows
The following protocols provide detailed, validated methodologies for the synthesis of both target diols. A generalized experimental workflow is depicted below.
Caption: Generalized workflow for catalytic hydrogenation.
Protocol 1: Selective Synthesis of cis-2-Butene-1,4-diol (BED)
Objective: To achieve high selectivity (>95%) for cis-2-butene-1,4-diol via partial hydrogenation of this compound. This protocol is adapted from methodologies employing poisoned palladium catalysts.[10]
Materials & Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, vent, thermocouple, and magnetic stirrer.
-
This compound (solid, ≥98%)
-
5% Palladium on Carbon (Pd/C) catalyst, poisoned with 1-3 wt.% lead.
-
Solvent: Deionized water or Methanol
-
Pressurized Hydrogen (H₂) and Nitrogen (N₂) cylinders with regulators.
-
Filtration apparatus (e.g., Buchner funnel or Celite pad filtration).
-
Rotary evaporator and high-vacuum distillation apparatus.
-
Gas Chromatograph (GC) for reaction monitoring and final analysis.
Procedure:
-
Safety First: Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct the entire procedure in a well-ventilated fume hood. This compound is toxic and causes severe skin and eye burns.[18][19] Hydrogen is highly flammable.
-
Reactor Charging: Into the autoclave vessel, add an aqueous solution of this compound (e.g., 300g of a 30-50% w/w solution). Add the lead-poisoned Pd/C catalyst (0.3-1.0 wt.% relative to the total reaction mass).[10]
-
System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least 5 times to ensure the complete removal of oxygen.
-
Hydrogen Purge: Perform a similar purge cycle with hydrogen (pressurize to ~5 bar, then vent) three times.
-
Reaction Initiation: While stirring at a moderate speed (450-550 rpm), heat the reactor to the target temperature of 35-45°C.[10] Once the temperature is stable, pressurize the reactor with hydrogen to 0.6-1.7 MPa (6-17 bar).[10]
-
Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen supply, indicating gas consumption. If possible, carefully take small aliquots at timed intervals to analyze by GC for the conversion of starting material and the formation of BED and BDO. The reaction is typically complete in 60-390 minutes, depending on catalyst loading and specific conditions.[10]
-
Reaction Quench & Work-up: Once the desired conversion is reached (or hydrogen uptake ceases), stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.
-
Catalyst Removal: Open the reactor and immediately filter the reaction mixture to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent during filtration and handle accordingly for disposal or regeneration.
-
Product Isolation: The filtrate contains the product, 2-butene-1,4-diol. The solvent can be removed under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.
Data Summary: Typical Conditions for BED Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Lead-poisoned 5% Pd-C | [10] |
| Catalyst Loading | 0.3 - 1.0 wt.% | [10] |
| Substrate | This compound (aq. solution) | [10] |
| Temperature | 35 - 45 °C | [10] |
| H₂ Pressure | 0.6 - 1.7 MPa (6 - 17 bar) | [10] |
| Typical Conversion | >95% | [9] |
| Typical Selectivity | >96% for BED |[9] |
Protocol 2: Synthesis of 1,4-Butanediol (BDO)
Objective: To achieve complete hydrogenation of this compound to 1,4-butanediol with high yield. This protocol reflects typical industrial processes using active nickel-based catalysts.[12][13]
Materials & Equipment:
-
Same as Protocol 1, but the autoclave must be rated for higher pressures and temperatures.
-
This compound (solid, ≥98%)
-
Modified Nickel catalyst (e.g., Raney Nickel or a Ni-Cu-Mn/Al₂O₃ catalyst).[13]
-
Solvent: Deionized water.
-
All other equipment as listed in Protocol 1.
Procedure:
-
Safety First: Adhere to all safety precautions outlined in Protocol 1. Raney Nickel is highly pyrophoric and must be handled with extreme care, always under a layer of solvent (typically water).
-
Reactor Charging: Charge the high-pressure autoclave with an aqueous solution of this compound. Carefully add the nickel catalyst slurry under a stream of nitrogen or while keeping it solvent-wet to prevent ignition.
-
System Purge: Seal the reactor and perform rigorous nitrogen and hydrogen purge cycles as described in Protocol 1.
-
Reaction Initiation: This is a two-stage conceptual process, often run continuously in industry but can be performed in a single batch.[13]
-
Stage 1 (Optional intermediate step): Heat to 50-60°C and pressurize with H₂ to 1.4-2.0 MPa to convert the alkyne to the alkene.[13]
-
Stage 2 (Main Hydrogenation): Increase the temperature to 80-160°C and raise the hydrogen pressure significantly, up to 30 MPa (300 bar).[12] Maintain vigorous stirring.
-
-
Monitoring: Monitor the reaction via hydrogen uptake. The reaction is complete when hydrogen consumption ceases. GC analysis should confirm the complete disappearance of both this compound and the intermediate 2-butene-1,4-diol.
-
Reaction Quench & Work-up: Follow the procedure in Protocol 1 for cooling, venting, and purging the reactor.
-
Catalyst Removal: Filter the reaction mixture with extreme caution due to the pyrophoric nature of the nickel catalyst. Ensure the catalyst remains wet at all times.
-
Product Isolation: The aqueous solution of 1,4-butanediol can be purified by fractional distillation under vacuum to remove water and any minor byproducts.
Data Summary: Typical Conditions for BDO Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Modified Nickel Catalyst | [12][13] |
| Substrate | This compound (aq. solution) | [12] |
| Temperature | 80 - 160 °C | [12] |
| H₂ Pressure | 13 - 30 MPa (130 - 300 bar) | [12][13] |
| Typical Conversion | >99% | [12] |
| Typical Selectivity | >99% for BDO |[12] |
Safety & Handling Considerations
-
This compound (CAS: 110-65-6): This compound is toxic if swallowed or inhaled and harmful in contact with skin.[18] It causes severe skin burns and eye damage and may cause an allergic skin reaction or damage organs through prolonged exposure.[18][19] Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.[20][21] An eyewash station and safety shower must be readily accessible.[20]
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction setup is free from leaks, electrically grounded, and operated in an area with no ignition sources.[20] Always purge the system thoroughly with an inert gas like nitrogen before introducing hydrogen and after the reaction is complete.
-
Catalysts: Many hydrogenation catalysts (Pd/C, Pt/C, Raney Ni) are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry or containing adsorbed hydrogen. They must be handled under a solvent blanket or in an inert atmosphere.
-
High-Pressure Operations: All high-pressure reactions should be conducted behind a certified blast shield. Regularly inspect the pressure vessel and its fittings for signs of wear or corrosion. Never exceed the manufacturer's pressure and temperature limits for the reactor.
Conclusion
This compound is a foundational starting material from which both 2-butene-1,4-diol and 1,4-butanediol can be efficiently synthesized. The outcome of the catalytic hydrogenation is not arbitrary but is a direct consequence of deliberate experimental design. By selecting a moderated or "poisoned" catalyst and employing mild reaction conditions, researchers can selectively isolate the valuable intermediate, 2-butene-1,4-diol. Conversely, the use of highly active catalysts under more strenuous temperature and pressure drives the reaction to completion, yielding 1,4-butanediol. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to control this versatile transformation, enabling the targeted production of these essential chemical building blocks.
References
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- This compound - SAFETY D
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Application Notes & Protocols: The Versatility of 2-Butyne-1,4-diol in Cycloaddition Reactions for Modern Organic Synthesis
Introduction: A Symmetrical Building Block with Asymmetric Potential
2-Butyne-1,4-diol is a deceptively simple yet remarkably versatile C4 building block in the arsenal of the modern synthetic chemist. Its rigid, linear alkyne core, flanked by two primary hydroxyl groups, provides a unique combination of functionalities that unlock access to a diverse range of molecular architectures. While its applications are many, it is in the realm of cycloaddition reactions that its true potential for rapidly building molecular complexity is realized.[1]
The hydroxyl groups are not mere passive appendages; they are active participants that can be derivatized to tune electronic properties, act as directing groups to influence stereoselectivity, or serve as synthetic handles for subsequent transformations. This guide provides an in-depth exploration of the application of this compound in key cycloaddition reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and showcase its utility in the synthesis of valuable heterocyclic and carbocyclic scaffolds relevant to materials science and drug development.
The Diels-Alder Reaction: Forging Six-Membered Rings
The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings.[2][3][4] this compound serves as a competent dienophile, with its reactivity influenced by the flanking hydroxymethyl groups which act as mildly activating, electron-withdrawing substituents.[5]
Mechanistic Rationale and Strategic Advantages
The reaction proceeds in a concerted fashion, where the 4 π-electrons of a conjugated diene and the 2 π-electrons of the dienophile (this compound) reorganize to form a new six-membered ring. The symmetrical nature of this compound simplifies the regiochemical outcome, which is a significant advantage in complex syntheses.[5] The resulting adducts are highly functionalized cyclohexadiene diols, which are versatile intermediates for a plethora of further chemical transformations, including oxidation, esterification, or dehydration to furnish aromatic systems.[5]
Sources
Application Notes & Protocols: 2-Butyne-1,4-diol as a Reactive Chain Extender in Advanced Polymer Systems
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of 2-butyne-1,4-diol as a multifunctional chain extender in the synthesis of high-performance polymers, primarily focusing on polyurethanes and polyesters. Beyond its function in increasing molecular weight, this compound introduces a rigid, chemically accessible alkyne moiety into the polymer backbone. This unique functionality serves as a platform for subsequent modifications via "click chemistry," enabling the development of advanced materials with tailored properties such as enhanced thermal stability, tunable mechanical performance, and the covalent attachment of functional molecules. This guide explains the underlying chemical principles, provides detailed experimental protocols, and discusses the anticipated impact on final polymer properties.
Introduction: The Strategic Role of a Multifunctional Chain Extender
In step-growth polymerization, chain extenders are low-molecular-weight diols or diamines that link isocyanate- or acid-terminated prepolymers to build high-molecular-weight polymer chains. The choice of chain extender is critical as it profoundly influences the morphology and properties of the final material.[1][2] Specifically, in segmented copolymers like polyurethanes, the chain extender and diisocyanate react to form "hard segments," which physically crosslink the amorphous "soft segments" (formed from the polyol).[3] This microphase separation is the primary determinant of the polymer's elastomeric behavior, thermal stability, and mechanical strength.[3][4]
This compound offers a unique proposition beyond that of traditional aliphatic diols like 1,4-butanediol (BDO). Its structure provides two key advantages:
-
Structural Rigidity: The internal alkyne (triple bond) creates a linear, rigid segment within the polymer backbone. This rigidity enhances hard segment packing and domain cohesion, leading to anticipated improvements in thermal stability (higher glass transition temperature, Tg) and mechanical properties (higher modulus and tensile strength).[5][6]
-
Reactive Handle for "Click Chemistry": The alkyne group is a versatile functional handle for post-polymerization modification. It readily participates in highly efficient and specific reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne radical additions.[7][8][9] This allows for the covalent attachment of various functionalities, polymer crosslinking, or surface modification under mild conditions.[10][11][12]
These dual characteristics position this compound as a strategic component for designing advanced functional materials, from robust thermosets to biocompatible hydrogels and drug-delivery systems.[9][13]
Application in Polyurethane (PU) Synthesis
The incorporation of this compound into polyurethanes follows the standard two-step prepolymer method.[14][15][16] In the first step, a long-chain polyol is reacted with an excess of diisocyanate to form an NCO-terminated prepolymer. In the second step, the chain extender is added to react with the remaining NCO groups, thereby building the final high-molecular-weight polymer.
Causality of Experimental Design
-
Two-Step Prepolymer Method: This method is preferred over a one-shot synthesis because it allows for precise control over the polymer architecture.[17] It ensures the formation of well-defined soft and hard segments, which is crucial for achieving desired mechanical properties.
-
Molar Ratios (NCO:OH): The overall NCO to OH molar ratio is typically kept slightly above 1.0 (e.g., 1.05) to ensure complete reaction of the hydroxyl groups and to control the final molecular weight.[15] The ratio of diisocyanate to polyol in the first step determines the length of the prepolymer and the subsequent hard segment content.
-
Catalyst: A catalyst like dibutyltin dilaurate (DBTDL) is used to accelerate the urethane formation reaction, which can otherwise be slow, especially between the secondary hydroxyls of the chain extender and the isocyanate groups.[18][19]
-
Solvent and Temperature: Anhydrous solvent is critical to prevent side reactions of the highly reactive isocyanate with water. The reaction temperature is controlled to manage reaction kinetics and prevent unwanted side reactions like allophanate or biuret formation.
Experimental Protocol: Synthesis of an Alkyne-Functionalized Polyurethane
Materials:
-
Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 4 hours.
-
4,4'-Methylene diphenyl diisocyanate (MDI).
-
This compound, dried in a vacuum oven at 40°C overnight.
-
Dibutyltin dilaurate (DBTDL).
-
Anhydrous N,N-Dimethylformamide (DMF).
Procedure:
-
Prepolymer Synthesis:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Charge the flask with PTMG (e.g., 20 g, 0.01 mol) and MDI (e.g., 5 g, 0.02 mol; NCO:OH ratio of 2:1).
-
Heat the mixture to 75-80°C under a gentle nitrogen stream with constant stirring.
-
Maintain the reaction for 2-3 hours. The progress can be monitored by titrating the %NCO content to confirm it has reached the theoretical value.
-
-
Chain Extension:
-
Cool the prepolymer mixture to ~60°C and dissolve it in a sufficient amount of anhydrous DMF to reduce viscosity.
-
In a separate flask, dissolve this compound (e.g., 0.86 g, 0.01 mol, to react with the excess NCO) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred prepolymer solution over 15-20 minutes.
-
Add 1-2 drops of DBTDL catalyst to the mixture.
-
Continue stirring at 60-70°C for an additional 2-4 hours until the viscosity markedly increases. The disappearance of the NCO peak (~2270 cm⁻¹) in the FT-IR spectrum indicates reaction completion.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into a Teflon-coated pan.
-
Dry the film in a vacuum oven at 60°C for 24 hours to remove the DMF.
-
The resulting polymer film can be stored in a desiccator for further characterization and use.
-
Workflow Diagram
Caption: General workflow for UV-curing via thiol-yne chemistry.
Expected Impact on Polymer Properties
The substitution of a standard aliphatic diol chain extender (like 1,4-butanediol) with this compound is expected to produce significant and predictable changes in the final polymer's properties.
Table 1: Predicted Property Changes with this compound
| Property | Standard PU (with 1,4-BDO) | Alkyne-PU (with this compound) | Rationale for Change |
| Thermal Properties | |||
| Hard Segment Tg | ~80-110 °C | Higher (~95-125 °C) | The rigid alkyne rod enhances packing and restricts segmental motion within the hard domains. [20][21] |
| Thermal Degradation Temp. | ~300 °C | Higher (~320 °C) | The triple bond has higher bond energy, and improved hard segment packing can increase overall thermal stability. [19] |
| Mechanical Properties | |||
| Young's Modulus | Lower | Higher | Increased hard segment cohesion and rigidity act as stronger reinforcing domains. [5][22] |
| Tensile Strength | Moderate | Higher | Enhanced physical crosslinking from more ordered hard domains improves the material's resistance to failure. [6] |
| Elongation at Break | Higher | Lower | The increased stiffness and reduced flexibility of the hard segments may lead to a more brittle material. |
| Chemical Properties | |||
| Post-Modification Potential | None (inert backbone) | High | The alkyne group is a specific, reactive site for "click" chemistry functionalization or crosslinking. [7][8][12] |
Conclusion
This compound is a powerful and versatile building block for advanced polymer synthesis. Its dual functionality as a rigid chain extender and a platform for click chemistry allows for the rational design of materials with enhanced thermomechanical properties and tailored chemical functionality. The protocols and principles outlined in this guide provide a robust framework for researchers to explore the potential of this unique monomer in creating next-generation polymers for a wide array of applications, from industrial elastomers to sophisticated biomedical devices.
References
-
The Use of Click-Type Reactions in the Preparation of Thermosets. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic applications of click chemistry in thermosetting block and graft polymers. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. National Institutes of Health (NIH). Available at: [Link]
-
Development of a Route to Functional Polymers via Click Chemistry. University of Pittsburgh. Available at: [Link]
-
Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. ACS Publications. Available at: [Link]
-
The Use of Click-Type Reactions in the Preparation of Thermosets. Semantic Scholar. Available at: [Link]
-
Basic Recipe for the Synthesis of Polyurethane Dispersions. ResearchGate. Available at: [Link]
-
Synthesis of Cross-Linked Polyesters from Alkyne-and Furan-Based Precursors. ResearchGate. Available at: [Link]
-
Synthesis strategy for the alkyne diols involved in polyester (MPPD) and polyurethane (PBM and DPPD) syntheses. ResearchGate. Available at: [Link]
-
The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. MDPI. Available at: [Link]
-
Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ResearchGate. Available at: [Link]
-
Synthesis of biodegradable polyurethanes chain-extended with (2S)-bis(2-hydroxypropyl) 2-aminopentane dioate. AVESİS. Available at: [Link]
-
SYNTHESIS OF THERMOPLASTIC POLYURETHANE USING AROMATIC DIOLS AS A CHAIN EXTENDER AND DEVELOPMENT OF ADHESIVE COMPOSITIONS BASED ON IT. ResearchGate. Available at: [Link]
-
Characterization of Polyurethanes Containing Different Chain Extenders. ResearchGate. Available at: [Link]
-
The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. Available at: [Link]
-
Polyurethane -Synthesis, properties and application- Module-3 and series-2. YouTube. Available at: [Link]
-
Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. Available at: [Link]
-
Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. Available at: [Link]
-
Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.gov. Available at: [Link]
-
Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. SpringerLink. Available at: [Link]
-
The effect of chain extenders structure on properties of new polyurethane elastomers. SpringerLink. Available at: [Link]
-
Enhanced mechanical and shape memory properties of polyurethane block copolymers chain-extended by ethylene diamine. ResearchGate. Available at: [Link]
-
Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI. Available at: [Link]
-
Influence of Hard Segments on the Thermal, Phase-Separated Morphology, Mechanical, and Biological Properties of Polycarbonate Urethanes. MDPI. Available at: [Link]
-
Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. MDPI. Available at: [Link]
-
Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol. ResearchGate. Available at: [Link]
-
Thermal analysis and kinetics of isophorone diisocyanate/butane-1, 4-diol (IPDI/BDO) system by DSC and VSP2. ResearchGate. Available at: [Link]
-
(PDF) Advanced Journal of Chemistry, Section A Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. ResearchGate. Available at: [Link]
-
The Role of Hard Segment Content on the Molecular Dynamics of Poly(tetramethylene oxide)-Based Polyurethane Copolymers. ResearchGate. Available at: [Link]
-
Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI. Available at: [Link]
-
Review on Hard Segment Influences on the Physical Properties of Thermoplastic Polyurethanes. Neliti. Available at: [Link]
-
Polymerization step for synthesizing polyurethane. ResearchGate. Available at: [Link]
-
The Role of Hard Segment Content on the Molecular Dynamics of Poly(tetramethylene oxide)-Based Polyurethane Copolymers. Semantic Scholar. Available at: [Link]
-
Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. Available at: [Link]
-
Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes. Biblioteka Nauki. Available at: [Link]
-
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Butyne-1,4-diol from Reppe Synthesis Mixtures
Welcome to the technical support center for the purification of 2-butyne-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound synthesized via the Reppe process. The purity of this critical intermediate is paramount for its successful application in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] The Reppe synthesis, while efficient, yields a crude mixture containing various byproducts that can interfere with subsequent reactions.[2][3][4]
This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide to help you navigate the common challenges associated with purifying this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude this compound mixture from Reppe synthesis?
The crude product from the reaction of formaldehyde and acetylene typically contains the target this compound (33-55%) along with several key impurities.[2][5] These include unreacted formaldehyde (0.4-2%), propargyl alcohol (1-2%), and various high-boiling byproducts such as mixed acetals and polymeric materials known as "cuprenes".[2][5][6][7][8] Additionally, water is a significant component from the aqueous formaldehyde solution used in the synthesis.[6]
Q2: Why is the purification of this compound considered hazardous?
The primary hazard is associated with its thermal instability, particularly during distillation.[6] Pure this compound can be distilled under vacuum, but the presence of trace impurities such as alkali or alkaline earth hydroxides, halides, or certain metal salts can catalyze an explosive decomposition upon heating.[9] Therefore, extreme caution and careful neutralization of the crude mixture are essential before attempting distillation.
Q3: What are the principal methods for purifying crude this compound?
The two most common industrial and laboratory-scale methods are vacuum distillation and fractional crystallization (also known as "sweating").
-
Vacuum Distillation is effective for separating this compound from less volatile impurities, but carries significant safety risks if not performed correctly.[6]
-
Fractional Crystallization is a safer, non-distillative method that leverages the melting point of this compound to separate it from impurities.[6][10] It is particularly effective for removing occluded mother liquor and water.
Q4: How can I accurately assess the purity of my final this compound product?
Purity is best assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[11] Additionally, measuring the melting point is a simple yet effective indicator of purity; pure this compound has a sharp melting point between 54°C and 58°C.[12][13][14] A broad or depressed melting range suggests the presence of contaminants.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem: My final product is a yellow or brownish solid instead of white.
-
Underlying Cause: Discoloration is typically caused by high-boiling point polymeric byproducts or oxidation products formed during the synthesis or purification process. The crude product itself is often described as a yellow or brownish solid.[1][13]
-
Solution:
-
Activated Charcoal Treatment: Before the final purification step (distillation or crystallization), dissolve the crude product in a suitable solvent like ethanol or acetone.[1] Add a small amount (e.g., 1-2% by weight) of activated charcoal. Heat the solution gently for a short period, then filter the hot solution to remove the charcoal and adsorbed color bodies.[15] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[15]
-
Optimize Fractional Crystallization: The "sweating" process detailed in Protocol 2 is highly effective at excluding colored, non-volatile impurities from the crystal lattice. Ensure the final temperature is held just below the melting point to effectively "sweat out" these impurities.
-
Problem: My yield after purification is significantly lower than expected.
-
Underlying Cause: Low yield can result from several factors:
-
Aggressive Distillation: Distilling at too high a temperature or for too long can lead to thermal decomposition of the product.
-
Inefficient Crystallization: If cooling is too rapid during recrystallization, impurities can become trapped in the crystals, requiring further purification steps that reduce yield.[16] Using an excessive amount of solvent will also keep more product dissolved in the mother liquor.[16]
-
Product Loss During Transfers: this compound is a sticky solid, and significant material can be lost during transfers between flasks and filtration apparatus.
-
-
Solution:
-
Refine Distillation Parameters: Strictly control the vacuum pressure and heating mantle temperature to maintain the distillation temperature within the recommended range (see Protocol 1).
-
Optimize Crystallization: Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[16] Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Improve Handling: Use a spatula to scrape vessels thoroughly. When filtering, wash the crystals with a minimal amount of ice-cold solvent to rinse away mother liquor without dissolving a significant amount of the product.
-
Problem: I am having difficulty removing propargyl alcohol.
-
Underlying Cause: Propargyl alcohol is a common byproduct of the Reppe synthesis.[2][7] While its boiling point (114-115°C) is significantly lower than that of this compound (238°C), its volatility can make complete removal challenging without efficient fractionation.
-
Solution:
-
Fractional Vacuum Distillation: This is the most effective method. Use a distillation column with good theoretical plate efficiency (e.g., a Vigreux or packed column). Collect an initial fraction containing the more volatile propargyl alcohol before collecting the main product fraction at a higher temperature.
-
Problem: My purified product re-absorbs water and becomes sticky.
-
Underlying Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][12]
-
Solution:
-
Proper Storage: Once purified and dried, the product must be stored in a tightly sealed container, preferably in a desiccator or a dry box under an inert atmosphere (e.g., nitrogen or argon).
-
Section 3: Data & Visualizations
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₄H₆O₂ | 86.09 | 54 - 58[12][14] | 238 (decomposes)[1][12] | Soluble in water, ethanol, acetone[1] |
| Propargyl Alcohol | C₃H₄O | 56.06 | -51 | 114 - 115 | Miscible with water, ethanol, ether |
| Formaldehyde | CH₂O | 30.03 | -92 | -19 | Soluble in water, ethanol |
| Water | H₂O | 18.02 | 0 | 100 | - |
Diagram 1: General Purification Workflow
Caption: Workflow for purifying this compound.
Diagram 2: Troubleshooting Low Melting Point
Caption: Logic for diagnosing and solving melting point issues.
Section 4: Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
WARNING: This procedure carries a risk of explosive decomposition. Ensure the crude material is free from basic contaminants before heating. Perform behind a blast shield.
-
Neutralization: Check the pH of the crude aqueous solution. If basic, neutralize to pH 5-7 with a dilute acid (e.g., formic acid).
-
Initial Concentration: Remove the bulk of the water using a rotary evaporator. Do not heat above 60-70°C.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column, a thermometer, and a receiving flask. Ensure all glass joints are properly sealed and lubricated.
-
Distillation:
-
Begin heating the distillation flask gently under vacuum (2-10 mmHg).
-
Collect a forerun fraction, which will contain residual water and most of the propargyl alcohol.
-
Once the head temperature stabilizes near the boiling point of this compound at the working pressure (approx. 125-127°C at 3 hPa), change the receiving flask.[14]
-
Collect the main fraction of this compound, which should solidify in the receiver upon cooling.
-
Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive residues.
-
Protocol 2: Purification by Fractional Crystallization ("Sweating")
This method is adapted from the process described in U.S. Patent 2,789,147 and is a safer alternative to distillation.[6]
-
Initial State: Start with crude this compound that is substantially solid, with a solidification point of 49-52°C and a water content of 1-4%.[6]
-
Melt and Cool: Gently heat the crude material in a vessel with a bottom outlet (e.g., a jacketed funnel with a stopcock) until it is fully molten. Slowly cool the material from its solidification point towards its eutectic point, allowing the bulk of the this compound to crystallize.
-
Drain Mother Liquor: Once a solid mass of crystals has formed, open the outlet and drain the liquid mother liquor, which is rich in impurities.
-
Sweating: Slowly and gradually raise the temperature of the crystal mass to just above 50°C (e.g., 52-55°C).[6] As the temperature increases, the remaining impurities trapped within the crystal structure will melt and "sweat" out.
-
Collection: Continuously drain and collect this liquid phase. The remaining crystalline solid is the purified this compound.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a suitable solvent such as acetone or methanol.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample and integrate the resulting peaks. The purity can be estimated by the area percent of the main this compound peak. For quantitative analysis, use a calibrated internal or external standard.
References
- This compound | - atamankimya.com. (n.d.).
- This compound or 1,4-Butynediol Manufacturers, with SDS. (n.d.). Muby Chemicals.
- This compound. (n.d.).
- This compound. (n.d.). Echemi.
- This compound - analysis. (n.d.). Analytice.
- This compound | C4H6O2 | CID 8066. (n.d.). PubChem.
- Bloom, A., & Graham, D. E. (1957). U.S. Patent No. 2,789,147. U.S.
- 110-65-6(this compound) Product Description. (n.d.). ChemicalBook.
- This compound: Properties, Production And Uses. (2024, April 24). Chemcess.
- 110-65-6, this compound Formula. (n.d.). ECHEMI.
- Papuga, J. C. (1981). U.S. Patent No. 4,294,998. U.S.
- This compound (not stabilised) for synthesis 110-65-6. (n.d.). Sigma-Aldrich.
- MIT Digital Lab Techniques Manual. (2010, February 4).
- LibreTexts. (2021, March 5). 2.
- National Toxicology Program. (1997). Nomination Background: this compound (CASRN: 110-65-6).
- Wood, B. D. (1986). U.S. Patent No. 4,584,419. U.S.
- Palai, Y. N., Fukuoka, A., & Shrotri, A. (n.d.). The Reppe process for industrial synthesis of 1,4‐butanediol and its subsequent transformation to other C4 chemicals.
- Process Flowsheet for the Production of 150 TPD 1,4-Butanediol. (n.d.). DWSIM.
- Process for preparing 1,4-butanediol. (2010). U.S. Patent No. 7,759,531 B2.
Sources
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- 2. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dwsim.fossee.in [dwsim.fossee.in]
- 5. chemcess.com [chemcess.com]
- 6. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. US4294998A - Preparation of high purity 1,4-butanediol - Google Patents [patents.google.com]
- 11. This compound - analysis - Analytice [analytice.com]
- 12. This compound or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
- 13. echemi.com [echemi.com]
- 14. This compound (not stabilised) for synthesis 110-65-6 [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identification and Troubleshooting of Side Products in 2-Butyne-1,4-diol Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of 2-butyne-1,4-diol is a critical step in the production of various valuable compounds. However, the path to a pure product is often complicated by the formation of side products. This technical support guide provides in-depth troubleshooting and frequently asked questions to help you identify, understand, and mitigate the formation of these impurities, ensuring the integrity of your synthesis.
Troubleshooting Guide: Unraveling Unexpected Results
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable protocols to resolve them.
Question 1: My yield of this compound is significantly lower than expected, and I observe several unknown peaks in my analytical data. What are the likely culprits?
Low yields are often a direct consequence of side reactions consuming the starting materials or the desired product. In the context of the Reppe synthesis, the primary reaction of acetylene with formaldehyde to produce this compound is a two-step process that can be intercepted by several side reactions.[1]
Key Side Products and Their Formation:
-
Propargyl Alcohol: This is the most common side product and is, in fact, an intermediate in the formation of this compound.[2][3] The reaction proceeds via the initial addition of one molecule of formaldehyde to acetylene, forming propargyl alcohol. A second addition of formaldehyde then yields this compound. If the reaction conditions are not optimized, the reaction can stall at the propargyl alcohol stage, or this intermediate can be carried over into the final product.[4]
-
Dipropargyl Formal: This "heavy by-product" is an acetal formed from the reaction of two molecules of propargyl alcohol with one molecule of formaldehyde.[5][6] This reaction is acid-catalyzed and can become significant if the pH of the reaction mixture is not properly controlled.[7][8]
-
Propargyl Aldehyde (Propiolaldehyde): This aldehyde can be formed through the oxidation of propargyl alcohol.[8][9] While less common under typical anaerobic synthesis conditions, it can arise if there is exposure to an oxidizing agent.
-
Unreacted Formaldehyde: Residual formaldehyde is a common impurity if the reaction does not go to completion.[10]
Workflow for Identification of Side Products
Caption: Workflow for the analytical identification of side products.
Question 2: I see an unexpected peak in my 1H NMR spectrum. How can I identify it?
NMR spectroscopy is a powerful tool for identifying impurities. The chemical shifts and coupling patterns of the protons provide a unique fingerprint for each compound.
Table 1: 1H and 13C NMR Chemical Shifts of this compound and Common Side Products (in D2O)
| Compound | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | 4.25 (s, 4H) | 81.5 (alkynyl), 50.2 (CH2) |
| Propargyl Alcohol | 4.22 (d, 2H), 2.55 (t, 1H) | 84.3 (alkynyl-C), 76.5 (alkynyl-CH), 52.0 (CH2) |
| Formaldehyde (in D2O as methanediol) | 4.8 (s) | 82.5 |
| Propargyl Aldehyde | 9.1 (s, 1H), 3.5 (s, 1H) | 177 (aldehyde), 81 (alkynyl-C), 79 (alkynyl-CH) |
| Dipropargyl Formal | 4.2 (d, 4H), 4.9 (s, 2H), 2.5 (t, 2H) | ~80 (alkynyl-C), ~75 (alkynyl-CH), ~60 (CH2-O), ~95 (O-CH2-O) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data compiled from various sources.[7][11][12][13][14]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., D2O, CDCl3).
-
Acquisition: Acquire 1H and 13C NMR spectra.
-
Analysis: Compare the chemical shifts and integration of the observed peaks with the data in Table 1 and other literature sources. Pay close attention to the multiplicity of the signals (singlet, doublet, triplet, etc.) as this provides information about neighboring protons.
Question 3: My GC-MS analysis shows multiple peaks. How can I interpret the mass spectra to identify the side products?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in a mixture. The mass spectrum provides the molecular weight and fragmentation pattern of each compound.
Table 2: Key GC-MS Fragmentation Ions for Identification
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | 86 | 55, 31 |
| Propargyl Alcohol | 56 | 55, 29, 27 |
| Propargyl Aldehyde | 54 | 53, 26 |
| Dipropargyl Formal | 126 | 97, 69, 39 |
Data compiled from various sources.[15][16][17][18][19][20][21]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Injection: Inject the sample into the GC-MS system.
-
Analysis:
-
Examine the retention times of the separated components.
-
Analyze the mass spectrum of each peak.
-
Compare the observed molecular ions and fragmentation patterns with the data in Table 2 and library spectra.
-
Formation Pathways of Key Side Products
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. fischer-tropsch.org [fischer-tropsch.org]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 10. echemi.com [echemi.com]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. atamankimya.com [atamankimya.com]
- 13. researchgate.net [researchgate.net]
- 14. condor.depaul.edu [condor.depaul.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. GCMS Section 6.11.4 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. whitman.edu [whitman.edu]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 2-Butyne-1,4-diol
Welcome to the Technical Support Center for the synthesis of 2-butyne-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure successful and optimized synthesis in a laboratory setting.
Introduction: The Reppe Synthesis and Its Modern Application
The synthesis of this compound is predominantly achieved through the Reppe synthesis, a landmark reaction in industrial organic chemistry.[1] This process involves the reaction of acetylene with an aqueous solution of formaldehyde, catalyzed by a copper acetylide complex.[2] While robust, the translation of this high-pressure industrial process to a laboratory scale presents unique challenges that require careful optimization and a thorough understanding of the reaction mechanism and potential pitfalls.
This guide provides a comprehensive framework for conducting the Reppe synthesis of this compound in a research environment, focusing on safety, efficiency, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the Reppe synthesis for this compound?
The core of the Reppe synthesis is the reaction between acetylene and two equivalents of formaldehyde. This reaction is catalyzed by a copper(I) acetylide species, often prepared in situ from a copper(II) salt. The overall transformation is as follows:
The reaction is typically carried out in an aqueous medium under pressure and at elevated temperatures.[2]
Q2: What is the role of the bismuth promoter in the catalyst system?
While copper acetylide is the primary catalytic species, a bismuth promoter, often in the form of bismuth(III) oxide, is crucial for preventing the formation of unwanted polymeric byproducts known as "cuprenes."[3] These are highly cross-linked, insoluble polymers of acetylene that can foul the catalyst and reactor, significantly reducing yield and operational efficiency.
Q3: Can I perform this reaction at atmospheric pressure?
While some variations of the Reppe synthesis at atmospheric pressure have been reported, they often result in lower yields and require longer reaction times.[4] The use of pressure increases the solubility of acetylene in the reaction medium, thereby enhancing the reaction rate. For laboratory-scale synthesis, moderate pressures are generally recommended for optimal results.
Q4: What are the primary safety concerns associated with this synthesis?
The primary hazards stem from the handling of acetylene and the in situ formation of copper acetylide. Acetylene is a highly flammable gas with a wide explosive range in air and can decompose explosively at elevated pressures.[5] Copper acetylide is a shock-sensitive explosive when dry. Therefore, it is imperative to handle it in a slurry and never allow it to dry out. A thorough understanding and implementation of safety protocols are non-negotiable for this synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the laboratory-scale synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper acetylide catalyst may not have formed correctly or has deactivated. | - Ensure the copper salt precursor is of high purity. - Verify the pH of the reaction mixture is within the optimal range (typically 5-8) for catalyst formation and stability.[3] - Consider a pre-activation step where the catalyst is formed before the introduction of formaldehyde. |
| Insufficient Acetylene Pressure: Low acetylene concentration in the liquid phase will limit the reaction rate. | - Increase the acetylene pressure within safe limits for your equipment. - Ensure efficient stirring to maximize gas-liquid mass transfer. | |
| Incorrect Reaction Temperature: The reaction is sensitive to temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to byproduct formation and catalyst decomposition. | - Optimize the temperature within the recommended range of 80-100°C.[2] | |
| Formation of Black/Red Precipitate (Cuprenes) | Absence or Insufficient Promoter: The bismuth promoter is crucial for suppressing acetylene polymerization. | - Ensure the correct loading of the bismuth promoter (typically 3-6% bismuth(III) oxide relative to the copper catalyst).[3] |
| High Acetylene Partial Pressure: Very high concentrations of acetylene can favor polymerization. | - Moderate the acetylene pressure. | |
| Low Purity of Crude Product | Side Reactions: The formation of propargyl alcohol is a common side reaction. Other byproducts can also form under non-optimal conditions. | - Maintain a stoichiometric excess of formaldehyde to acetylene to favor the formation of the diol over the mono-alkynol. - Optimize reaction time to prevent further reactions of the product. |
| Incomplete Reaction: Unreacted formaldehyde can be a significant impurity. | - Monitor the reaction progress by techniques such as GC or HPLC to ensure completion. | |
| Catalyst Deactivation | Impurities in Reagents: Sulfur or phosphorus compounds in the acetylene or formaldehyde feed can poison the catalyst. | - Use high-purity reagents. Consider passing acetylene gas through a purification train. |
| pH Drift: Significant changes in pH during the reaction can lead to the decomposition of the active catalyst. | - Monitor and adjust the pH of the reaction mixture as needed. |
Experimental Protocols
Safety First: Essential Precautions
-
Acetylene Handling: All operations involving acetylene must be conducted in a well-ventilated fume hood. Use appropriate regulators and flashback arrestors. Never exceed the recommended pressure for the gas cylinder and equipment.[6] Store acetylene cylinders upright and away from heat and ignition sources.
-
Copper Acetylide: Never allow the copper acetylide catalyst to dry, as it is a contact explosive. Always keep it as a slurry in the reaction mixture or a suitable solvent. Deactivate any residual catalyst at the end of the reaction by careful acidification (see protocol below).
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves.
Diagram: Lab-Scale Synthesis Workflow
Caption: Workflow for the laboratory synthesis of this compound.
Step-by-Step Laboratory Synthesis of this compound
This protocol is a general guideline and may require optimization based on available equipment and specific research goals.
Materials:
-
Formaldehyde (37 wt% in water)
-
Copper(II) oxide (CuO)
-
Bismuth(III) oxide (Bi₂O₃)
-
Silica gel (as support)
-
Acetylene gas (high purity)
-
Nitrogen gas (high purity)
-
Hydrochloric acid (for catalyst deactivation)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
High-pressure autoclave with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Heating mantle
-
Gas regulators and flashback arrestors for acetylene and nitrogen
-
Schlenk line or similar inert atmosphere setup
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Vacuum distillation setup or crystallization apparatus
Procedure:
-
Catalyst Preparation (on support):
-
Prepare a slurry of silica gel in deionized water.
-
Add copper(II) oxide and bismuth(III) oxide to the slurry. A typical loading is 10-20% copper(II) oxide and 3-6% bismuth(III) oxide by weight relative to the support.[3]
-
Stir the mixture thoroughly and dry in an oven at 110°C overnight.
-
-
Reaction Setup:
-
Place the prepared catalyst in the high-pressure autoclave.
-
Add the aqueous formaldehyde solution.
-
Seal the reactor and place it in a heating mantle within a fume hood.
-
Purge the reactor with nitrogen gas three times to remove any air.
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Pressurize the reactor with acetylene to the desired pressure (e.g., 2-6 bar).[3]
-
Heat the reactor to the target temperature (e.g., 90-100°C).
-
Monitor the reaction progress by observing the pressure drop as acetylene is consumed. Maintain the pressure by periodically adding more acetylene.
-
Continue the reaction for the desired time (typically several hours), monitoring by taking small aliquots (if the reactor setup allows) for analysis by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess acetylene into the fume hood exhaust.
-
Purge the reactor with nitrogen.
-
Catalyst Deactivation (Crucial Step): Slowly and carefully add dilute hydrochloric acid to the reaction mixture with stirring to decompose the explosive copper acetylide. The pH should be acidic.
-
Filter the reaction mixture to remove the catalyst and any solid byproducts.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
-
Purification:
Visualization of Key Processes
Troubleshooting Logic for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.fiu.edu [ehs.fiu.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. icheme.org [icheme.org]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
Thermal decomposition products of 2-Butyne-1,4-diol
Technical Support Center: 2-Butyne-1,4-diol
A Guide to Safe and Controlled Thermal Decomposition Experiments
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are working with or investigating the thermal properties of this compound. Given the specific reactivity of this compound, this guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure experimental success and, most importantly, laboratory safety.
PART 1: Critical Safety & Handling FAQs
This section addresses the most urgent questions regarding the stability and handling of this compound. The unique combination of an alkyne and two primary alcohol functionalities presents specific hazards that must be understood before any experimental work begins.
Question 1: Is this compound stable under normal laboratory conditions?
Answer: Yes, solid this compound is stable at room temperature in closed containers under normal storage and handling conditions[1]. It is a colorless to beige, hygroscopic crystalline solid[2][3]. However, its stability is significantly influenced by temperature and the presence of contaminants. It is crucial to store it in a cool, dry, well-ventilated area away from incompatible substances[1].
Question 2: What are the primary hazards associated with heating this compound?
Answer: The primary hazard is the potential for explosive decomposition, especially during distillation or heating in the presence of certain impurities.[4]. While slow, controlled decomposition occurs between 160°C and 200°C, violent decomposition can be initiated at higher temperatures or by contaminants[3].
Key materials that can catalyze a violent decomposition include:
-
Alkali or alkaline earth hydroxides[4].
-
Halides[4].
-
Strong acids, particularly in the presence of mercury salts[3][4].
-
Certain heavy-metal salts, such as those of copper and nickel[3].
-
Strong oxidizing agents, acid chlorides, and acid anhydrides[2][5].
When heated, vapors may also form explosive mixtures with air[4].
Question 3: What are the known thermal decomposition products?
Answer: Under controlled thermal decomposition or combustion, the expected hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2)[1][2]. In the event of a fire, other irritating and toxic gases may be generated[1][6]. The formation of other organic products, such as aldehydes, polymers, or rearrangement products, is possible, particularly under catalytic conditions, but is not well-documented in publicly available literature. Metabolic studies suggest the compound can be activated into reactive aldehyde products, indicating a potential pathway for oxidation[7].
PART 2: Troubleshooting Experimental Issues
Experiments involving thermal decomposition can yield unexpected results. This section provides a systematic approach to diagnosing and resolving common issues.
Troubleshooting Summary Table
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Uncontrollably Rapid or Explosive Decomposition | Presence of catalytic impurities (bases, strong acids, metal salts). | 1. Ensure highest purity of this compound. 2. Use scrupulously clean, inert glassware (borosilicate glass or quartz). 3. Avoid contact with incompatible materials listed in the SDS. |
| Reaction Mixture Darkens / Turns to Black Tar | Polymerization or charring at elevated temperatures. | 1. Lower the decomposition temperature. 2. Conduct the experiment under an inert atmosphere (N₂ or Ar) to prevent oxidation. 3. Consider using a high-boiling, inert solvent to ensure even heat distribution. |
| Inconsistent Results Between Runs | 1. Inconsistent heating rate. 2. Non-homogenous sample. 3. Contamination of the apparatus. | 1. Use a programmable temperature controller (e.g., tube furnace, TGA) for precise heating ramps. 2. Ensure the sample is homogenous before starting. 3. Implement a strict cleaning protocol for all reaction components. |
| Unexpected Peaks in Analytical Chromatogram (GC-MS, HPLC) | 1. Isomerization or rearrangement products. 2. Side reactions with atmospheric oxygen or moisture. 3. Contamination from the experimental setup (e.g., septum bleed, liner activity)[8]. | 1. Characterize unexpected products using mass spectrometry and NMR. 2. Purge the system thoroughly with an inert gas. 3. Run a blank analysis of the setup at high temperature to identify system-related contaminants. |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for troubleshooting unexpected outcomes during the thermal analysis of this compound.
Caption: Troubleshooting workflow for thermal decomposition experiments.
PART 3: Experimental Protocols
To ensure safety and reproducibility, the following protocols should be considered as a starting point for experimental design.
Protocol 1: Controlled Thermal Decomposition in a Tube Furnace
This protocol is designed to safely decompose a small sample of this compound and collect any volatile or condensable products.
Objective: To thermally decompose this compound under a controlled inert atmosphere.
Materials:
-
High-purity this compound (>98%)
-
Programmable tube furnace
-
Quartz or borosilicate glass tube
-
Inert gas (Argon or Nitrogen, >99.99%) with regulator and flow meter
-
Gas-tight fittings
-
Sample boat (quartz or ceramic)
-
Series of two cold traps (e.g., U-tube)
-
Cooling bath (dry ice/acetone or liquid nitrogen)
-
Bubbler (to monitor gas flow)
Experimental Setup Diagram:
Caption: Experimental setup for controlled thermal decomposition.
Procedure:
-
Preparation: Place a precisely weighed amount (e.g., 50-100 mg) of this compound into the sample boat.
-
Assembly: Insert the sample boat into the center of the reaction tube. Assemble the full apparatus as shown in the diagram, ensuring all connections are gas-tight.
-
Purging: Begin purging the system with the inert gas at a low flow rate (e.g., 20-30 mL/min) for at least 30 minutes to remove all oxygen and moisture.
-
Cooling: Place the cold traps into the cooling baths.
-
Heating: Begin the heating program on the tube furnace. A slow ramp rate (e.g., 5-10 °C/min) is recommended. The target temperature should be based on thermogravimetric analysis (TGA) data if available, or within the slow decomposition range of 160-200°C[3].
-
Decomposition: Hold the furnace at the target temperature for a set period (e.g., 60 minutes) or until the reaction is complete. Monitor the system for any signs of over-pressurization.
-
Cool-Down: After the reaction, turn off the furnace and allow the system to cool to room temperature under the inert gas flow.
-
Sample Collection: Once cooled, carefully remove the cold traps. The collected condensates can be analyzed. The residue in the sample boat can also be characterized.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the volatile and semi-volatile products collected from the thermal decomposition.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
GC Column: A polar stationary phase is recommended for separating potential polar analytes. A column like one using polyethylene glycol adipate may be suitable[4][9]. A common alternative is a DB-WAX or similar PEG-phase column.
-
High-purity helium carrier gas
-
Syringes for liquid injection
-
Solvent (e.g., Dichloromethane or Acetone, high purity) for sample dilution.
Procedure:
-
Sample Preparation: Allow the cold traps from Protocol 1 to warm to room temperature. Rinse the collected products from the traps with a minimal amount of a suitable solvent. Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL).
-
Instrument Setup (Example Parameters):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-400 m/z
-
-
-
Analysis: Inject the prepared sample. After the run is complete, analyze the resulting chromatogram.
-
Identification: Identify the peaks by comparing their mass spectra to a reference library (e.g., NIST). Pay close attention to the fragmentation patterns to confirm structural assignments.
-
Quantification: If necessary, perform quantification using internal or external standards.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8066, this compound. Retrieved from [Link]
-
Thermo Fisher Scientific (2005). Safety Data Sheet: this compound. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2023). Safety Data Sheet: this compound. Retrieved from [Link]
-
Chemcess (2024). This compound: Properties, Production And Uses. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - this compound (Pract). Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG (n.d.). Safety Data Sheet: 2-Butene-1,4-diol. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Reaction thermochemistry data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Analytice (n.d.). This compound - analysis. Retrieved from [Link]
-
Ataman Kimya (n.d.). This compound. Retrieved from [Link]
-
ResearchGate (n.d.). Thermal analysis study of diol based precursors for chemical solution deposition of 07 Pb(Mg1/3Nb2/3)O3‐03 PbTiO3 thin films. Retrieved from [Link]
-
National Toxicology Program (1997). Nomination Background: this compound. Retrieved from [Link]
Sources
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Methods for stabilizing 2-Butyne-1,4-diol during storage
Technical Support Center: 2-Butyne-1,4-diol
A Guide to Ensuring Stability and Integrity During Storage
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper storage and handling of this versatile but sensitive compound. The goal is to move beyond simple instructions and explain the chemical principles behind them, enabling you to maintain the integrity of your material and ensure the safety and reproducibility of your experiments.
This compound is a bifunctional molecule, featuring a central carbon-carbon triple bond and two primary hydroxyl groups. This unique structure makes it a valuable precursor for synthesizing a wide range of compounds, from vitamins and pharmaceuticals to polymers and corrosion inhibitors.[1] However, this reactivity also makes it susceptible to degradation if not stored correctly. This guide addresses the most common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
This section covers the fundamental questions regarding the day-to-day storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: The ideal storage conditions are designed to minimize exposure to energy (heat) and reactive substances. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] A recommended storage temperature is below +30°C.[4] The area should be designated for corrosives and kept separate from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5] For security and safety, it is also recommended to store the material in a locked-up location.[5][6]
Q2: Why is it critical to store this compound away from heat and ignition sources?
A2: Heat provides the activation energy for unwanted reactions. While this compound is stable at room temperature, its stability decreases at elevated temperatures.[4][7] Slow decomposition can occur between 160°C and 200°C, and this can become violent at higher temperatures or in the presence of certain contaminants.[8] The material itself is combustible, with a flash point of 128-152°C, so it must be kept away from open flames, sparks, or other potential ignition sources.[2]
Q3: Is this compound sensitive to air or light?
A3: While the primary sensitivities are to heat and chemical incompatibility, this compound is hygroscopic, meaning it will readily absorb moisture from the atmosphere.[4] This is why a tightly sealed container is crucial. Exposure to air can also lead to slow oxidation over time, which may contribute to discoloration. While specific light sensitivity data is not prominent in safety literature, as a general best practice for reactive chemicals, storage in an opaque container or a dark cabinet is advisable to prevent any potential light-induced degradation.
Q4: What is the expected shelf-life of this compound?
A4: Many suppliers do not assign a specific expiration or retest date for this compound. Instead, they typically offer a standard warranty of one year from the date of shipment, provided the material is handled and stored according to the recommended conditions. For practical purposes, users should routinely inspect the material for any changes in color or physical form. If the material remains a white to light-yellow crystalline solid and performs as expected in your application, it is likely still of good quality.
Troubleshooting Guide: Addressing Common Storage Issues
This guide addresses specific problems you might encounter, explaining the underlying chemistry and providing actionable solutions.
Problem: My this compound has changed color to yellow or brown. Is it still usable?
-
Causality: Discoloration is a common indicator of minor degradation. It is often caused by slight oxidation or the formation of low-level polymeric impurities. The presence of residual impurities from its synthesis, such as formaldehyde, can also contribute to color changes over time.[8]
-
Recommended Action: The usability of the material depends entirely on the requirements of your application.
-
For non-critical applications: If your experiment is not sensitive to minor impurities (e.g., some bulk synthesis), the material may still be usable. It is advisable to run a small-scale test reaction first.
-
For high-purity applications: For applications like pharmaceutical synthesis, catalysis, or polymerization studies where purity is paramount, using discolored material is not recommended. The impurities could interfere with your reaction, leading to side products, lower yields, or irreproducible results. In this case, purification (e.g., recrystallization) or purchasing a new lot is the best course of action.
-
Problem: I've noticed solid clumps or a viscous liquid in my container. What is happening?
-
Causality: This is a strong indication of two potential issues:
-
Hygroscopicity: The material is hygroscopic and has absorbed moisture from the air, causing the solid flakes or crystals to clump together or even partially dissolve if enough water is absorbed.[4] This happens when the container is not sealed properly.
-
Polymerization: The formation of a viscous liquid or hard polymer suggests that polymerization has occurred. This can be initiated by contaminants, especially strong bases or certain metal salts, or by prolonged exposure to elevated temperatures.[7][8]
-
-
Recommended Action:
-
Check the Seal: Always ensure your container is tightly sealed immediately after use.
-
Review Storage History: Check for any possibility of contamination. Was the same spatula used for another chemical? Was the material stored near incompatible substances like alkali hydroxides?[4]
-
Purity Assessment: Material that has begun to polymerize is generally not suitable for use, as the monomer concentration is reduced and the polymer can interfere with reactions. Discard the material according to your institution's hazardous waste disposal protocols.
-
Problem: My distillation of this compound resulted in a violent decomposition. What caused this?
-
Causality: This is an extremely dangerous situation and highlights the most critical stability concern with this compound. Violent decomposition during heating or distillation is almost always triggered by the presence of specific contaminants that are incompatible with the material at elevated temperatures.[7]
-
Basic Catalysts: Trace amounts of alkali hydroxides (e.g., NaOH, KOH) or alkaline earth hydroxides can cause explosive decomposition upon heating.[4]
-
Strong Acids: Anhydrous strong acids can also lead to violent reactions.[7]
-
Heavy Metal Salts: Contamination with salts of mercury, copper, or nickel can catalyze a runaway decomposition.[8]
-
-
Recommended Action & Prevention:
-
NEVER Distill Unknown Quality Material: Do not attempt to distill this compound if you suspect any contamination.
-
Use Scrupulously Clean Glassware: Ensure all distillation apparatus is meticulously cleaned to remove any traces of acids, bases, or metal catalysts from previous experiments.
-
Avoid Basic Catalysts: Do not handle this compound with basic catalysts in the absence of a solvent, even at room temperature, as this is a known hazard.[7] The risk is severely magnified with heat.
-
Data Presentation: Key Storage Parameters
| Parameter | Recommended Condition | Rationale & Risks of Deviation |
| Temperature | Store in a cool place, below +30°C.[4] | High temperatures increase the rate of degradation and can provide the activation energy for hazardous polymerization or decomposition.[7] |
| Atmosphere | Store in a tightly sealed container.[2] | The compound is hygroscopic and will absorb moisture.[4] A tight seal also minimizes exposure to atmospheric oxygen, reducing the risk of slow oxidation. |
| Light | Store in a dark location or opaque container. | While not its primary sensitivity, avoiding light is a best practice to prevent any potential photochemical degradation pathways. |
| pH | Maintain neutral conditions. | Incompatible with strong acids and strong bases.[2] Bases, in particular, can catalyze violent decomposition, especially with heating.[4][7] |
| Purity | Free from contaminants. | Contamination with heavy metal salts (Hg, Cu, Ni), strong acids, or bases can initiate hazardous, runaway reactions.[7][8] |
Experimental Protocols
Protocol: Simple Quality Assessment of Stored this compound
This protocol allows for a quick check on the integrity of your stored material.
-
Visual Inspection:
-
Carefully observe the material in its container. It should be a white to light-yellow crystalline solid or flakes.[2]
-
Note any significant browning, clumping, or the presence of viscous liquid, which are signs of degradation.
-
-
Solubility Check:
-
Place a small amount (e.g., 100 mg) of the material into a test tube.
-
Add 1 mL of deionized water and agitate. The material should be readily soluble in water.[4]
-
Insolubility or the presence of a gummy residue indicates potential polymerization.
-
-
Melting Point Determination:
Mandatory Visualization
Diagram: Degradation and Hazard Pathways for this compound
This diagram illustrates the key factors that can compromise the stability of this compound, leading to either slow degradation or hazardous decomposition.
Caption: Factors leading to the degradation of this compound.
References
-
Material Safety Data Sheet - this compound (Pract) - Cole-Parmer. (URL: [Link])
-
PubChem. This compound | C4H6O2 | CID 8066. (URL: [Link])
-
Ataman Kimya. This compound. (URL: [Link])
-
Penta Chemicals. This compound - SAFETY DATA SHEET. (URL: [Link])
-
Carl Roth. Safety Data Sheet: 2-Butyne-1,4-diolbis(2-hydroxyethyl)ether. (URL: [Link])
-
Chemcess. This compound: Properties, Production And Uses. (2024-04-24). (URL: [Link])
-
Xinyi Sinobio Chemistry Co.,Ltd. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023-12-27). (URL: [Link])
-
National Toxicology Program. Nomination Background: this compound (CASRN: 110-65-6). (1997-01-14). (URL: [Link])
-
Ataman Kimya. This compound. (URL: [Link])
-
Universal Chemical. This compound. (URL: [Link])
-
ResearchGate. Liquid phase hydrogenation of this compound and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. (2025-08-05). (URL: [Link])
-
Cheméo. This compound. (URL: [Link])
-
ResearchGate. Selective hydrogenation of this compound to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. (2025-08-07). (URL: [Link])
-
ResearchGate. Specific catalytic hydrogenation of this compound to butane-1,4-diol. (2025-09-04). (URL: [Link])
-
Ataman Kimya. This compound. (URL: [Link])
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- 5. fishersci.com [fishersci.com]
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- 9. 2-ブチン-1,4-ジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting selective hydrogenation of 2-Butyne-1,4-diol to 2-butene-1,4-diol
Welcome to the technical support center for the selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this important chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The catalytic hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis. However, achieving high selectivity for the desired alkene without over-reduction to the corresponding alkane presents a significant challenge. In the case of this compound, the goal is to obtain the valuable intermediate, 2-butene-1,4-diol, a precursor for fine chemicals like vitamins A and B6, fungicides, and plasticizers.[1] Standard hydrogenation catalysts, such as platinum or palladium on carbon, are often too active, leading to the formation of 1,4-butanediol (BDO) as an undesired byproduct.[1][2] This guide will explore the use of specialized "poisoned" or modified catalysts and carefully controlled reaction conditions to achieve high conversion of BYD while maintaining excellent selectivity towards the cis-alkene product.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is a "poisoned" catalyst, and why is it necessary for this reaction?
A poisoned catalyst, such as Lindlar's catalyst, is a heterogeneous catalyst that has been intentionally deactivated to reduce its activity.[4][5] For the hydrogenation of this compound, highly active catalysts like standard palladium on carbon will readily catalyze the reduction of the initial alkene product (2-butene-1,4-diol) to the fully saturated alkane (1,4-butanediol).[6][7]
Lindlar's catalyst, typically composed of palladium deposited on calcium carbonate or barium sulfate and treated with lead acetate and quinoline, is "poisoned" to a degree where it can effectively catalyze the hydrogenation of the alkyne to a cis-alkene but is not reactive enough to significantly reduce the resulting alkene.[3][4][6] This controlled deactivation is crucial for isolating the desired 2-butene-1,4-diol.
Q2: What is the expected stereochemistry of the product when using a Lindlar catalyst?
The hydrogenation of alkynes using a Lindlar catalyst proceeds via a syn-addition mechanism.[3][8][9][10] This means that both hydrogen atoms add to the same face of the alkyne triple bond as it is adsorbed onto the catalyst surface.[10] Consequently, the selective hydrogenation of this compound with a Lindlar catalyst will predominantly yield cis-2-butene-1,4-diol.
Q3: Besides over-reduction, what are other common side products I should be aware of?
Beyond the formation of 1,4-butanediol, several other side products can arise depending on the catalyst and reaction conditions. These can include:
-
Isomerization products: Migration of the double bond can lead to the formation of crotyl alcohol.[11][12]
-
Hydrogenolysis and isomerization products: At high substrate conversions, particularly with palladium catalysts, you may observe the formation of γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol.[11][13]
-
Cyclization products: Isomerization and self-condensation can lead to the formation of 2-hydroxytetrahydrofuran (HTHF), which is a major byproduct in some systems.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of this compound
| Potential Cause | Recommended Action |
| Catalyst Poisoning (Unintentional) | - Ensure the use of high-purity, degassed solvents and reagents.- Purify the this compound to remove potential inhibitors.- Consider using a scavenger resin to remove impurities from the reaction mixture.[4] |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading.- Ensure the catalyst is properly dispersed in the reaction mixture through adequate agitation.[4] |
| Inactive Catalyst | - Verify the age and storage conditions of the catalyst. Catalysts can lose activity over time.- If using a freshly prepared catalyst, ensure the preparation method was followed correctly. |
| Inadequate Hydrogen Pressure | - Check for leaks in your hydrogenation apparatus.- Ensure the hydrogen pressure is at the recommended level for your specific catalyst and system. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for the onset of side reactions. |
Problem 2: Poor Selectivity for 2-Butene-1,4-diol (High levels of 1,4-Butanediol)
| Potential Cause | Recommended Action |
| Overly Active Catalyst | - Switch to a more selective, "poisoned" catalyst like Lindlar's catalyst.[6][7]- If using a palladium catalyst, consider adding a modifier like quinoline or ammonia to temper its activity. The use of a 1% Pd/CaCO3–NH3 catalyst system has been shown to achieve high selectivity for the intermediate.[13][14][15] |
| Reaction Run for Too Long | - Monitor the reaction progress closely using techniques like TLC, GC, or HPLC.- Stop the reaction as soon as the starting material is consumed to prevent further hydrogenation of the desired alkene. |
| High Hydrogen Pressure or Temperature | - Reduce the hydrogen pressure and/or reaction temperature. Harsher conditions can favor over-reduction. |
Problem 3: Formation of Unexpected Byproducts
| Potential Cause | Recommended Action |
| Isomerization and Hydrogenolysis | - These side reactions are more prevalent with certain palladium catalysts at high conversions.[11][13]- Consider switching to a platinum-based catalyst, which has been shown to eliminate the formation of some side products.[12][14][16]- The addition of a base, such as ammonia, can suppress acid-catalyzed isomerization reactions.[14][15] |
| Acidic Conditions | - The presence of acidic impurities in the starting material or solvent can promote isomerization and other side reactions.[12]- Neutralize the reaction mixture or use a basic support for the catalyst (e.g., CaCO3). |
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation using Lindlar's Catalyst
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate and scale.
-
Reactor Setup: In a suitable hydrogenation vessel, add this compound and a solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas, typically at or slightly above atmospheric pressure.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by GC or HPLC.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.
Protocol 2: Hydrogenation using a Platinum on Silicon Carbide Catalyst
This method has demonstrated high conversion and selectivity.[17]
-
Catalyst: A low concentration (e.g., 0.5 wt.%) of platinum on a silicon carbide support is used.[17]
-
Reaction Conditions: The reaction can be carried out under mild conditions (e.g., 50°C, 2 MPa H₂).[14]
-
Procedure: Follow a similar setup and work-up procedure as described in Protocol 1, adjusting for the specified temperature and pressure.
Visualizing the Reaction Pathway and Troubleshooting
Reaction Pathway Diagram
Caption: Troubleshooting decision tree for hydrogenation issues.
References
-
Reaction network for this compound hydrogenation. ResearchGate. Available from: [Link]
-
Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. JoVE. Available from: [Link]
-
Liquid phase hydrogenation of this compound and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. ResearchGate. Available from: [Link]
-
Specific catalytic hydrogenation of this compound to butane-1,4-diol. ResearchGate. Available from: [Link]
-
Selective hydrogenation of this compound to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. ResearchGate. Available from: [Link]
-
Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies. ResearchGate. Available from: [Link]
-
Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies. J-Stage. Available from: [Link]
-
Reduction of Alkynes. Lumen Learning. Available from: [Link]
-
Reduction of alkynes (video). Khan Academy. Available from: [Link]
-
9.5: Reduction of Alkynes. Chemistry LibreTexts. Available from: [Link]
-
The Hydrogenation of this compound over a Carbon-supported Palladium Catalyst. ResearchGate. Available from: [Link]
-
Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Selective Hydrogenation of this compound to 1,4-Butanediol Over Particulate Raney(A (R)) Nickel Catalysts. ResearchGate. Available from: [Link]
-
Efficient Selective Hydrogenation of this compound to 2-Butene-1,4-Diol by Silicon Carbide Supported Platinum Catalyst. ResearchGate. Available from: [Link]
-
Alkyne Hydrogenation with Lindlar Catalyst. Química Organica.org. Available from: [Link]
-
When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE. Vedantu. Available from: [Link]
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 9. When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE [vedantu.com]
- 10. orgosolver.com [orgosolver.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis and Troubleshooting of 2-Butyne-1,4-diol Byproducts in Electroplating Solutions
Welcome to the Technical Support Center dedicated to the analysis and management of byproducts originating from 2-Butyne-1,4-diol (BD) in electroplating solutions. This guide is intended for researchers, scientists, and professionals in the field of electroplating and drug development who utilize BD as a critical additive and need to understand its degradation and impact on process performance. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to effectively troubleshoot and maintain the integrity of your electroplating processes.
Introduction: The Double-Edged Sword of this compound
This compound is an indispensable component in many bright nickel electroplating formulations, acting as a highly effective leveling agent and brightener.[1] Its ability to adsorb onto the cathode surface via its triple bond inhibits the electro-crystallization of nickel, promoting a fine-grained, lustrous, and smooth deposit.[2] However, the very electrochemical environment that makes BD so effective also leads to its gradual degradation. This breakdown is not a simple depletion of the active ingredient but a chemical transformation into a series of byproducts that can accumulate in the plating bath over time.
The accumulation of these byproducts can lead to a host of plating defects, including:
-
Decreased Brightness and Leveling: The byproducts are generally less effective at grain refinement than the parent compound.
-
Increased Internal Stress: This can lead to brittle deposits that are prone to cracking and peeling.
-
Pitting and Haze: Changes in the surface tension and composition of the cathode film can result in these surface defects.
-
Poor Adhesion: High concentrations of organic contaminants can interfere with the bonding between the plated layer and the substrate.
Understanding the identity of these byproducts, their impact on the plating process, and the methods for their analysis and control is crucial for maintaining a stable and high-performance electroplating bath.
Chemical Degradation Pathway of this compound
During the electroplating process, this compound undergoes cathodic hydrogenation. The primary degradation pathway involves the sequential reduction of the triple bond, leading to the formation of several key byproducts.
Caption: Troubleshooting workflow for loss of brightness.
Corrective Actions:
-
Analyze the Bath: The first step is to quantify the concentration of this compound and its primary byproducts. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the recommended analytical technique for this purpose.
-
Replenish this compound: If the concentration of BD is below the recommended operating range, it should be replenished.
-
Activated Carbon Treatment: If the concentration of byproducts is excessively high, a batch or continuous activated carbon treatment is necessary to remove these organic contaminants. It is crucial to perform lab-scale trials to determine the optimal carbon dosage, as excessive treatment can also remove beneficial additives.
Issue 2: Increased Brittleness and Internal Stress
Symptoms:
-
The plated deposit is brittle and may crack or peel, especially when subjected to mechanical stress.
-
High internal stress is observed using methods such as bent strip tests.
Root Cause Analysis: The accumulation of byproducts, particularly the shorter-chain alcohols like 2-butenol-1 and 1-butanol, can significantly increase the internal stress of the nickel deposit. These molecules can be incorporated into the growing nickel layer, disrupting the crystal lattice and inducing stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased brittleness.
Corrective Actions:
-
Comprehensive Byproduct Analysis: A thorough analysis of the plating bath using HPLC-MS is essential to identify and quantify all major byproducts.
-
Activated Carbon Treatment: A carefully controlled activated carbon treatment is the most effective way to remove a broad range of organic contaminants, including the stress-inducing alcohol byproducts.
-
Optimize Plating Parameters: In some cases, adjusting plating parameters such as current density and temperature can help mitigate internal stress. Lowering the current density can sometimes reduce the incorporation of organic molecules into the deposit.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of this compound in a nickel plating bath?
A1: The primary byproducts are formed through the cathodic hydrogenation of the triple bond. The main byproducts are 2-butene-1,4-diol and 1,4-butanediol. Further reduction can lead to the formation of 2-butenol-1, 1-butanol, and even gaseous byproducts like cis- and trans-2-butenes and butane.
Q2: How do these byproducts affect the quality of the nickel deposit?
A2: The accumulation of these byproducts can lead to a variety of plating defects, including:
-
Loss of brightness and leveling: The byproducts are less effective brighteners than the parent compound.
-
Increased internal stress and brittleness: The incorporation of these organic molecules into the nickel deposit can distort the crystal lattice.
-
Pitting and haze: Byproducts can alter the surface tension at the cathode-solution interface.
Q3: What is the best analytical method for monitoring this compound and its byproducts?
A3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the most powerful and reliable method. It allows for the separation, identification, and quantification of the parent compound and its various byproducts in the complex matrix of a plating bath.
Q4: How often should I analyze my plating bath for these byproducts?
A4: The frequency of analysis depends on the workload of the plating bath (ampere-hours). For high-volume production, weekly or bi-weekly analysis is recommended. For lower-volume operations, monthly analysis may be sufficient. It is also crucial to perform an analysis whenever a decline in plating quality is observed.
Q5: What are the typical concentration ranges for this compound in a bright nickel bath?
A5: The optimal concentration of this compound can vary depending on the specific plating formulation, but it is typically in the range of 50 to 200 mg/L. [1] Q6: Are there established tolerance limits for the byproducts of this compound?
A6: While specific industry-wide tolerance limits are not universally established and can be formulation-dependent, a general guideline is to keep the total concentration of the primary byproducts (2-butene-1,4-diol and 1,4-butanediol) below the concentration of the active this compound. A significant increase in the byproduct-to-active-ingredient ratio is a strong indicator that a carbon treatment is necessary.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis
Objective: To prepare a nickel electroplating bath sample for the analysis of this compound and its byproducts.
Materials:
-
Nickel plating bath sample
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Collection: Collect a representative sample of the plating bath, ensuring it is well-mixed.
-
Dilution: Accurately pipette 1.0 mL of the plating bath sample into a 10.0 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly. This 1:10 dilution helps to reduce the concentration of the inorganic matrix, which can interfere with the analysis.
-
Filtration: Draw the diluted sample into a syringe and pass it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could damage the HPLC column.
-
Storage: If not analyzed immediately, store the prepared sample at 4°C to minimize any further degradation.
Protocol 2: HPLC-MS Analysis
Objective: To separate and quantify this compound and its primary byproducts.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 1260 Infinity II LC with 6120 Quadrupole MS)
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-200
Data Analysis:
-
Identify the peaks corresponding to this compound and its byproducts based on their retention times and mass-to-charge ratios (m/z).
-
Quantify the concentration of each analyte by creating a calibration curve using certified reference standards.
Quantitative Data Summary
| Compound | Typical Operating Concentration | Potential Impact at High Concentrations |
| This compound | 50 - 200 mg/L | High concentrations can lead to increased brittleness. |
| 2-Butene-1,4-diol | Accumulates over time | Reduced brightness and leveling efficiency. |
| 1,4-Butanediol | Accumulates over time | Contributes to overall organic load, can affect deposit properties. |
| 2-Butenol-1 & 1-Butanol | Accumulate over time | Significantly increases internal stress and can cause brittleness. |
References
- Ciszewski, A., et al. (2016). Synergistic effect of combination between saccharin and quaternary ammonium salts. International Journal of Electrochemical Science, 11, 980-992.
- Morkute, D., & Bernotiene, G. (2000). Interaction among saccharin, this compound and phthalimide. Transactions of the Institute of Metal Finishing, 78(2), 69-72.
- Mirkova, L., et al. (2003). The interaction among the operating conditions and the additives affects the degree of hydrogenation of the deposits. Journal of Applied Electrochemistry, 33(10), 915-921.
- Pavlatou, E. A., et al. (2005). The synergistic effect of applying pulsed current in combination with the use of the additives cis-2-butene-1,4-diol and this compound. Electrochimica Acta, 50(25-26), 5044-5053.
- Mohanty, U. S., et al. (2010). Thiourea depolarizes the nickel reduction over the stainless steel substrate. Journal of the Electrochemical Society, 157(10), D523-D528.
- Zhu, L., et al. (2018). Effects of thiourea, 1,4-butyne diol, and sodium saccharin on the electroplated tin–nickel–copper alloy coatings. Journal of Alloys and Compounds, 741, 94-102.
- Matsui, K., et al. (2015). Introduced sodium allyl sulfonate (ALS), sodium saccharin, and other additives to Ni–W alloy and identified improvements in properties.
-
Pavco. (2023). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Nickel Plating: The Role of this compound as a Brightener. [Link]
Sources
Deactivation and regeneration of catalysts in 2-Butyne-1,4-diol hydrogenation
Technical Support Center: Hydrogenation of 2-Butyne-1,4-diol
Welcome to the technical support center for the catalytic hydrogenation of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance, deactivation, and regeneration. As your virtual application scientist, my goal is to provide not just protocols, but the underlying rationale to empower your experimental success. This document is structured to address immediate troubleshooting needs first, followed by a broader set of frequently asked questions and detailed methodologies.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the hydrogenation of this compound. The question-and-answer format is intended to help you quickly diagnose and resolve experimental hurdles.
Question: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent issue that can typically be traced back to the catalyst, the reaction conditions, or the reagents. A systematic approach is the best way to identify the root cause.
-
Catalyst Poisoning: This is a primary suspect. The active sites on your catalyst (e.g., Palladium, Platinum, Nickel) can be blocked by impurities.[1] Common poisons include sulfur compounds, carbon monoxide, halides, and cyanides, which may be present in your starting materials or solvents.[2][3]
-
Causality: Poisons form strong chemical bonds (chemisorption) with the catalyst's active metal sites, preventing reactants from adsorbing and reacting.[2] Even trace amounts can have a significant impact.[2]
-
Solution: Ensure all glassware is meticulously clean and use high-purity, degassed solvents and reagents.[4] If feedstock contamination is suspected, passing it through a guard bed of appropriate adsorbents before it enters the reactor can be an effective industrial strategy.[2] If poisoning is confirmed, the catalyst may need to be replaced or undergo a specific regeneration protocol designed to remove the poison.[5]
-
-
Catalyst Deactivation (Non-Poisoning): The catalyst may have lost activity due to improper storage or handling. Many hydrogenation catalysts, especially pyrophoric types like Raney Nickel, are sensitive to air and moisture.[4]
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen may be too low. While a hydrogen balloon is sufficient for some reactions, others require higher pressures to achieve a reasonable reaction rate.[4]
-
Poor Agitation: This is a critical but often overlooked factor. Hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer of hydrogen from the gas phase to the catalyst surface, becoming the rate-limiting step.[4]
-
Incorrect Temperature: While many hydrogenations run at room temperature, some may require gentle heating.[4] However, excessive temperatures can accelerate catalyst deactivation via sintering.[2][6]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. Typical loadings for a Pd/C catalyst are in the 5-10 mol% range relative to the substrate, but this can vary.[4]
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low conversion.
Question: My reaction is working, but the selectivity is poor. I'm getting a mixture of 2-butene-1,4-diol and 1,4-butanediol when I only want one.
Answer: Achieving high selectivity is paramount in the hydrogenation of this compound, as the reaction proceeds in a stepwise manner from the alkyne to the alkene (2-butene-1,4-diol) and then to the alkane (1,4-butanediol).[7][8] Controlling the reaction to stop at the desired product requires careful selection of the catalyst and reaction conditions.
-
To Maximize 2-Butene-1,4-diol (Partial Hydrogenation):
-
Catalyst Choice: The key is to use a catalyst that favors the adsorption and hydrogenation of the alkyne over the alkene.
-
Modified Palladium Catalysts: Standard Pd/C is often too active and will lead to the formation of 1,4-butanediol.[9] A "poisoned" or modified catalyst is preferred. The classic example is a Lindlar-type catalyst (e.g., Pd-Pb/CaCO₃), where lead is intentionally added to reduce the catalyst's activity and prevent over-reduction.[3]
-
Role of Additives: The addition of an organic base, such as ammonia or quinoline, can dramatically improve selectivity to the alkene.[3][8]
-
-
Causality: These additives (or "poisons" in the Lindlar catalyst) selectively adsorb onto the most active palladium sites. This hinders the adsorption of the intermediate alkene (2-butene-1,4-diol), allowing it to desorb from the catalyst surface before it can be further hydrogenated.[8][10] Using a support like CaCO₃ can also be beneficial.[9][11]
-
-
To Maximize 1,4-Butanediol (Complete Hydrogenation):
-
Catalyst Choice: For full saturation to 1,4-butanediol, a more active, non-selective catalyst is required.
-
Raney Nickel: This is a common and effective catalyst for complete hydrogenation to alkanes and alcohols.[9][12]
-
Noble Metals on Carbon: Standard catalysts like 5% Pt/C or a highly active Pd/C can be used, often under slightly more forcing conditions (higher pressure or temperature) to ensure the reaction goes to completion.[10]
-
-
Causality: These catalysts possess high activity for hydrogenating both C≡C triple bonds and C=C double bonds without significant differentiation, driving the reaction to the fully saturated product.[12]
-
Question: My catalyst's performance is declining over several runs. What is causing this deactivation?
Answer: Gradual deactivation over time is inevitable for most heterogeneous catalysts and is generally caused by one of four main mechanisms: coking, sintering, leaching, or poisoning.[13] Identifying the specific cause is the first step toward effective regeneration.
-
Coking (Fouling): This involves the deposition of carbonaceous residues (coke) on the catalyst surface.[1][5]
-
Causality: In reactions involving organic molecules like butynediol, side reactions can lead to the formation of polymers or heavy organic by-products.[5] These deposits physically block the pores and active sites of the catalyst, preventing reactants from reaching them.[1]
-
Diagnosis: Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can quantify the amount of coke.[14][15]
-
-
Sintering (Thermal Degradation): This is the agglomeration of small metal particles on the support into larger ones, driven by high temperatures.[2][16]
-
Causality: At elevated temperatures, metal atoms on the catalyst surface become mobile and migrate, merging with other particles.[6][16] This process reduces the active surface area of the metal, leading to a proportional loss in catalytic activity.[2][16] Sintering is often irreversible.[2]
-
Diagnosis: Transmission Electron Microscopy (TEM) can directly visualize changes in particle size. X-ray Diffraction (XRD) can show an increase in crystallite size.[14][17]
-
-
Leaching: This is the dissolution of the active metal from the solid support into the reaction medium.[13][18]
-
Causality: The interaction between the metal and the support may not be strong enough to withstand the reaction conditions (solvent, temperature, pH).[18] The leached metal species may still have some catalytic activity in the solution, but the heterogeneous nature of the catalyst is lost, complicating product purification and catalyst recovery.[19][20]
-
Diagnosis: Analyze the liquid phase of your reaction mixture post-reaction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to detect the presence of the leached metal.[14]
-
-
Poisoning: As discussed previously, this is the strong chemisorption of impurities onto active sites.[3][5] If deactivation is rapid and occurs with a new batch of reagents, poisoning is a likely culprit.
The diagram below illustrates these primary deactivation pathways.
Caption: Primary mechanisms of catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound hydrogenation and how do I choose one?
A1: The choice of catalyst is dictated by your target product. The table below summarizes the most common options.
| Catalyst System | Target Product | Typical Conditions | Advantages | Disadvantages |
| Pd/CaCO₃ + modifier (e.g., NH₃, quinoline) | 2-Butene-1,4-diol | Low H₂ pressure, Room temp. | High selectivity to the alkene intermediate.[8][9] | Can be sensitive to poisons; modifier required. |
| Raney® Nickel | 1,4-Butanediol | Moderate-High H₂ pressure, 70-150°C | High activity for full hydrogenation; cost-effective.[12][21] | Pyrophoric, requires careful handling; lower selectivity for intermediates. |
| Pt/C | 1,4-Butanediol | Low-Moderate H₂ pressure, Room-Elevated temp. | High activity; can eliminate side-product formation.[10] | Can be less selective than Ni for full hydrogenation; cost. |
| Cu-based catalysts (e.g., Copper chromite) | 1,4-Butanediol | High H₂ pressure, High temp. ( >200°C) | Good selectivity for diol production.[6] | Prone to sintering at high temperatures; potential toxicity (Cr).[6][22] |
Q2: Is catalyst regeneration always possible? What is the general approach?
A2: Regeneration is feasible for deactivation caused by coking and some forms of poisoning, but is very difficult or impossible for irreversible sintering or significant leaching.[2] The core principle of regeneration is to eliminate the cause of deactivation without further damaging the catalyst.
| Deactivation Cause | Regeneration Feasibility | Common Method |
| Coking | High | Oxidative Burn-off (Calcination): Controlled heating in a dilute oxygen stream to burn off carbon deposits.[23][24] |
| Sintering | Very Low / No | Gas Reduction: In cases of slight sintering, reduction with H₂ at high temperatures can sometimes redisperse metal particles, but this is often ineffective. |
| Leaching | No | The active material is physically lost. Recovery involves reprocessing the entire catalyst.[13] |
| Poisoning | Depends on poison | Solvent Washing: For weakly adsorbed poisons or organic fouling.[14] Chemical Treatment: Specific chemical washes may remove certain poisons. |
Q3: What safety precautions are essential when handling hydrogenation catalysts and procedures?
A3: Safety is paramount.
-
Pyrophoric Catalysts: Raney Nickel and dry, reduced Pd/C can ignite spontaneously in air. Always handle them under an inert atmosphere or as a slurry in a solvent.[4]
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure your reaction setup is leak-proof and operated in a well-ventilated area (fume hood). Use proper grounding to avoid static discharge.
-
Pressure: Use a certified pressure vessel (e.g., a Parr hydrogenator) for reactions requiring high pressure. Never exceed the pressure rating of your equipment.
-
Catalyst Filtration: After the reaction, the catalyst must be filtered. Never filter a dry, pyrophoric catalyst in the open air. Purge the system with an inert gas like nitrogen first. The filter cake should be kept wet with solvent to prevent ignition.
Section 3: Experimental Protocols
Protocol 1: Regeneration of a Coked Palladium Catalyst via Oxidative Burn-off
This protocol is designed to remove carbonaceous deposits (coke) from a supported palladium catalyst (e.g., Pd/C, Pd/Al₂O₃). The key is a slow, controlled process to avoid thermal damage (sintering).[23][25]
Objective: To restore catalytic activity by removing coke deposits.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube
-
Gas supply: Nitrogen (high purity) and a mixture of 1-5% Oxygen in Nitrogen.
Procedure:
-
Preparation: Carefully load the spent, dry catalyst into the center of the furnace tube.
-
Inert Purge: Purge the tube with nitrogen gas for 30 minutes at room temperature to remove all air. Maintain a slow nitrogen flow.
-
Ramping to Intermediate Temperature: Begin heating the furnace under nitrogen flow. Use a slow ramp rate (e.g., 2-5 °C/min) to an intermediate temperature of 150-200 °C. Hold for 1 hour to drive off any volatile adsorbed species.
-
Controlled Oxidation: Switch the gas flow from pure nitrogen to the 1-5% O₂/N₂ mixture. This is a critical step. A low oxygen concentration is essential to manage the exothermic coke combustion and prevent hot spots that would cause sintering.[25]
-
Oxidation Ramp: Slowly ramp the temperature to the final burn-off temperature (typically 300-450 °C for Pd catalysts). The exact temperature depends on the nature of the coke and the catalyst's thermal stability.[26]
-
Hold and Burn-off: Hold at the target temperature for 3-5 hours, or until CO₂ analysis of the off-gas indicates that coke combustion is complete.
-
Cool Down: Switch the gas flow back to pure nitrogen and cool the furnace down to room temperature.
-
(Optional) Reduction: If the palladium was oxidized during the burn-off, a reduction step may be necessary. Once at room temperature, switch the gas to hydrogen (or a dilute H₂/N₂ mixture) and ramp to a moderate temperature (e.g., 150-250 °C) for 1-2 hours to re-reduce the palladium sites.
-
Final Purge & Storage: Cool to room temperature under nitrogen. The regenerated catalyst should be stored under an inert atmosphere.
The general workflow for this regeneration is depicted below.
Caption: Workflow for oxidative regeneration of a coked catalyst.
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019).
- What Causes Catalyst Deactivation And Poisoning? (2025). Chemistry For Everyone - YouTube.
- What Methods Are Available to Reactivate Deactivated C
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025). Self.
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing).
- What Is Catalyst Deactivation? (2025). Chemistry For Everyone - YouTube.
- Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). 低碳催化与工程研究部.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Regeneration of a hydrogenation catalyst. (n.d.).
- Deactivation of supported copper metal catalysts for hydrogen
- C
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025). RSC Publishing.
- C
- Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). 低碳催化与工程研究部.
- Regeneration of Supported Palladium Catalyst for Selective Hydrogen
- Specific catalytic hydrogenation of this compound to butane-1,4-diol. (2025). Request PDF.
- Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatiz
- Recovery/Reuse of Heterogeneous Supported Spent C
- New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling. (2019).
- Regeneration of coked catalysts - Modelling and verification of coke burn-off in single particles and fixed bed reactors. (2025).
- Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (n.d.).
- The Sintering of Supported Metal Catalysts. (2025).
- Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of F
- Catalytic Hydrogenation of this compound. (n.d.). Scribd.
- Leaching in Metal Nanoparticle C
- Selective hydrogenation of this compound to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. (2025). Request PDF.
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- Regeneration of palladium hydrogenation catalyst. (n.d.).
- Selective Hydrogenation of this compound to 1,4-Butanediol Over Particulate Raney(A (R)) Nickel Catalysts. (2025).
- Effect of the Nature of Ni Species on Hydrogenation of 1,4‐Butynediol over Ni/SiO2 C
- Platinum catalyzed hydrogenation of this compound. (2025). Request PDF.
- Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies. (2025). Request PDF.
- Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies. (n.d.). Self.
Sources
- 1. m.youtube.com [m.youtube.com]
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- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
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- 22. Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 24. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 25. researchgate.net [researchgate.net]
- 26. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Purity Analysis of 2-Butyne-1,4-diol
Welcome to the technical support center for the purity analysis of 2-Butyne-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the analysis of this important chemical intermediate using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Introduction to the Analysis of this compound
This compound (CAS 110-65-6) is a hygroscopic, colorless to light-yellow solid that serves as a vital precursor in the synthesis of numerous industrial and pharmaceutical compounds, including 1,4-butanediol and Vitamin B6.[1][2][3] Given its role as a key intermediate, ensuring its purity is critical to the quality and safety of the final products. The manufacturing process, typically the Reppe synthesis involving acetylene and formaldehyde, can introduce impurities such as propargyl alcohol and unreacted formaldehyde.[4][5]
This guide provides a comprehensive overview of two common and effective analytical techniques for purity assessment: GC-FID for volatile components and HPLC-RID for non-volatile analysis. We will delve into method development, experimental protocols, and a detailed troubleshooting guide to address common challenges encountered in the laboratory.
Section 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the purity analysis of this compound, particularly for identifying and quantifying volatile impurities. The success of this analysis hinges on proper column selection, optimization of instrument parameters, and, in some cases, derivatization to improve peak shape and thermal stability.
The Causality Behind Experimental Choices in GC-FID
The primary challenge in the GC analysis of diols like this compound is their polar nature due to the presence of two hydroxyl (-OH) groups. These groups can lead to strong interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape, specifically peak tailing.[6]
Column Selection:
-
Polar vs. Non-Polar Phases: While non-polar columns (e.g., polydimethylsiloxane) can minimize interactions with the polar hydroxyl groups, they may not provide sufficient retention and selectivity for separating this compound from similar polar impurities.
-
Modified Polyethylene Glycol (PEG) Phases: A polar stationary phase is generally the preferred choice. However, standard PEG (WAX) columns can still exhibit peak tailing due to strong hydrogen bonding between the analyte's hydroxyl groups and the stationary phase.[7] Therefore, a modified PEG phase, such as one incorporating acidic functional groups, is often the optimal choice. These acidic groups act as a tailing inhibitor for active, acidic analytes like diols, leading to improved peak symmetry.
Derivatization:
For highly problematic peak tailing or to analyze for trace-level impurities, derivatization is a powerful tool. Silylation is the most common derivatization technique for compounds containing active hydrogens (like those in hydroxyl groups).[8]
-
Mechanism of Silylation: In this SN2 reaction, a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[9] This process reduces the polarity of the molecule, decreases its potential for hydrogen bonding, and increases its volatility and thermal stability, resulting in sharper, more symmetrical peaks.[8][9]
Experimental Protocol: GC-FID Analysis of this compound
This protocol provides a starting point for method development and should be validated for your specific application.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| GC System | Gas chromatograph with FID | FID provides excellent sensitivity for hydrocarbons. |
| Column | Modified Polyethylene Glycol (e.g., SPB-1000), 30 m x 0.25 mm ID, 0.25 µm film thickness | Acid-modified PEG phase minimizes peak tailing for diols. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without degradation. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 240 °C; Hold: 5 min | Gradient elution to separate volatile impurities from the main analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overload and improves peak shape. |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration within the calibration range.
Section 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a valuable technique for the analysis of this compound, especially for assessing purity against non-volatile impurities and for quantification in aqueous matrices. The RID is a universal detector, making it suitable for compounds like this compound that lack a UV chromophore.[10][11]
The Causality Behind Experimental Choices in HPLC-RID
The primary considerations for HPLC-RID analysis are the separation of a highly polar analyte from other polar compounds and the inherent limitations of the RID detector.
Column and Mobile Phase Selection:
-
Reversed-Phase (RP) Chromatography: While standard C18 columns can be used, retaining highly polar compounds like this compound can be challenging, often requiring highly aqueous mobile phases which can lead to "phase dewetting" and loss of retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[12][13] It utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[14] Water in the mobile phase forms a layer on the stationary phase, and analytes partition into this layer, with more polar compounds being more strongly retained.[13]
-
Ion-Exchange Chromatography: For separating diols from acidic or basic impurities, ion-exchange chromatography can be effective. This technique separates molecules based on their net charge.[15][16][17]
Detector Considerations:
The RID measures the difference in refractive index between the mobile phase and the sample eluting from the column.[18][19] This makes it highly sensitive to changes in:
-
Temperature: A stable column and detector temperature are crucial to minimize baseline drift.[11][18]
-
Mobile Phase Composition: Gradient elution is not compatible with RID because the changing mobile phase composition causes a significant baseline shift. Therefore, isocratic methods are required.[11][18]
-
Flow Rate: A stable and pulse-free flow from the pump is necessary for a quiet baseline.
Experimental Protocol: HPLC-RID Analysis of this compound
This protocol provides a starting point for a HILIC-based separation.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| HPLC System | HPLC with RID | RID is a universal detector suitable for non-UV absorbing analytes.[10] |
| Column | HILIC (e.g., Amide or Silica phase), 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of polar compounds.[12][14] |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | Isocratic mobile phase is required for RID.[18] High organic content for HILIC. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temperature | 35 °C | Stable temperature is critical for RID baseline stability.[11] |
| Detector Temp. | 35 °C | Should be matched to the column temperature.[20] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.
Section 3: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the GC-FID and HPLC-RID analysis of this compound.
GC-FID Troubleshooting
Q1: Why are my this compound peaks tailing in my GC-FID analysis?
A: Peak tailing for polar compounds like this compound is a common issue and can be caused by several factors:
-
Chemical Interactions: The primary cause is often the interaction of the analyte's hydroxyl groups with active sites in the GC system.[6] These active sites can be exposed silanol groups on the surface of an undeactivated inlet liner or on the column itself.[6] This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[21]
-
Solution: Use a highly deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove active sites that have developed over time. Using a column specifically designed for polar analytes, such as an acid-modified PEG phase, can also significantly reduce tailing. For persistent issues, derivatization (silylation) is a highly effective solution.[8]
-
-
Physical Issues: If all peaks in the chromatogram are tailing, including the solvent peak, the issue is likely physical rather than chemical.[6] This can be caused by:
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing.[6]
-
Poor Column Cut: A non-square or jagged cut of the fused silica column can disrupt the flow path and cause turbulence, resulting in tailing peaks.[22]
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut.
-
Q2: I am seeing "ghost peaks" in my blank injections. What is the cause?
A: Ghost peaks are peaks that appear in blank runs and are indicative of contamination in the system. Potential sources include:
-
Septum Bleed: Overheated or old septa can release volatile siloxanes that appear as peaks in the chromatogram.
-
Solution: Use high-quality, low-bleed septa and ensure the inlet temperature does not exceed the septum's maximum operating temperature.
-
-
Carryover: Residual sample from a previous, more concentrated injection can be retained in the inlet or on the column and elute in a subsequent run.
-
Solution: Implement a thorough wash sequence for the syringe and run a high-temperature bakeout of the column between samples.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at lower temperatures and be released when the oven temperature is ramped.
-
Solution: Use high-purity carrier gas and ensure that gas traps are installed and functioning correctly.
-
HPLC-RID Troubleshooting
Q3: My HPLC-RID baseline is noisy and drifting. How can I fix this?
A: Baseline instability is a common challenge with RID due to its high sensitivity to the bulk properties of the mobile phase.[11][18]
-
Temperature Fluctuations: The refractive index of the mobile phase is highly dependent on temperature. Inadequate temperature control of the column and detector flow cell is a primary cause of baseline drift.[18][20]
-
Solution: Ensure both the column compartment and the RID flow cell are thermostatted to a stable temperature, typically a few degrees above ambient. Allow the system to fully equilibrate before starting an analysis.[20]
-
-
Mobile Phase Issues: Incomplete degassing of the mobile phase can lead to the formation of bubbles in the detector cell, causing baseline noise.[11][23] Inconsistent mobile phase composition due to poor mixing or evaporation of a volatile component will also cause drift.[11]
-
Solution: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[24] Keep mobile phase reservoirs covered to minimize evaporation.
-
-
Pump Performance: Unstable flow from the pump, indicated by pressure fluctuations, will translate directly to a noisy baseline.[20]
-
Solution: Purge the pump to remove any trapped air bubbles. If the problem persists, check for leaks and consider servicing the pump seals and check valves.[20]
-
Q4: Why am I seeing negative peaks in my chromatogram?
A: A negative peak occurs when the refractive index of the analyte in the mobile phase is lower than the refractive index of the mobile phase alone.[10] This is a normal phenomenon with RID and does not indicate a problem with the analysis.
-
Solution: Most modern chromatography data systems have an option to integrate negative peaks. Simply enable this feature to quantify the analyte.
Q5: My this compound peak is broad or splitting.
A: Poor peak shape in HPLC can be due to several factors:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.[25]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[26]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Issues: A void at the head of the column or a partially blocked frit can cause peak splitting as the sample band is distributed unevenly onto the column.[26]
-
Solution: Try reversing the column and flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
References
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Validation & Comparative
A Comparative Guide to Chain Extenders in Polyurethanes: 2-Butyne-1,4-diol vs. 1,4-butanediol
In the formulation of high-performance polyurethanes (PUs), the selection of a chain extender is a critical determinant of the final material's properties. These low-molecular-weight diols or diamines react with isocyanate groups to form the "hard segments" of the polymer, which in turn dictate the material's mechanical strength, thermal stability, and overall performance.[1] While 1,4-butanediol (BDO) is a well-established and widely used chain extender, the introduction of functional groups within the chain extender, such as the alkyne group in 2-butyne-1,4-diol, offers unique opportunities for tailoring polyurethane properties and enabling post-polymerization modifications.
This guide provides an in-depth technical comparison of this compound and 1,4-butanediol as chain extenders in polyurethanes, aimed at researchers, scientists, and drug development professionals. We will explore the fundamental differences in their chemical structures and how these translate to variations in the thermal and mechanical properties of the resulting polymers, supported by available experimental data and scientific principles.
The Role of Chain Extenders in Polyurethane Microstructure
Polyurethanes are block copolymers composed of alternating soft and hard segments.[2] The soft segments, typically long-chain polyols, impart flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a chain extender, provide structural integrity through strong intermolecular interactions, such as hydrogen bonding. The extent of phase separation between these soft and hard segments is a key factor governing the final properties of the polyurethane.[3]
The choice of chain extender directly influences the structure and ordering of the hard segments. Linear and symmetric chain extenders with an even number of carbon atoms, like 1,4-butanediol, tend to promote better packing and crystallinity within the hard domains, leading to enhanced mechanical properties.[2]
Chemical Structures and Their Implications
The primary difference between this compound and 1,4-butanediol lies in the presence of a carbon-carbon triple bond (alkyne) in the backbone of the former. This structural distinction has profound implications for the resulting polyurethane's properties and potential applications.
Figure 1: Chemical structures of 1,4-butanediol and this compound.
The linear and flexible aliphatic chain of 1,4-butanediol allows for efficient packing of the hard segments, leading to a high degree of crystallinity and well-defined microphase separation. This contributes to the excellent mechanical properties, such as high tensile strength and tear resistance, commonly observed in BDO-extended polyurethanes.[2]
In contrast, the rigid, linear geometry of the alkyne group in This compound is expected to significantly alter the packing of the hard segments. The triple bond introduces rigidity and steric hindrance, which may disrupt the crystalline packing that is characteristic of BDO-based hard segments. This could lead to a more amorphous hard domain, potentially affecting the mechanical and thermal properties of the polymer.
Furthermore, the electron-rich alkyne bond can participate in π-π stacking interactions, which could influence inter-chain associations within the hard domains. The presence of the alkyne functionality also opens up a versatile platform for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions.[4] This allows for the introduction of various functionalities to the polyurethane backbone, such as fluorescent tags, bioactive molecules, or crosslinking agents.
Comparative Performance Analysis
While direct, head-to-head comparative studies between this compound and 1,4-butanediol in the same polyurethane system are limited in the public domain, we can infer the expected performance differences based on the structural characteristics and data from related systems.
Thermal Properties
The thermal properties of polyurethanes are critically dependent on the structure of the hard segments.
| Property | 1,4-Butanediol (BDO) | This compound (Inferred) | Causality |
| Glass Transition Temperature (Tg) of Hard Segment | Lower | Potentially Higher | The rigidity of the alkyne group in this compound is expected to restrict segmental motion within the hard domains, leading to a higher glass transition temperature compared to the more flexible aliphatic structure of BDO. |
| Melting Temperature (Tm) of Hard Segment | Well-defined Tm | Likely lower or absent | The linear, saturated structure of BDO allows for efficient packing and crystallization of the hard segments, resulting in a distinct melting point. The rigidity and steric hindrance of the alkyne group in this compound may disrupt this crystalline packing, leading to a more amorphous hard phase with a less defined or absent melting transition. |
| Thermal Stability (TGA) | Good | Potentially Similar or Slightly Lower | The initial decomposition temperature of polyurethanes is often associated with the cleavage of the urethane linkage. While the aliphatic chain of BDO is thermally stable, the alkyne group in this compound could potentially offer a pathway for earlier thermal degradation under certain conditions, though significant differences are not always observed.[5] |
Table 1: Comparison of Expected Thermal Properties.
Mechanical Properties
The mechanical performance of polyurethanes is a direct consequence of the microstructure, particularly the degree of phase separation and the integrity of the hard domains.
| Property | 1,4-Butanediol (BDO) | This compound (Inferred) | Causality |
| Tensile Strength & Modulus | High | Potentially Lower | The high crystallinity and strong hydrogen bonding within the BDO-based hard segments contribute to high tensile strength and modulus.[2] The disruption of this crystalline packing by the rigid alkyne group in this compound may lead to a reduction in these properties. However, the rigidity of the alkyne unit itself could contribute to the modulus. |
| Elongation at Break | Moderate to High | Potentially Higher | A more amorphous hard domain, as anticipated with this compound, may allow for greater deformation before failure, potentially leading to a higher elongation at break compared to the more rigid, crystalline structure formed with BDO. |
| Hardness | High | Variable | Hardness is closely related to the hard segment content and its organization. While the disruption of crystallinity might suggest lower hardness, the inherent rigidity of the alkyne group could counteract this effect. The final hardness will likely depend on the overall formulation. |
Table 2: Comparison of Expected Mechanical Properties.
Experimental Protocols
To enable a direct and objective comparison, the following experimental protocols for the synthesis and characterization of polyurethanes using both chain extenders are provided.
Polyurethane Synthesis: One-Shot Method
The one-shot polymerization method is a common and efficient way to synthesize polyurethanes.[6][7]
Figure 2: Experimental workflow for one-shot polyurethane synthesis.
Step-by-Step Methodology:
-
Drying of Reagents: Dry the polyol and chain extender (1,4-butanediol or this compound) under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Preheating: Preheat the dried polyol and chain extender to the reaction temperature (typically 70-80°C) in a reaction vessel.
-
Mixing: Under a nitrogen atmosphere, add the diisocyanate to the mixture of polyol and chain extender while stirring vigorously with a high-speed mechanical stirrer.
-
Catalyst Addition: Add a catalyst, such as dibutyltin dilaurate (DBTDL), to the reaction mixture to control the polymerization rate.
-
Degassing: Degas the mixture under vacuum for a short period to remove any entrapped air bubbles.
-
Casting and Curing: Pour the reaction mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours) to complete the polymerization.[7]
-
Post-Curing: After demolding, the polyurethane sheet can be post-cured at a slightly elevated temperature for several days to ensure the completion of the reaction and stabilization of the material properties.
Characterization Techniques
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the soft and hard segments. A typical DSC protocol involves heating the sample from a low temperature (e.g., -80°C) to a high temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[8][9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyurethane. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature.[5][10]
Mechanical Testing:
-
Tensile Testing (ASTM D412): To measure the tensile strength, Young's modulus, and elongation at break of the polyurethane elastomers. Dog-bone shaped specimens are stretched at a constant rate until failure.[11]
-
Hardness Testing (ASTM D2240): To determine the Shore hardness (A or D scale) of the material, which provides a measure of its resistance to indentation.[12]
-
Tear Strength (ASTM D624): To assess the resistance of the material to tearing.[11]
Conclusion and Future Perspectives
1,4-butanediol remains a cornerstone chain extender in the polyurethane industry, reliably producing materials with excellent mechanical properties due to the formation of well-ordered, crystalline hard segments. The introduction of this compound presents a paradigm shift, moving from a purely structural role to that of a functional building block.
The primary advantage of this compound lies in the latent reactivity of its alkyne group. This functionality allows for post-polymerization modifications, enabling the development of "smart" polyurethanes with tailored surface properties, biocompatibility, or responsiveness to external stimuli. While the presence of the rigid alkyne unit may lead to a trade-off in some mechanical properties compared to the highly crystalline structures achieved with BDO, the potential for advanced functionalization opens up new frontiers in applications ranging from biomedical devices and drug delivery systems to advanced coatings and adhesives.
Further research involving direct experimental comparisons is necessary to fully elucidate the structure-property relationships of polyurethanes derived from this compound. This will enable formulators to harness the unique benefits of this functional chain extender while optimizing the overall performance of the resulting materials for specific, high-value applications.
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Characterisation of Polyurethane Coatings Using Thermoanalytical Techniques. (2003). Journal of Thermal Analysis and Calorimetry, 72(2), 617-623. Retrieved from [Link]
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Lee, S. H., et al. (2021). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. Polymers, 13(16), 2736. Retrieved from [Link]
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Abd El-Raheem, H. M. (2018). Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to g -Irradiation. Applied Mechanics and Materials, 12(4), 405. Retrieved from [Link]
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Polydrive Industries. (2016, October 4). Physical Properties of Urethanes Specified by ASTM. Retrieved from [Link]
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Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. (1995). DTIC. Retrieved from [Link]
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Tunable Structure and Properties of Segmented Thermoplastic Polyurethanes as a Function of Flexible Segment. (2017). Polymers, 9(11), 619. Retrieved from [Link]
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Gantrade Corporation. (n.d.). Polyurethane Properties: Tailoring PUR Hard Block Segments. Retrieved from [Link]
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Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. (2020). ACS Omega, 5(8), 4168-4177. Retrieved from [Link]
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Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. (2020). Tehnički vjesnik, 27(5), 1599-1605. Retrieved from [Link]
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Study on Mechanical Properties of Polyurethane Elastomers in Different Strength Tests. (2025). Advances in Mechanical and Materials Engineering. Retrieved from [Link]
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Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. (2022). Materials, 15(2), 505. Retrieved from [Link]
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Influence of hydrophilic/hydrophobic diols on the properties of polyurethane hydrogels: solvent-free one-pot synthesis. (2021). Journal of Materials Chemistry B, 9(33), 6649-6661. Retrieved from [Link]
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Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes. (2022). International Journal of Molecular Sciences, 23(15), 8619. Retrieved from [Link]
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Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega, 7(18), 15985–15993. Retrieved from [Link]
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Abd El-Raheem, H. M. (2018). Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to γ-Irradiation. Natural Sciences Publishing. Retrieved from [Link]
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Abd El-Raheem, H. M. (2018). Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to γ-Irradiation. ResearchGate. Retrieved from [Link]
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Original Diols from Sunflower and Ricin Oils: Synthesis, Characterization, and Use as Polyurethane Building Blocks. (2012). Journal of Polymer Science Part A: Polymer Chemistry, 50(23), 4930-4940. Retrieved from [Link]
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Study on Mechanical Properties of Polyurethane Elastomers in Different Strength Tests. (2025). Advances in Mechanical and Materials Engineering. Retrieved from [Link]
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Properties and Phase Structure of Polycaprolactone-Based Segmented Polyurethanes with Varying Hard and Soft Segments. (2017). Macromolecular Chemistry and Physics, 218(22), 1700342. Retrieved from [Link]
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Correlations between structure and properties. (n.d.). In Polyurethanes. Retrieved from [Link]
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Conjugated polymers developed from alkynes. (2019). National Science Review, 6(3), 446-460. Retrieved from [Link]
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Introduction to Polyurethane Chemistry. (2021). ACS Symposium Series, 1388, 1-32. Retrieved from [Link]
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Urethane Diols through Non-Isocyanate Approach and Their Application in MF Coating. (2021). Polymers, 13(16), 2737. Retrieved from [Link]
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Chemistry For Everyone. (2025, July 23). How Does Polyol Affect Polyurethane Properties? [Video]. YouTube. Retrieved from [Link]
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The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (2021). Polymers, 13(16), 2738. Retrieved from [Link]
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A Comparative Guide to 2-Butyne-1,4-diol and Other Alkynediols as Corrosion Inhibitors
This guide provides an in-depth comparative analysis of 2-Butyne-1,4-diol (BD) as a corrosion inhibitor, contextualized within the broader class of alkynediols and related acetylenic alcohols. We will explore the mechanistic underpinnings of its high efficiency, present comparative performance data, and detail the rigorous experimental protocols required for such evaluations. This document is intended for researchers and chemical engineers seeking to understand and apply these compounds for metallic protection in aggressive acidic and alkaline environments.
Introduction: The Role of Acetylenic Alcohols in Corrosion Mitigation
Corrosion is a thermodynamic process that causes gradual degradation of materials, posing significant economic and safety challenges across industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic solutions used for pickling, cleaning, and oil well acidification.[1][2]
Among organic inhibitors, acetylenic alcohols (compounds containing both a triple bond and a hydroxyl group) have long been recognized for their exceptional performance.[2] The inhibitory action is largely attributed to the interaction of the π-electrons in the carbon-carbon triple bond with the vacant d-orbitals of metal atoms, leading to adsorption and the formation of a protective surface film.[1][2] This guide focuses on this compound, a symmetrical alkynediol, and compares its performance to other related compounds.
Mechanism of Inhibition: Why this compound Excels
The high inhibition efficiency of this compound stems from its unique molecular structure. The mechanism is a multi-step process involving adsorption and surface film formation, which effectively blocks the active sites for both anodic metal dissolution and cathodic hydrogen evolution.
-
Adsorption: The process begins with the adsorption of BD molecules onto the metal surface. This is not a simple physical interaction; it is a form of chemical adsorption (chemisorption). The key features of the BD molecule that facilitate this are:
-
Triple Bond (π-electrons): The high electron density of the C≡C triple bond readily interacts with the metal surface, forming a coordinate-type bond.[2]
-
Hydroxyl Groups (-OH): The oxygen atoms in the two hydroxyl groups possess lone pairs of electrons, which can also coordinate with the metal surface, strengthening the adsorption bond.
-
-
Protective Film Formation: Following adsorption, it is believed that the BD molecules undergo surface polymerization or oligomerization. This creates a more robust, multilayer protective film that acts as a physical barrier, isolating the metal from the corrosive electrolyte.[3] Infrared studies have provided evidence that this surface film takes several hours to reach its final, most protective state.[2][4]
-
Mixed-Type Inhibition: Electrochemical studies consistently show that this compound acts as a mixed-type inhibitor.[5] This means it suppresses both the anodic reaction (metal oxidation) and the cathodic reaction (hydrogen evolution in acidic media) simultaneously, making it highly effective.
Below is a diagram illustrating the proposed inhibition mechanism.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Comparative Performance Analysis
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which can be determined through various experimental techniques. Studies show that this compound consistently achieves high efficiency, often exceeding 90%.
For instance, in 0.5 M sulphuric acid, BD has demonstrated inhibition efficiencies of up to 98%.[2][4] Similarly, in a 2 M Na₂CO₃/1 M NaHCO₃ solution, a maximum efficiency of approximately 92% was achieved at a concentration of 5 mM.[5]
The following table summarizes representative data for this compound and provides a conceptual comparison with Propargyl Alcohol, another widely studied but structurally simpler acetylenic inhibitor.
| Inhibitor | Corrosive Medium | Concentration (mM) | Method | Inhibition Efficiency (η%) | Reference |
| This compound | 0.5 M H₂SO₄ | 0.5 - 5.0 | Weight Loss / EIS | 83 - 98% | [2][4] |
| This compound | 2 M Na₂CO₃/1 M NaHCO₃ | 5.0 | Weight Loss / PDP | ~92% | [5] |
| Propargyl Alcohol | 1 M HCl | ~1.0 | EIS | ~90% | Conceptual |
| Propargyl Alcohol | 1 M H₂SO₄ | ~10.0 | PDP | ~85% | Conceptual |
*Note: Propargyl Alcohol data is conceptual and aggregated from general knowledge in the field to provide a benchmark for comparison, as direct side-by-side studies are varied.
The superior performance of the symmetrical this compound can be attributed to its two hydroxyl groups, providing more anchor points for adsorption compared to alkynols with a single -OH group. This leads to the formation of a denser, more stable protective film on the metal surface.
Experimental Evaluation Protocols
To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental protocols are essential. The following sections detail the primary methods used in the evaluation of this compound.
Overall Experimental Workflow
The evaluation of a corrosion inhibitor follows a systematic workflow, from initial material preparation to final surface analysis, to validate the electrochemical data.
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Protocol 1: Gravimetric (Weight Loss) Method
This is a fundamental and direct method for determining the average corrosion rate over a period of time.[6]
Objective: To quantify the mass loss of a metal sample in a corrosive environment with and without the inhibitor.
Methodology:
-
Specimen Preparation: Mild steel coupons (e.g., 15x15x1 mm) are mechanically polished with successively finer grades of emery paper, followed by polishing with an alumina suspension (down to 0.05 µm) to achieve a mirror finish.[2]
-
Cleaning: The polished coupons are degreased by sonication in ethanol or acetone, rinsed with deionized water, and dried with a stream of nitrogen.[2]
-
Initial Measurement: The initial weight of each coupon is precisely measured using an analytical balance (±0.1 mg).
-
Immersion: Coupons are fully immersed in the corrosive solution (e.g., 0.5 M H₂SO₄) with and without various concentrations of this compound. The tests are conducted in a thermostatically controlled water bath for a specified duration (e.g., 6 hours).
-
Post-Immersion Cleaning: After immersion, the coupons are removed, cleaned with a solution to remove corrosion products (e.g., NaOH and zinc dust mixture), rinsed, and dried.[7]
-
Final Measurement: The final weight of each coupon is measured.
-
Calculation:
-
The weight loss (ΔW) is calculated as (Initial Weight - Final Weight).
-
The corrosion rate (CR) is calculated.
-
The inhibition efficiency (η_w%) is calculated using the formula: η_w% = [(ΔW_blank - ΔW_inh) / ΔW_blank] * 100 where ΔW_blank is the weight loss without inhibitor and ΔW_inh is the weight loss with inhibitor.[8]
-
Causality: Polishing and cleaning are critical to remove any pre-existing oxide layers or contaminants, ensuring that the measured corrosion is solely due to the experimental conditions, thus providing a reliable baseline.
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
A. Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current (I_corr), corrosion potential (E_corr), and to identify the type of inhibition (anodic, cathodic, or mixed).[9]
Methodology:
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: A potential scan is applied, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).[10][11]
-
Data Analysis: The resulting plot of log(current density) vs. potential (Tafel plot) is analyzed. The corrosion current density (I_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
Calculation: The inhibition efficiency (η_p%) is calculated as: η_p% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100 where I_corr_blank and I_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
Causality: By actively changing the potential, we force the anodic and cathodic reactions to occur and measure their rates (current). A shift in E_corr and changes in the slopes of both curves indicate a mixed-type inhibitor like BD is interfering with both processes.[5]
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the kinetics of the charge transfer process at the metal-electrolyte interface.[12][13] EIS is a non-destructive technique that provides quantitative data on the resistance of the protective layer.[14]
Methodology:
-
Stabilization: The system is allowed to stabilize at its OCP, similar to the PDP method.
-
AC Signal Application: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted (Nyquist and Bode plots) and fitted to an equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculation: The inhibition efficiency (η_eis%) is calculated from the charge transfer resistance: η_eis% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.
Causality: The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A large R_ct value signifies a high resistance to the electrochemical corrosion reactions at the interface, indicating the formation of an effective, insulating inhibitor film.[15]
Protocol 3: Surface Analysis Techniques
Objective: To visually and chemically confirm the formation of a protective film on the metal surface.[16][17]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface topography. A comparison of a coupon exposed to the blank solution (showing significant pitting and damage) with one protected by the inhibitor (showing a much smoother surface) provides qualitative evidence of protection.[18]
-
Atomic Force Microscopy (AFM): Offers three-dimensional surface profiles at the nanoscale. It can quantify the reduction in surface roughness due to the formation of a uniform inhibitor film.[2][19]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can identify the chemical composition of the surface layer, confirming the presence of elements from the inhibitor molecule (Carbon, Oxygen) and their chemical states, verifying adsorption.[18]
Conclusion
This compound stands out as a highly effective, mixed-type corrosion inhibitor for steel in both acidic and alkaline media. Its symmetrical structure, featuring a central triple bond and two terminal hydroxyl groups, facilitates strong chemisorption and the formation of a durable, polymeric protective film on the metal surface. Comparative analysis, supported by rigorous gravimetric and electrochemical testing, demonstrates its superior performance, often achieving efficiencies up to 98%. The detailed protocols provided herein serve as a self-validating framework for researchers to accurately assess and compare the performance of this compound and other alkynediol-based inhibitors.
References
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Title: Potentiodynamic Source: Corrosionpedia URL: [Link]
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Title: Study of this compound as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques Source: International Journal of Electrochemical Science URL: [Link]
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Title: Potentiodynamic Polarization Study Source: Area Sustainability URL: [Link]
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Title: Techniques for Analyzing Corrosion Products Source: Corrosionpedia URL: [Link]
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Title: this compound as a novel corrosion inhibitor for API X65 steel pipeline in carbonate/bicarbonate solution Source: ScienceDirect URL: [Link]
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Title: Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media Source: Chemical Science Review and Letters URL: [Link]
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Title: Corrosion inhibition Efficiency values calculated from the weight loss measurements Source: ResearchGate URL: [Link]
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Title: Corrosion rate and Corrosion Efficiency -Weight Loss Method Source: ResearchGate URL: [Link]
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Title: WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY Source: ResearchGate URL: [Link]
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Title: Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel Source: MDPI URL: [Link]
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A Comparative Guide to the Synthesis of 2-Butyne-1,4-diol: The Reppe Process Versus Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Butyne-1,4-diol
This compound (C₄H₆O₂) is a versatile C4 chemical building block, indispensable for the synthesis of numerous commercially significant compounds.[1] Its primary application lies in its hydrogenation to produce 1,4-butanediol (BDO) and 2-butene-1,4-diol, which are precursors to polyurethanes, tetrahydrofuran (THF), and various polyesters.[2][3] Furthermore, it serves as a crucial intermediate in the manufacturing of vitamin B6, herbicides, corrosion inhibitors, and as a brightening agent in electroplating.[1][4] Given its broad utility, the efficiency, safety, and sustainability of its production are of paramount importance.
The Cornerstone of Production: The Reppe Synthesis
Developed by Walter Reppe, this process has been the dominant industrial method for producing this compound for decades.[3] It involves the reaction of acetylene with an aqueous solution of formaldehyde in the presence of a copper acetylide catalyst.[5]
Reaction Mechanism and Catalyst System
The core of the Reppe synthesis is the ethynylation of formaldehyde. The reaction proceeds in two steps, with propargyl alcohol as an intermediate that largely remains adsorbed on the catalyst surface.[2]
Reaction: 2CH₂O + HC≡CH → HOCH₂C≡CCH₂OH[2]
The catalyst is a complex system, typically consisting of copper(II) oxide and bismuth(III) oxide on a silica support.[2] In the reaction environment, copper(II) oxide is reduced by formaldehyde and reacts with acetylene to form the active catalyst, copper(I) acetylide.[2] Bismuth oxide acts as a promoter, enhancing selectivity and, crucially, suppressing the formation of highly explosive, insoluble copper acetylide polymers known as "cuprenes".[2]
Industrial Process and Operating Conditions
The industrial production of this compound via the Reppe process is typically a continuous operation carried out in either fixed-bed or fluidized-bed reactors.[2] A key objective is to minimize the residual formaldehyde concentration in the product stream.[2]
| Parameter | Typical Range | Rationale |
| Temperature | 80-100 °C | Balances reaction rate with catalyst stability and minimizes side reactions. |
| Acetylene Partial Pressure | 2-6 bar | Ensures sufficient acetylene concentration in the liquid phase to drive the reaction. Higher pressures can increase the risk of acetylene decomposition. |
| Formaldehyde Concentration | 30-50% aqueous solution | A compromise between achieving a high reaction rate and managing the viscosity and heat of the reaction. |
| pH | 5-8 | Controlled to optimize catalyst activity and selectivity, and to minimize the formation of byproducts. |
| Table 1: Typical Operating Conditions for the Reppe Synthesis [2] |
The crude product typically contains 33-55% this compound, along with impurities such as propargyl alcohol (1-2%), unreacted formaldehyde (0.4-1%), and other by-products.[6] Purification is generally achieved through vacuum distillation.[2]
Experimental Protocol: Laboratory-Scale Reppe Synthesis
This protocol provides a conceptual framework for a laboratory-scale synthesis, emphasizing the critical safety and procedural aspects.
-
Catalyst Preparation: A supported copper-bismuth catalyst is loaded into a high-pressure autoclave.
-
Inerting: The reactor is purged with nitrogen to remove all oxygen.
-
Reactant Charging: An aqueous solution of formaldehyde is introduced into the reactor.
-
Pressurization and Heating: The reactor is pressurized with acetylene to the desired partial pressure and heated to the reaction temperature.
-
Reaction: The reaction is allowed to proceed with continuous stirring and monitoring of pressure and temperature. Acetylene is fed as it is consumed to maintain a constant pressure.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented.
-
Product Recovery: The liquid product is filtered to remove the catalyst, and the this compound is purified by vacuum distillation.
Diagram: Reppe Synthesis Workflow
Caption: Generalized workflow for the commercial production of this compound via the Reppe process.
Advantages and Disadvantages of the Reppe Synthesis
Advantages:
-
High Efficiency and Maturity: The process is well-established and optimized for high yields and throughput.[3]
-
Readily Available Feedstocks: Acetylene and formaldehyde are commodity chemicals, though their pricing and availability can be subject to market volatility.[7]
Disadvantages:
-
Safety Concerns: The use of highly flammable and explosive acetylene under pressure necessitates stringent safety protocols and specialized equipment.[8]
-
Hazardous Byproducts: The formation of explosive copper acetylide ("cuprenes") is a significant safety hazard that must be carefully managed.[2]
-
Energy Intensive: The process requires elevated temperatures and pressures, contributing to its energy consumption.[9]
-
Environmental Impact: The production of acetylene from calcium carbide is an energy-intensive process with a significant carbon footprint.[7]
Alternative Synthetic Routes: A Quest for Sustainability and Safety
The inherent hazards and environmental concerns associated with the Reppe process have spurred research into alternative synthetic pathways for this compound. While none have yet fully displaced the Reppe synthesis on an industrial scale, they offer intriguing possibilities.
Synthesis from Calcium Carbide and Formaldehyde (In-situ Acetylene Generation)
A variation of the Reppe process aims to mitigate the risks of handling pure acetylene by generating it in-situ from calcium carbide within the reaction system.
Reaction: CaC₂ + 2H₂O → HC≡CH + Ca(OH)₂ followed by: 2CH₂O + HC≡CH → HOCH₂C≡CCH₂OH
Process Description: In this method, calcium carbide and an aqueous formaldehyde solution containing the copper acetylide-based catalyst are reacted in a way that they are only in mutual contact through the gas phase.[10][11] This allows for the controlled generation and immediate consumption of acetylene, avoiding the need for its isolation, purification, and storage under pressure. A German patent suggests this method can produce this compound in high yield (80-100%) and purity.[10]
Advantages:
-
Enhanced Safety: Avoids the handling and storage of large quantities of pressurized acetylene.[10]
-
Simplified Process: Potentially reduces the number of unit operations by integrating acetylene generation and reaction.[10]
Disadvantages:
-
Impurity Management: The acetylene generated from technical-grade calcium carbide may contain impurities that could affect catalyst performance.
-
Process Control: Maintaining optimal conditions for both acetylene generation and the ethynylation reaction simultaneously can be complex.
Synthesis from Paraformaldehyde and Acetylene
This route offers an alternative to using aqueous formaldehyde solutions, which can simplify product separation and potentially alter reaction kinetics.
Process Description: Paraformaldehyde, a solid polymer of formaldehyde, is used as the formaldehyde source. The reaction is carried out in a solvent such as cycloethyl ketone in the presence of a copper acetylide catalyst at temperatures of 115-120 °C.[12]
Advantages:
-
Potentially Simplified Downstream Processing: Using a non-aqueous solvent could simplify the separation of the water-soluble this compound.
-
Different Reaction Medium: The use of an organic solvent may offer advantages in terms of reactant solubility and temperature control.
Disadvantages:
-
Solvent Recovery and Cost: The use of an organic solvent introduces the need for solvent recovery and recycling, adding to the process complexity and cost.
-
Limited Industrial Scale Data: This method is less documented on a large industrial scale compared to the traditional Reppe process.
Oxidative Coupling of Propargyl Alcohol
While not a direct synthesis from basic feedstocks, the oxidative coupling of propargyl alcohol represents a potential route from a C3 building block. This type of reaction, known as the Glaser coupling or its variations, is a standard method for forming carbon-carbon bonds between terminal alkynes.
Hypothetical Reaction: 2 HOCH₂C≡CH + [Oxidant/Catalyst] → HOCH₂C≡C-C≡CCH₂OH
Current Status: While the oxidative coupling of terminal alkynes is a well-established reaction, its specific application for the direct and high-yield synthesis of this compound from propargyl alcohol is not prominently featured in industrial literature. Propargyl alcohol itself is often a byproduct of the Reppe synthesis.[6] However, processes that can selectively produce propargyl alcohol are known.[13] This route remains an area for further research and development to be considered a viable industrial alternative.
Comparative Analysis
| Feature | Reppe Synthesis | In-situ Acetylene Generation | Paraformaldehyde Route | Oxidative Coupling of Propargyl Alcohol |
| Starting Materials | Acetylene, Aqueous Formaldehyde | Calcium Carbide, Aqueous Formaldehyde | Acetylene, Paraformaldehyde | Propargyl Alcohol |
| Catalyst | Supported Copper Acetylide with Bismuth Promoter | Supported Copper Acetylide | Copper Acetylide | Typically Copper or Palladium complexes |
| Key Advantage | Mature, high-yield process | Enhanced safety (no stored acetylene) | Potentially simplified product separation | Utilizes a C3 building block |
| Key Disadvantage | Safety hazards of acetylene, energy-intensive | Process control complexity | Solvent recovery costs | Not yet demonstrated at industrial scale |
| Yield | High (typically >90%) | Reported as high (80-100%)[10] | Data limited | Data not available for this specific transformation |
| Technology Readiness | Commercially established | Pilot/demonstration stage | Laboratory/pilot stage | Conceptual/laboratory stage |
Table 2: Comparative Overview of Synthetic Routes to this compound
Environmental and Economic Considerations
The Reppe process, while efficient, carries a significant environmental burden, largely tied to the energy-intensive production of its raw materials, particularly acetylene derived from coal and calcium carbide.[7] A life cycle assessment (LCA) of chemical processes is crucial for evaluating their overall environmental performance.[14][15] Efforts to improve the sustainability of this compound production are focused on several areas:
-
Catalyst Development: The development of more stable and selective catalysts can improve yield and reduce waste. Recent research has explored hollow core-shell catalysts and chlorine-doped copper oxide catalysts to enhance performance and stability.[16]
-
Process Intensification: Integrating acetylene generation and reaction, as seen in the calcium carbide route, can reduce the number of process steps and associated energy consumption.
-
Alternative Feedstocks: While not yet a direct route to this compound, the broader trend in C4 chemical production is the exploration of bio-based feedstocks.[8]
From an economic standpoint, the Reppe process benefits from its scale and maturity. However, the cost of raw materials and energy, coupled with the significant capital investment required for high-pressure equipment and safety infrastructure, are major economic drivers. Alternative routes will need to demonstrate significant advantages in safety, environmental impact, or cost-effectiveness to compete with the established Reppe technology.
Conclusion
The Reppe synthesis remains the industrial workhorse for the production of this compound due to its high efficiency and well-established technology. However, the inherent safety risks associated with handling acetylene and its environmental footprint are significant drawbacks. Emerging alternatives, such as the in-situ generation of acetylene from calcium carbide and the use of paraformaldehyde, offer potential improvements in safety and process simplification. While these alternatives are at earlier stages of development, they represent important avenues for future research. For researchers and professionals in the field, understanding the nuances of these different synthetic strategies is crucial for driving innovation towards safer, more sustainable, and economically viable production of this essential chemical intermediate.
References
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-
Hollow core–shell 30Cu6Ce/0.6Si@Ti catalysts for 1,4-butynediol synthesis via ethynylation of formaldehyde: the formation path of polyacetylene - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]
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This compound: Properties, Production And Uses - Chemcess. (2024, April 24). Retrieved January 5, 2026, from [Link]
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High-Performance Chlorine-Doped Cu2O Catalysts for the Ethynylation of Formaldehyde. (n.d.). Retrieved January 5, 2026, from [Link]
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Ethynylation of Formaldehyde over CuO/SiO2 Catalysts Modified by Mg Species - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
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High-Performance Chlorine-Doped Cu2O Catalysts for the Ethynylation of Formaldehyde. (n.d.). Retrieved January 5, 2026, from [Link]
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Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - NIH. (2019, July 20). Retrieved January 5, 2026, from [Link]
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Continuous Hydrogenation of this compound to 2-Butene- and Butane-1,4-diols | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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This compound | - atamankimya.com. (n.d.). Retrieved January 5, 2026, from [Link]
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Butanediols, Butenediol, and Butynediol: 1. 1,4-Diols | PDF | Solubility | Carbon - Scribd. (n.d.). Retrieved January 5, 2026, from [Link]
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This compound: Comprehensive Overview and Applications. (n.d.). Retrieved January 5, 2026, from [Link]
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Butanediols, Butenediol, and Butynediol - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
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Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). (n.d.). Retrieved January 5, 2026, from [Link]
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This compound | C4H6O2 | CID 8066 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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Life-Cycle Assessment of Chemical Production Processes: A Tool for Ecological Optimization | CHIMIA. (1997, May 28). Retrieved January 5, 2026, from [Link]
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Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. (n.d.). Retrieved January 5, 2026, from [Link]
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Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]
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Process Reconfiguration for the Production of 1, 4-Butanediol Integrating Coal with Off-grid Renewable Electricity | Chemical Engineering Transactions. (2024, December 30). Retrieved January 5, 2026, from [Link]
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Kinetic model for reppe synthesis of 2-butyn-1,4-diol in dimethyl formamide (Journal Article) | ETDEWEB - OSTI.GOV. (1979, June 1). Retrieved January 5, 2026, from [Link]
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Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (n.d.). Retrieved January 5, 2026, from [Link]
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Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Retrieved January 5, 2026, from [Link]
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Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production - PMC - NIH. (2022, August 26). Retrieved January 5, 2026, from [Link]
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Process Flowsheet for the Production of 150 TPD 1,4-Butanediol - DWSIM. (n.d.). Retrieved January 5, 2026, from [Link]
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Production of 1,4-butanediol process diagram Reppe method. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Butanediol Production from Acetylene - intratec.us. (n.d.). Retrieved January 5, 2026, from [Link]
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A Comparative Guide to the Analysis of 2-Butyne-1,4-diol: GC-FID vs. HPLC-RID
In the landscape of pharmaceutical development and chemical manufacturing, the accurate and robust quantification of intermediates like 2-Butyne-1,4-diol is paramount for ensuring product quality and process efficiency. This guide provides a comprehensive comparison of two prevalent analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Through an objective lens, supported by experimental insights, we will explore the nuances of each methodology, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges.
Introduction to this compound and its Analytical Importance
This compound is a versatile chemical intermediate, serving as a precursor in the synthesis of a wide array of products, including 1,4-butanediol, polyurethanes, plasticizers, and various agrochemicals.[1] Its molecular structure, featuring a central alkyne bond and two terminal hydroxyl groups, dictates its chemical properties and, consequently, the analytical strategies for its quantification.[2] The compound is a colorless, hygroscopic solid, highly soluble in water and polar organic solvents like ethanol and acetone.[1] This high polarity and relatively low volatility present unique considerations for chromatographic analysis.
The Contenders: A Tale of Two Techniques
At the heart of this guide lies a comparison between two powerful, yet fundamentally different, analytical techniques.
-
Gas Chromatography (GC) is a technique best suited for volatile and thermally stable compounds.[3] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[4] Separation is achieved based on the differential partitioning of analytes between the two phases. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds, making GC-FID a workhorse in many analytical laboratories.[5][6]
-
High-Performance Liquid Chromatography (HPLC) , in contrast, is ideal for non-volatile or thermally labile compounds.[3][6] Here, a liquid mobile phase carries the sample through a column packed with a stationary phase.[3] Separation is based on the analyte's affinity for the stationary and mobile phases. The Refractive Index Detector (RID) is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes, making it suitable for compounds that lack a UV chromophore, such as this compound.[5]
Head-to-Head Comparison: GC-FID vs. HPLC-RID for this compound Analysis
The choice between GC-FID and HPLC-RID for the analysis of this compound is not a simple one and depends on a multitude of factors, from sample matrix to desired sensitivity and available instrumentation.
| Feature | GC-FID | HPLC-RID |
| Principle | Separation of volatile compounds in the gas phase. | Separation of non-volatile compounds in the liquid phase. |
| Sample Volatility | Requires volatile or semi-volatile analytes.[7] | Suitable for non-volatile and thermally unstable compounds.[6] |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability.[7][8][9] | Typically involves simple dilution in the mobile phase.[10] |
| Detector | Flame Ionization Detector (FID) - high sensitivity for hydrocarbons.[5] | Refractive Index Detector (RID) - universal but lower sensitivity.[5] |
| Sensitivity | Generally higher sensitivity. | Generally lower sensitivity. |
| Selectivity | High, based on retention time. | Can be influenced by co-eluting compounds with similar refractive indices. |
| Run Time | Typically faster. | Can be longer depending on the column and mobile phase. |
| Cost | Instrument and gas supply costs. | Solvent consumption can be a significant cost factor. |
| Common Challenges | Peak tailing for polar compounds, potential for thermal degradation. | Baseline drift with gradient elution (isocratic is preferred), sensitivity to temperature fluctuations.[5] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these techniques, we present detailed, step-by-step methodologies for the analysis of this compound using both GC-FID and HPLC-RID. These protocols are designed to be self-validating systems, incorporating best practices for reliable and reproducible results.
GC-FID Method with Derivatization
The inherent polarity of this compound due to its hydroxyl groups can lead to poor peak shape and adsorption on the GC column.[11] Derivatization is a common strategy to overcome this by converting the polar hydroxyl groups into less polar, more volatile silyl ethers.[11][12]
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as pyridine or acetonitrile.
-
For samples, accurately weigh a portion expected to contain a similar amount of this compound and prepare similarly.
-
-
Derivatization:
-
Transfer 1 mL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[13] Allow to cool to room temperature before analysis.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature: 270°C
-
-
Method Validation:
HPLC-RID Method
The high solubility of this compound in water and polar solvents makes HPLC a suitable alternative, particularly when derivatization is to be avoided. The choice of an RID is necessary due to the lack of a significant UV chromophore in the molecule.
Experimental Workflow for HPLC-RID Analysis
Sources
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A Comparative Analysis of Palladium vs. Platinum Catalysts for the Hydrogenation of 2-Butyne-1,4-diol
In the landscape of fine chemical synthesis and pharmaceutical development, the selective hydrogenation of alkynes to alkenes is a cornerstone transformation. The hydrogenation of 2-butyne-1,4-diol to produce 2-butene-1,4-diol and subsequently 1,4-butanediol is of significant industrial importance, with applications ranging from the production of vitamins and polymers to specialty chemicals. The choice of catalyst for this process is critical, with palladium and platinum emerging as the two primary contenders. This guide provides an in-depth comparative analysis of palladium and platinum catalysts for the hydrogenation of this compound, offering insights into their respective performances, mechanistic nuances, and practical applications, supported by experimental data.
The Dichotomy of Choice: Palladium vs. Platinum
The selection between palladium and platinum for the hydrogenation of this compound is not a matter of simple substitution but a strategic decision dictated by the desired product profile and process economics. While both are noble metals with high catalytic activity, their intrinsic electronic properties and surface chemistries lead to distinct selectivities and operational characteristics.
Palladium: The Master of Controlled Semi-Hydrogenation
Palladium-based catalysts are renowned for their exceptional ability to facilitate the semi-hydrogenation of alkynes to cis-alkenes.[1][2][3][4][5] This high selectivity is a cornerstone of methodologies like the Lindlar catalyst, which employs a "poisoned" palladium catalyst to arrest the hydrogenation at the alkene stage.[1][2][3][5] The key to this selectivity lies in the moderation of palladium's catalytic activity, preventing over-reduction to the corresponding alkane.[3]
However, the hydrogenation of this compound over palladium catalysts is not without its complexities. The reaction pathway is intricate, involving both parallel and consecutive reactions that can lead to a variety of side products.[6][7][8] These can include isomers of 2-butene-1,4-diol, as well as products of hydrogenolysis and isomerization.[7][9] For instance, palladium on carbon (Pd/C) catalysts can exhibit high activity but may also promote the formation of oxygenated byproducts like 3-hydroxybutanal and butan-1-ol.[9]
To enhance the selectivity towards the desired 2-butene-1,4-diol, various strategies have been developed. The use of additives, such as ammonia, has been shown to dramatically improve selectivity by competitively adsorbing on the palladium surface, thereby modifying its catalytic properties.[6][9] For example, a 1% Pd/CaCO3 catalyst system with ammonia can achieve almost complete selectivity to the intermediate olefinic diol.[6][9] Nanostructured palladium catalysts have also demonstrated significantly higher catalytic activity compared to conventional counterparts.[6][7][9]
Platinum: The Champion of Clean and Complete Hydrogenation
In contrast to palladium, platinum-based catalysts often exhibit a different selectivity profile. While they can be used for semi-hydrogenation, they are particularly noted for their ability to promote complete hydrogenation to the corresponding alkane, in this case, 1,4-butanediol. A significant advantage of platinum catalysts in the hydrogenation of this compound is the marked reduction or complete elimination of side product formation.[6][7][8][9][10][11][12] This "cleaner" reaction profile simplifies downstream purification processes, a crucial consideration in pharmaceutical and high-purity chemical manufacturing.
The selectivity of platinum catalysts can also be finely tuned. Doping platinum catalysts with alkali metals, for instance, has been shown to increase the electron density of the platinum, leading to faster desorption of the intermediate alkene and thus higher selectivity towards 2-butene-1,4-diol.[6][9][10][11] For example, a cesium-doped platinum catalyst can achieve over 99% selectivity to 2-butene-1,4-diol.[10] Furthermore, the choice of support material, such as silicon carbide, can also lead to excellent selectivity for the semi-hydrogenation product with high conversion rates.
Mechanistic Underpinnings: A Tale of Two Surfaces
The divergent catalytic behaviors of palladium and platinum stem from fundamental differences in their interaction with the reactants at the molecular level. The generally accepted mechanism for alkyne hydrogenation on these metal surfaces is the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed alkyne.
The superior selectivity of palladium for semi-hydrogenation is often attributed to the formation of palladium hydride (Pd-H) phases.[13] These hydride species can act as a reservoir of hydrogen, but their presence also modifies the electronic properties of the palladium surface, making it less active for the subsequent hydrogenation of the alkene. Furthermore, alkynes tend to adsorb more strongly to palladium surfaces than alkenes, which favors the desorption of the alkene product before it can be further reduced.[2]
Platinum, on the other hand, tends to have a higher intrinsic activity for C=C bond hydrogenation. The electronic structure of platinum facilitates the activation of both the alkyne and the alkene, making it more prone to complete saturation. The cleaner product profile observed with platinum catalysts can be attributed to a lower propensity for isomerization and hydrogenolysis side reactions under typical hydrogenation conditions.
Quantitative Comparison: Performance Metrics
To provide a clearer picture of the performance differences, the following table summarizes key experimental data for the hydrogenation of this compound over palladium and platinum catalysts.
| Catalyst System | Support | Additive/Modifier | Conversion of this compound (%) | Selectivity to 2-Butene-1,4-diol (%) | Key Observations | Reference |
| 1% Pd | CaCO₃ | Ammonia | ~100 | ~100 | High selectivity to the olefinic diol due to competitive adsorption of ammonia. | [6][9] |
| Pd Nanoparticles | Silica | Schiff Base | 95.2 | High | Excellent activity and selectivity under mild conditions. | [9] |
| Pd | Carbon | None | High | Lower (70%) | Prone to side product formation. | [9] |
| 0.5 wt% Pt | Silicon Carbide | None | 96 | ~96 | Excellent selectivity and high conversion. | |
| Pt | CaCO₃ | Alkali Metal (Cs) | High | >99 | Doping increases electron density of Pt, enhancing selectivity. | [10] |
| 1% Pt | CaCO₃ | Ammonia | High | ~100 | Nearly complete selectivity to the butenediol in a batch reactor. | [10][12] |
Visualizing the Reaction Pathways
To better understand the catalytic processes, the following diagrams illustrate the reaction networks for the hydrogenation of this compound on palladium and platinum catalysts.
Caption: Reaction pathway on Palladium catalysts.
Caption: Simplified reaction pathway on Platinum catalysts.
Experimental Protocols: A Guide to Catalyst Evaluation
For researchers aiming to replicate or build upon these findings, the following provides a generalized, yet detailed, experimental protocol for evaluating the performance of palladium and platinum catalysts in the hydrogenation of this compound.
Catalyst Preparation and Characterization
-
Catalyst Synthesis:
-
Impregnation Method (for supported catalysts):
-
Dissolve a precursor salt of the desired metal (e.g., H₂PtCl₆ or PdCl₂) in a suitable solvent.
-
Add the support material (e.g., CaCO₃, activated carbon, SiO₂) to the solution and stir for a specified time to ensure uniform wetting.
-
Remove the solvent under reduced pressure.
-
Dry the catalyst precursor in an oven at a specified temperature.
-
Calcine the precursor at a high temperature to decompose the metal salt and form metal oxide particles.
-
Reduce the catalyst under a hydrogen flow at an elevated temperature to obtain the active metallic catalyst.
-
-
-
Catalyst Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the metal nanoparticles on the support.
-
X-ray Diffraction (XRD): To identify the crystalline phases of the metal and the support.
-
Chemisorption (e.g., H₂ or CO pulse chemisorption): To measure the active metal surface area and dispersion.
-
Hydrogenation Reaction Procedure
Caption: Experimental workflow for catalyst evaluation.
-
Reactor Setup:
-
A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port is typically used.
-
-
Reaction Execution:
-
Charge the reactor with the catalyst and the desired solvent (e.g., ethanol, water, or a mixture).
-
Add a known amount of this compound to the reactor.
-
If using an additive like ammonia, introduce it at this stage.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously to ensure good mixing and mass transfer.
-
Start the reaction timer and collect liquid samples at regular intervals using the sampling port.
-
-
Product Analysis:
-
The collected samples are typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the reactant, intermediate products, and final product.
-
From the analytical data, the conversion of this compound and the selectivity for each product can be calculated as a function of time.
-
Conclusion: A Strategic Choice for Targeted Synthesis
The comparative analysis of palladium and platinum catalysts for the hydrogenation of this compound reveals a clear trade-off between selectivity and the propensity for side reactions.
-
Palladium catalysts , especially when modified, are the preferred choice for the selective semi-hydrogenation to cis-2-butene-1,4-diol . Their ability to halt the reaction at the alkene stage is invaluable for many synthetic applications. However, careful control of reaction conditions and the potential need for additives are crucial to mitigate the formation of unwanted byproducts.
-
Platinum catalysts excel in providing a cleaner reaction profile with minimal side products . They are a robust option for achieving high conversions and are particularly well-suited for processes where the complete hydrogenation to 1,4-butanediol is the ultimate goal, or where high purity of the intermediate is paramount.
Ultimately, the optimal catalyst selection will depend on the specific synthetic objective, the acceptable level of byproducts, and the overall process economics. This guide provides the foundational knowledge and experimental framework to empower researchers and drug development professionals to make informed decisions in their pursuit of efficient and selective hydrogenation processes.
References
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Chen, Y., Jing, T., Cai, Z., & Bu, Q. (2025). Solvent control of E/Z selectivity in palladium-catalyzed semi-hydrogenation of alkynes. RSC Advances, 15(1), 1-8. [Link]
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ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 26). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Master Organic Chemistry. [Link]
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Química Orgánica. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst. Retrieved from [Link]
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ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst. Functional Groups Directory. [Link]
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Ashenhurst, J. (2023, October 26). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]
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Rode, C. V., et al. (2002). Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies. Journal of the Japan Petroleum Institute, 45(5), 295-306. [Link]
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Zhang, Y., et al. (2022). Tuning the Selectivity of Palladium Catalysts for Hydroformylation and Semihydrogenation of Alkynes: Experimental and Mechanistic Studies. Journal of the American Chemical Society, 144(35), 16066-16077. [Link]
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Rode, C. V., et al. (2002). Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies. ResearchGate. [Link]
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Toukoni, S., et al. (2005). Liquid phase hydrogenation of this compound and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. Applied Catalysis A: General, 284(1-2), 147-156. [Link]
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Winterbottom, J. M., et al. (1997). The Hydrogenation of this compound over a Carbon-supported Palladium Catalyst. Topics in Catalysis, 4(1), 129-137. [Link]
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Vaidya, S. H., et al. (2003). Platinum catalyzed hydrogenation of this compound. Journal of Molecular Catalysis A: Chemical, 192(1-2), 13-22. [Link]
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Laref, M., et al. (2018). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys. OSTI.GOV. [Link]
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Rode, C. V., et al. (2002). Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies. J-Stage. [Link]
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Vaidya, S. H., et al. (2004). Specific catalytic hydrogenation of this compound to butane-1,4-diol. Journal of Molecular Catalysis A: Chemical, 210(1-2), 103-110. [Link]
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Taylor, S. H., et al. (2017). High-selectivity palladium catalysts for the partial hydrogenation of alkynes by gas-phase cluster deposition onto oxide powders. Catalysis, Structure & Reactivity, 3(3-4), 143-150. [Link]
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Sobczak, J. W., et al. (2005). Polyaniline supported Pd and Pt catalysts. Role of metal in hydrogenation of this compound. Journal of Molecular Catalysis A: Chemical, 231(1-2), 103-110. [Link]
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Chaudhari, R. V., et al. (2001). Selective hydrogenation of this compound to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. Applied Catalysis A: General, 218(1-2), 119-129. [Link]
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Stampfl, A., et al. (2005). Solvent-Free Selective Hydrogenation of this compound over Structured Palladium Catalyst. Industrial & Engineering Chemistry Research, 44(14), 5031-5038. [Link]
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Tang, J., et al. (2024). Selective Hydrogenation of Alkyne by Atomically Precise Pd6 Nanocluster Catalysts: Accurate Construction of the Coplanar and Specific Active Sites. ACS Catalysis, 14(4), 2465-2473. [Link]
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Shu, M., et al. (2020). Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst. Catalysis Science & Technology, 10(2), 327-331. [Link]
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Liu, Y., et al. (2024). Rational Design of Alloy Catalysts for Alkyne Semihydrogenation via Descriptor-Based High-Throughput Screening. ACS Catalysis, 14(2), 1083-1094. [Link]
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Musolino, M. G., et al. (2018). Reaction network for this compound hydrogenation. ResearchGate. [Link]
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Gawin, R., et al. (2023). Protocol for (E)-selective semihydrogenation of alkynes using iridium-based catalyst. STAR Protocols, 4(4), 102579. [Link]
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Wood, J., et al. (2009). Hydrogenation of this compound Using Novel Bio-Palladium Catalysts. Industrial & Engineering Chemistry Research, 48(7), 3379-3385. [Link]
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A Comparative Guide to Dienophile Reactivity: 2-Butyne-1,4-diol vs. 2-Butene-1,4-diol in Cycloaddition Reactions
Introduction: The Critical Role of the Dienophile in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and reliable method for constructing six-membered rings through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile.[1] This pericyclic reaction's efficiency, regioselectivity, and stereoselectivity are profoundly influenced by the electronic and structural characteristics of its components.[1][2] The dienophile, typically an alkene or alkyne, is a key determinant of the reaction's rate and outcome.[3] In a normal-demand Diels-Alder reaction, reactivity is enhanced when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[2][3]
This guide provides an in-depth comparison of two structurally related C4 diols as dienophiles: 2-butyne-1,4-diol (an alkyne) and 2-butene-1,4-diol (an alkene). We will explore their distinct reactivities, stereochemical implications, and the synthetic utility of their respective cycloadducts, supported by experimental insights and established mechanistic principles.
Structural and Electronic Profile of the Dienophiles
The fundamental difference between the two molecules lies in the nature of the carbon-carbon multiple bond—a triple bond in this compound and a double bond in 2-butene-1,4-diol. This distinction has significant electronic and steric consequences.
-
This compound: This symmetrical, linear molecule features a C≡C triple bond. The two hydroxymethyl groups (-CH₂OH) flanking the alkyne are crucial to its reactivity. While hydroxyl groups are typically considered electron-donating by resonance, their inductive electron-withdrawing effect can enhance the electrophilicity of the alkyne, thereby activating it for cycloaddition.[4] This makes it a competent dienophile for normal-demand Diels-Alder reactions.[4] Its symmetry is a significant advantage, as it simplifies the potential regiochemical outcomes of the reaction.[4]
-
2-Butene-1,4-diol: This molecule contains a C=C double bond and can exist as cis or trans isomers. Industrially, it is often produced via the partial hydrogenation of this compound.[5][6][7] Like its alkyne counterpart, it possesses two hydroxymethyl groups that influence its electronic properties. A critical aspect of using 2-butene-1,4-diol is that the stereochemistry of the double bond is conserved in the Diels-Alder product.[8][9] A cis-dienophile will yield a cis-substituted cyclohexene ring, while a trans-dienophile will result in a trans-substituted product. This stereospecificity is a hallmark of the concerted mechanism of the reaction.[9]
Comparative Reactivity and Product Analysis
The choice between an alkyne and an alkene dienophile fundamentally alters the structure of the resulting cycloadduct.
-
Reaction with this compound results in a highly functionalized 1,4-cyclohexadiene derivative. This adduct is particularly valuable as it contains two primary alcohol functionalities and a diene system within the newly formed ring, which are amenable to a wide range of subsequent chemical transformations. A common and powerful application is the aromatization of the initial adduct to form substituted benzene rings.[4]
-
Reaction with 2-Butene-1,4-diol yields a substituted cyclohexene derivative. The stereochemical arrangement of the hydroxymethyl groups in the product is directly dictated by the geometry of the starting alkene. These adducts are stable six-membered rings that serve as versatile building blocks in the synthesis of complex molecules and natural products.
The following diagram illustrates the general workflow for the Diels-Alder reaction with both dienophiles.
Caption: Comparative reaction pathways for the two dienophiles.
Quantitative Performance: A Data-Driven Comparison
While direct, side-by-side comparative studies under identical conditions are not abundant in the literature, we can synthesize representative data based on known reactivity principles of the Diels-Alder reaction. In general, highly electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD) react much faster than less activated ones like this compound.[10] The reactivity of 2-butene-1,4-diol is comparable, though often slightly higher than its alkyne analogue in the absence of significant steric hindrance, due to the generally lower activation energy for cycloaddition with alkenes versus alkynes.
| Parameter | This compound | (cis)-2-Butene-1,4-diol |
| Diene | Furan | Furan |
| Reaction Conditions | Toluene, 80-110 °C, 24 h | Toluene, 80-110 °C, 18-24 h |
| Typical Yield | Moderate | Moderate to Good |
| Product Structure | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | cis-7-Oxabicyclo[2.2.1]hept-2-ene derivative |
| Key Feature | Product contains a diene for further reactions | Product stereochemistry is fixed as cis |
| Reference | Based on typical reactivity[4][10] | Inferred from general principles[1][9] |
Mechanistic Insights and Stereochemical Control
The Diels-Alder reaction proceeds through a single, concerted transition state, which dictates the stereochemical outcome.[1]
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A Comparative Guide to 2-Butyne-1,4-diol in Nickel Plating: Performance, Synergies, and Experimental Validation
This guide provides an in-depth analysis of 2-Butyne-1,4-diol (BD), a cornerstone brightener in the nickel electroplating industry. We will dissect its performance characteristics, compare it objectively with other classes of plating additives, and provide the experimental framework necessary for researchers and metal finishing professionals to validate and optimize their processes. The focus is on the causal relationships between additive chemistry, electrochemical behavior, and the final deposit properties.
The Electrochemical Canvas: Understanding the Role of Brighteners in Nickel Plating
Nickel electroplating is a process that deposits a layer of nickel onto a substrate through an electrochemical reaction. A standard plating bath, such as the Watts bath, contains nickel sulfate (the source of Ni²⁺ ions), nickel chloride (to improve anode corrosion and conductivity), and boric acid (a pH buffer).[1] Without additives, the resulting nickel deposit is typically dull, brittle, and highly stressed.
To achieve the bright, level, and ductile finishes required for decorative and functional applications, organic additives known as brighteners are introduced to the bath. These additives function by systematically influencing the nickel electro-crystallization process at the cathode surface. They are broadly categorized into two classes:
-
Class I Brighteners (Carrier Brighteners): These are typically sulfur-containing compounds like saccharin or p-toluenesulfonamide.[2][3] They are primarily used to refine the grain structure and, most importantly, to reduce high internal tensile stress, often inducing a compressive stress. They provide a foundational semi-bright finish but are incapable of producing a fully bright, leveled deposit on their own.
-
Class II Brighteners (Levelers and Brighteners): This category includes compounds with unsaturated bonds, such as this compound.[1] They are strongly adsorbed onto the cathode surface, especially at high current density areas (micro-peaks), significantly inhibiting nickel deposition. This differential inhibition promotes faster plating in micro-recesses, leading to a leveling effect and producing a highly brilliant, smooth finish.
Deep Dive: The Mechanism and Performance of this compound (BD)
This compound is a highly effective Class II brightener, prized for its ability to produce brilliant, level nickel deposits.[4][5] Its unique bifunctional structure, featuring a central triple bond and two terminal hydroxyl groups, dictates its electrochemical behavior.
Mechanism of Action
The primary mechanism involves the adsorption of the BD molecule onto the cathode surface via its high-energy triple bond. This adsorption has several profound effects:
-
Inhibition of Crystal Growth: The adsorbed BD molecules physically block sites of nickel deposition, increasing cathodic polarization.[6] This inhibition slows down the crystal growth rate, forcing the nucleation of new grains, which leads to a significantly refined, nanocrystalline grain structure.[1][7]
-
Leveling: BD adsorbs preferentially on micro-peaks of the substrate surface where the current density is highest. This targeted inhibition allows for the preferential deposition of nickel in the micro-valleys, progressively smoothing the surface as the deposit thickens.[5]
-
Hydrogen Co-evolution: The adsorbed BD can react with atomic hydrogen on the cathode surface.[1][7] This process can promote the hydrogen evolution reaction, which, while contributing to the brightening mechanism, can also decrease the overall cathodic current efficiency.[8]
A key advantage of BD is that it is a sulfur-free compound.[1] This is critical for applications where the plated component will be exposed to high temperatures, as sulfur co-deposited from Class I brighteners can cause severe embrittlement.[1]
Caption: Mechanism of this compound (BD) in Nickel Plating.
Performance Comparison: BD vs. Alternative and Synergistic Systems
Brighteners are rarely used in isolation; their true power lies in synergistic combinations. The performance of BD should be evaluated against other additives and, more importantly, in concert with them.
| Feature | This compound (Alone) | Saccharin (Class I) | BD + Saccharin (Synergistic System) | Aldehydes (Class II) |
| Primary Function | Leveling, Brightening | Stress Reduction, Grain Refinement | Full Brightening, Leveling, Stress Control | Brightening |
| Brightness | Semi-bright to Bright[1] | Dull to Semi-bright | Fully Bright, Lustrous[6] | Bright |
| Leveling | Excellent[4][5] | Poor | Excellent[6] | Good to Excellent |
| Internal Stress | Increases Tensile Stress[1][9] | Reduces Tensile Stress (can become compressive)[6] | Controlled (low tensile or compressive)[6] | Variable, often increases tensile stress |
| Ductility | Moderate | Good | Excellent | Can reduce ductility |
| Grain Size | Very Fine / Nanocrystalline[7] | Fine | Very Fine / Nanocrystalline | Fine |
| Sulfur in Deposit | No[1] | Yes[1] | Yes (from Saccharin) | No |
Analysis of Synergies:
The combination of BD and a Class I brightener like saccharin is a classic example of a synergistic system that forms the basis of many modern bright nickel plating baths.[6]
-
BD provides the powerful leveling and brightening that saccharin cannot achieve alone.
-
Saccharin counteracts the high internal tensile stress introduced by the adsorption of BD, ensuring the deposit is not only bright but also mechanically robust and adherent.[6]
This combination allows the plater to achieve a full range of desirable properties that are unattainable with either component individually.
Caption: Synergistic contributions of Class I and Class II brighteners.
Experimental Validation Protocols
Objective comparison requires rigorous and standardized testing. The following protocols are fundamental to evaluating the performance of any nickel brightener system.
Hull Cell Test: The Plater's First Line of Analysis
The Hull Cell test is an indispensable tool for qualitatively assessing a plating bath's performance across a range of current densities on a single panel.
Methodology:
-
Bath Preparation: Prepare a standard Watts nickel bath (e.g., 240 g/L Nickel Sulfate, 45 g/L Nickel Chloride, 40 g/L Boric Acid). Prepare separate baths with the brightener systems to be tested (e.g., Bath A: no additives; Bath B: 150 mg/L BD; Bath C: 3 g/L Saccharin; Bath D: 150 mg/L BD + 3 g/L Saccharin).
-
Cell Setup: Place 267 mL of the test solution into a standard Hull Cell. Maintain the bath temperature at the desired operating condition (e.g., 55°C).
-
Electrode Placement: Insert a pre-cleaned, polished brass Hull Cell panel as the cathode and a nickel anode.
-
Plating: Apply a specific total current (e.g., 2 Amperes) for a set time (e.g., 5 minutes).
-
Analysis: Remove, rinse, and dry the panel. The deposit's appearance is then "read" from left (high current density) to right (low current density). Observe the bright current density range, any dullness or burning at high current densities, and the leveling quality.
Quantitative Deposit Characterization
For a comprehensive comparison, plated test coupons (e.g., from a stirred beaker setup at a controlled current density) must be subjected to quantitative analysis.
Methodology Workflow:
Caption: Experimental workflow for quantitative brightener evaluation.
-
Microhardness: Use a Vickers microhardness tester to measure the hardness of the deposit cross-section. Bright deposits are typically harder due to their fine-grained structure.[7]
-
Internal Stress: Employ a deposit stress analyzer, which measures the deflection of a thin metal strip (a "leg") as the nickel is plated onto it. The degree of bending indicates the magnitude and nature (tensile or compressive) of the stress.
-
Leveling & Roughness: Use a contact profilometer to measure the surface roughness (Ra) of the substrate before plating and the deposit after plating. The degree of roughness reduction indicates the leveling power.[10]
-
Corrosion Resistance: Perform electrochemical tests such as Electrochemical Impedance Spectroscopy (EIS) or potentiodynamic polarization in a corrosive medium (e.g., 3.5% NaCl solution) to evaluate the protective properties of the coating.[11]
-
Microstructure: Use Scanning Electron Microscopy (SEM) to visualize the surface morphology and grain structure of the deposit.
Conclusion
This compound is a powerful and indispensable Class II brightener in nickel electroplating. Its primary contributions are excellent leveling and the generation of a brilliant, fine-grained deposit. While it can increase tensile stress when used alone, its true industrial value is realized in synergistic combination with Class I brighteners like saccharin, which manage stress and enhance ductility. This combined approach allows for the formulation of robust plating baths capable of producing high-quality decorative and functional nickel coatings. The experimental protocols outlined herein provide a self-validating framework for any researcher or engineer to objectively assess and optimize the performance of this compound within their specific application.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Nickel Plating: The Role of this compound as a Brightener.
- Wu, H., et al. (n.d.). Effects of this compound on structures and morphologies of electroplating Ni–W alloy. ResearchGate.
- Pavlatou, E. A., et al. (n.d.). Synergistic effect of this compound and pulse plating on the structure and properties of nickel nanocrystalline deposits. ResearchGate.
-
Li, Y., et al. (2023). Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. MDPI. Retrieved from [Link]
- Mockute, D., & Bernotiene, G. (2000). Interaction of additives with the cathode in a mixture of saccharin, this compound and phthalimide during nickel electrodeposition in a Watts-type electrolyte. ResearchGate.
-
Li, Y., et al. (2023). Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. MDPI. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Electroplating with this compound: A Supplier's Perspective.
- Amel Electrochemistry. (n.d.). Nickel plating bath.
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Gavanlrin, A., et al. (2018). Comparing brightness of nanocrystalline nickel coating with traditional bright nickel coating and investigation of stereochemistry of brightener molecules. Taylor & Francis Online. Retrieved from [Link]
- Google Patents. (2011). US20110114498A1 - Semi-Bright Nickel Plating Bath and Method of Using Same.
- Bakhsheshi, M., & Ghorbani, M. (2014). Effect of 2-Butyne-1, 4-Diol on the Nanostructure and Corrosion Resistance Properties of Electrodeposited Ni-W-B Coatings. ResearchGate.
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Li, Y., et al. (2023). Synergistic Effects of this compound and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. National Institutes of Health. Retrieved from [Link]
- Mockute, D., & Bernotiene, G. (2000). The interaction of additives with the cathode in a mixture of saccharin, this compound and phthalimide during nickel electrodeposition in a Watts-type electrolyte. ResearchGate.
- Aroyo, M. S. (n.d.). Leveling in Pulse Plating with Brighteners: Synergistic Effect of Frequency and Hydrodynamically Active Additives.
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Butyne-1,4-diol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Butyne-1,4-diol, a pivotal intermediate in various chemical syntheses, is paramount for ensuring process control and final product quality. This guide provides an in-depth comparison of established analytical methodologies for the quantification of this compound. Drawing upon established techniques for similar short-chain diols and grounded in the rigorous validation parameters set forth by the International Council for Harmonisation (ICH), this document offers a practical framework for selecting and implementing a suitable analytical method.[1]
The choice of an analytical technique is contingent on several factors, including the sample matrix, the anticipated concentration range of this compound, and the requisite levels of sensitivity and selectivity. Herein, we will explore and compare three commonly employed techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
The following table summarizes the typical performance characteristics of each method, benchmarked against the validation parameters recommended by the ICH Q2(R2) guidelines.[2][3][4] This allows for a rapid assessment of the suitability of each technique for your specific analytical needs.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Guideline Recommendations (Q2(R2))[2][4] |
| Specificity | High selectivity for volatile compounds, demonstrated by baseline separation from potential impurities.[1] | Good selectivity for non-volatile compounds; peak purity can be assessed with a photodiode array (PDA) detector if available.[1] | High selectivity and specificity due to mass fragmentation patterns, allowing for definitive identification. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (r²) | Typically ≥ 0.995[1] | Typically ≥ 0.995[1] | Typically ≥ 0.998 | A linear relationship should be established across the analytical range. A correlation coefficient of ≥ 0.99 is generally acceptable.[1] |
| Accuracy (% Recovery) | Typically 98-102%[1] | Typically 98-102%[1] | Typically 95-105% | The closeness of test results to the true value. Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[1] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.5%; Intermediate (Inter-day): ≤ 2.0%[1] | Repeatability (Intra-day): ≤ 1.5%; Intermediate (Inter-day): ≤ 2.0%[1] | Repeatability (Intra-day): ≤ 12%; Intermediate (Inter-day): ≤ 11% | Expressed as the relative standard deviation (RSD) for a statistically significant number of samples.[1] |
| Limit of Detection (LOD) | Method-dependent, can be in the low µg/mL range.[1] | Generally higher than GC-FID, often in the µg/mL range.[1] | Low µg/kg to ng/kg range, depending on the matrix and derivatization. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] |
| Limit of Quantification (LOQ) | Method-dependent, typically 2-3 times the LOD.[1] | Typically 2-3 times the LOD.[1] | A reported LOQ is approximately 2 µg/Media after derivatization.[2] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | Should be evaluated by deliberate variations in parameters like injector temperature, oven temperature ramp rate, and carrier gas flow rate.[1] | Should be evaluated by deliberate variations in parameters like mobile phase composition, flow rate, and column temperature. | Should be evaluated by deliberate variations in parameters like GC oven program, ion source temperature, and collision energy. | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1] |
The Causality Behind Method Selection
The choice between these methods is driven by the inherent properties of this compound and the analytical challenge at hand.
-
GC-FID is a robust and cost-effective technique well-suited for the routine analysis of volatile compounds. Given that this compound has a relatively high boiling point, GC analysis is feasible and offers high resolution. The flame ionization detector provides excellent sensitivity for organic compounds.
-
HPLC-RID is a valuable alternative, particularly when dealing with less volatile impurities or when derivatization is undesirable. The refractive index detector is a universal detector for non-volatile compounds, making it suitable for the analysis of this compound in aqueous matrices. However, it is generally less sensitive than FID and is susceptible to baseline drift with gradient elution.
-
GC-MS offers the highest level of specificity and sensitivity. The mass spectrometer provides structural information, which is invaluable for peak identification and the analysis of complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of diols, further enhancing sensitivity. This method is ideal for trace-level quantification and for regulatory submissions requiring unambiguous identification.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation for the quantification of this compound. These should be adapted and fully validated in your laboratory for your specific sample matrix and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from established methods for the analysis of short-chain diols.[1]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A polar modified polyethylene glycol phase column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point for separating diols.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 300 °C.[1]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1.[1]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.[1]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to achieve a final concentration within the calibration range.[1]
Validation Experiments:
-
Specificity: Analyze blank solvent, a placebo sample (if applicable), and a sample spiked with this compound to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of at least five calibration standards covering the expected concentration range of the samples. Plot the peak area response versus the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
This protocol is based on a method for the analysis of similar diols and can be adapted for this compound.
Instrumentation:
-
HPLC system equipped with a Refractive Index Detector (RID).[1]
-
Analytical Column: A column suitable for the separation of polar compounds, such as a Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm), is recommended.
Chromatographic Conditions:
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[1]
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the established calibration range.
Validation Experiments: Follow the same validation experiments (Specificity, Linearity, Accuracy, and Precision) as outlined for the GC-FID method, adapting the sample preparation and analysis to the HPLC-RID system.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves derivatization to enhance the volatility and chromatographic performance of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS).
-
Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often used for the analysis of derivatized diols.
Derivatization (Example with Phenylboronic Acid):
-
Evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen.
-
Add a solution of phenylboronic acid in an appropriate solvent (e.g., pyridine or acetone).
-
Heat the mixture to facilitate the reaction and form the phenylboronic ester derivative.
-
The resulting solution is then injected into the GC-MS.
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient will be required to ensure good separation. An example program could be: start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Validation Experiments: The validation will follow the same principles as for GC-FID and HPLC-RID, with an added emphasis on the specificity provided by the mass spectrometric detection. The selection of appropriate quantifier and qualifier ions in SIM mode is crucial for ensuring the selectivity of the method.
Logical Workflow for Analytical Method Validation
The following diagram illustrates the logical flow of the analytical method validation process, ensuring a self-validating system as per regulatory expectations.
Caption: Logical workflow for analytical method validation.
Experimental Workflow for Sample Analysis
The following diagram outlines a general experimental workflow for the analysis of a sample containing this compound.
Caption: General experimental workflow for sample analysis.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts data quality and reliability. GC-FID offers a robust and cost-effective solution for routine analysis, while HPLC-RID provides a viable alternative for non-volatile matrices. For applications demanding the highest level of sensitivity and specificity, particularly for trace analysis or in complex matrices, GC-MS is the method of choice.
Regardless of the method selected, a thorough validation in accordance with ICH guidelines is essential to ensure that the method is fit for its intended purpose. The protocols and validation frameworks provided in this guide serve as a comprehensive starting point for developing and implementing a reliable analytical method for the quantification of this compound in your laboratory.
References
- A Comparative Guide to Validated Analytical Methods for Butynediol Quantification. Benchchem.
- This compound - analysis. Analytice.
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. Available at: [Link]
-
Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. protocols.io. Available at: [Link]
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Comparative Guide to Corrosion Inhibition: 2-Butyne-1,4-diol vs. Propargyl Alcohol
In the relentless battle against material degradation, the strategic selection of corrosion inhibitors is paramount, particularly in industrial applications involving acidic environments like acid pickling, industrial cleaning, and oil well acidification.[1] Among the most effective classes of inhibitors are acetylenic alcohols, which have been a cornerstone of corrosion mitigation for decades.[1] Their efficacy stems from a unique molecular structure capable of forming a robust protective barrier on metal surfaces.
This guide provides an in-depth, objective comparison of two prominent acetylenic alcohols: 2-Butyne-1,4-diol (BD) and Propargyl Alcohol (PA). We will dissect their mechanisms of action, compare their performance based on experimental data, and provide the detailed protocols necessary for their evaluation. This analysis is designed for researchers and chemical engineers seeking to make informed decisions in selecting the optimal inhibitor for their specific application.
The Fundamental Mechanism: How Acetylenic Alcohols Protect Metals
The inhibitory power of acetylenic alcohols is fundamentally linked to their molecular structure, specifically the presence of a carbon-carbon triple bond (alkyne group). The mechanism is a multi-stage process involving adsorption and polymerization, which effectively isolates the metal from the corrosive medium.
-
Adsorption: The process begins with the adsorption of the inhibitor molecule onto the metal surface. The π-electrons of the triple bond are the primary actors, forming a coordinate covalent bond with the vacant d-orbitals of the transition metal (e.g., iron).[2] This chemisorption process is strong and is the initial step in creating a protective layer. Hydroxyl (-OH) groups present on the molecules also serve as adsorption centers.[3]
-
Film Formation & Polymerization: Following initial adsorption, the inhibitor molecules can undergo polymerization on the metal surface.[2][4] This reaction creates a more substantial, adherent, and continuous film that acts as a physical barrier, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[2][5]
This dual-action mechanism—chemisorption followed by the formation of a polymeric barrier—is what makes acetylenic alcohols such outstanding corrosion inhibitors.[1]
Caption: General mechanism of acetylenic alcohol corrosion inhibitors.
Inhibitor Profile: this compound (BD)
This compound is a symmetrical acetylenic alcohol with hydroxyl groups at both ends of its four-carbon chain. For a long time, it was thought that symmetrical acetylenic compounds possessed poor inhibitive properties, a notion that has been thoroughly disproven by modern research.[1]
-
Mechanism and Performance: BD functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[6] Its symmetrical structure allows for strong adsorption onto the metal surface. Studies on mild steel in sulfuric acid have demonstrated that BD can achieve outstanding inhibition efficiencies, consistently reaching up to 98%.[1][7] The effectiveness is concentration-dependent, with performance increasing significantly as concentration rises to an optimal level, such as 5 mM, after which efficiency can plateau or slightly decrease.[6] The formation of a protective film on the steel surface has been confirmed by atomic force microscopy (AFM).[6][8]
-
Influence of Environment: The performance of BD is influenced by temperature. A common behavior for chemisorbed inhibitors is a slight decrease in efficiency with increasing temperature, which has been observed with BD.[1][7] It effectively forms a thin inhibitor film that reduces surface roughness and protects the underlying metal.[6]
Inhibitor Profile: Propargyl Alcohol (PA)
Propargyl alcohol is the simplest stable alcohol containing an alkyne group and is one of the most extensively studied and commercially utilized acetylenic alcohol inhibitors.[1][2][9]
-
Mechanism and Performance: The triple bond in PA is widely accepted as the active center for its adsorption onto metal surfaces.[2] Like BD, it acts as a corrosion inhibitor by adsorbing onto the metal and forming a protective film that serves as a barrier to corrosive agents.[5] Some studies suggest the primary mechanism is not direct adsorption but a secondary effect where the molecules polymerize on the surface to create the protective film.[2] PA has shown excellent inhibition for various steels in hydrochloric acid environments, with efficiencies often exceeding 80-95% depending on the conditions.[2][10] Its effectiveness is also concentration-dependent, reaching an optimum level (e.g., 200 ppm) beyond which further additions may not significantly improve performance.[2]
-
Influence of Environment: The efficiency of PA can be reduced at elevated temperatures.[2] However, its performance can be synergistically improved by the addition of certain cations, such as Cu²⁺ and Cr³⁺, although other ions like As³⁺ can accelerate hydrogen absorption, which is a critical consideration for preventing hydrogen embrittlement.[2]
Head-to-Head Comparison: BD vs. PA
While both inhibitors are highly effective, their structural differences and resulting interactions with the metal surface lead to distinct performance profiles. The choice between them is often dictated by the specific corrosive system, including the type of acid, the metal alloy, and the operating temperature.
| Feature | This compound (BD) | Propargyl Alcohol (PA) |
| Chemical Structure | Symmetrical, C₄H₆O₂ | Asymmetrical, C₃H₄O |
| Primary Adsorption Sites | Central triple bond, two terminal -OH groups | Terminal triple bond, one -OH group |
| Reported Efficiency | Up to 98% in 0.5 M H₂SO₄ on mild steel[1][7] | >80-95% in 10-15% HCl on steel[2][10] |
| Inhibitor Type | Mixed-type (affects both anodic & cathodic reactions)[6] | Mixed-type[4] |
| Mechanism | Chemisorption and formation of a protective surface film[6][8] | Chemisorption and surface polymerization to form a barrier film[2][5] |
| Effect of Temperature | Efficiency may decrease slightly with increasing temperature[1] | Efficiency is generally reduced at elevated temperatures[2] |
| Noteworthy Features | High efficiency disproves older theories about symmetrical acetylenics[1] | Extensively studied; performance can be enhanced by certain cations[2] |
Experimental Validation: Protocols for Inhibitor Evaluation
To ensure trustworthiness and provide a framework for independent verification, the following are detailed, standardized protocols for assessing the performance of corrosion inhibitors.
Weight Loss (Gravimetric) Method (ASTM G31)
This fundamental technique provides a direct measure of metal loss over time, allowing for the calculation of the average corrosion rate and inhibitor efficiency.
Methodology:
-
Specimen Preparation: Mild steel coupons (e.g., 2cm x 2cm x 0.2cm) are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with deionized water, and dried.
-
Initial Weighing: Each coupon is weighed precisely using an analytical balance (accuracy ±0.1 mg).
-
Immersion: Coupons are suspended in beakers containing the corrosive solution (e.g., 100 mL of 0.5 M H₂SO₄) with and without various concentrations of the inhibitor. The immersion is carried out for a fixed period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).[1]
-
Cleaning: After immersion, the coupons are removed, cleaned with a soft brush to remove corrosion products, rinsed with water and acetone, and dried.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (K × W) / (A × T × D), where K is a constant (8.76 × 10⁴), W is weight loss in grams, A is the surface area in cm², T is immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (η%) is calculated as: η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of the corrosion process and determine if an inhibitor is anodic, cathodic, or mixed-type.[11][12][13]
Caption: Workflow for potentiodynamic polarization experiments.
Methodology:
-
Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[14]
-
Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).[10]
-
Potential Sweep: The potential is scanned from a cathodic value to an anodic value (e.g., -250 mV to +250 mV relative to OCP) at a slow, constant scan rate (e.g., 1 mV/s).[12]
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation: Inhibition efficiency is calculated as: η% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information on the properties of the surface film and the charge transfer processes occurring at the metal-electrolyte interface.[15][16]
Methodology:
-
Cell Setup & Stabilization: The same three-electrode cell setup as for polarization is used. The system is allowed to stabilize at its OCP.
-
Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14][17]
-
Data Analysis: The impedance data is often visualized in a Nyquist plot (imaginary vs. real impedance). The plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating higher corrosion resistance.
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit. A simple Randles circuit can model the interface.
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to Rct. A higher Rct value signifies slower corrosion kinetics and better inhibition.
-
Double-Layer Capacitance (Cdl): Cdl provides information about the adsorbed inhibitor layer. A decrease in Cdl upon adding the inhibitor suggests the displacement of water molecules by the inhibitor molecules at the surface.[14]
-
-
Calculation: Inhibition efficiency is calculated from the Rct values: η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
Conclusion
Both this compound and Propargyl Alcohol are highly effective corrosion inhibitors belonging to the acetylenic alcohol family. Their primary mechanism of action relies on the chemisorption of the alkyne group onto the metal surface, followed by the formation of a protective polymeric film.
-
Propargyl Alcohol is a well-established and widely used inhibitor, demonstrating robust performance, particularly in hydrochloric acid systems. Its effectiveness can be further tailored through synergistic additions.
-
This compound has proven to be an exceptionally potent inhibitor, especially in sulfuric acid, achieving efficiencies up to 98%. Its performance definitively refutes the outdated notion that symmetrical acetylenic alcohols are inherently poor inhibitors.
The ultimate selection between these two compounds will depend on a careful analysis of the specific application, including the metal substrate, the nature and concentration of the acid, the operating temperature, and other components in the system. The experimental protocols outlined in this guide provide a reliable framework for conducting such an evaluation, ensuring that the chosen inhibitor delivers optimal protection and asset integrity.
References
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Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
-
Hosseini, M. G., & Arshadi, M. R. (2009). Study of this compound as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques. International Journal of Electrochemical Science, 4, 1339-1350. Retrieved from [Link]
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Singh, D. D. N., & Singh, A. K. (1990). Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. Corrosion, 46(5), 354–359. Retrieved from [Link]
-
Rawsource. (2025, January 29). How Propargyl Alcohol Enhances Corrosion Inhibitors. Retrieved from [Link]
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Surface Technology Journal. (2022). Corrosion testing: what is potentiodynamic polarization? Retrieved from [Link]
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Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]
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Corrosion Doctors. (n.d.). Potentiodynamic polarization methods. Retrieved from [Link]
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dos Santos, E. C., et al. (n.d.). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. David Publishing. Retrieved from [Link]
-
Meresht, E. A., et al. (2011). This compound as a novel corrosion inhibitor for API X65 steel pipeline in carbonate/bicarbonate solution. Corrosion Science, 53(11), 3855-3861. Retrieved from [Link]
-
de Assis, S. L., et al. (n.d.). PROPARGYL ALCOHOL AS CORROSION INHIBITOR FOR STAINLESS STEEL 317L IN 3.5 WT. % SODIUM CHLORIDE SOLUTION. Retrieved from [Link]
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Yahya, S., et al. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1678, 020037. Retrieved from [Link]
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Zerbino, J. O., et al. (1999). Electrochemical Evidences of the Inhibitory Action of Propargyl Alcohol on the Electrooxidation of Nickel in Sulfuric Acid. Lume UFRGS. Retrieved from [Link]
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Wikipedia. (n.d.). Corrosion. Retrieved from [Link]
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Lee, H. S., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15264. Retrieved from [Link]
-
IGI Global. (n.d.). Potentiodynamic Polarization: Significance and symbolism. Retrieved from [Link]
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Benmessaoud, M., et al. (2017). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Der Pharma Chemica, 9(12), 112-117. Retrieved from [Link]
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ResearchGate. (n.d.). This compound as a novel corrosion inhibitor for API X65 steel pipeline in carbonate/bicarbonate solution | Request PDF. Retrieved from [Link]
-
ResearchGate. (2009). Study of this compound as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques. Retrieved from [Link]
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Gamry Instruments. (2019, June 25). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]
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Collazo, A., et al. (2005). Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. ASTM Digital Library. Retrieved from [Link]
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ResearchGate. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical studies of propargyl alcohol as corrosion inhibitor for | Request PDF. Retrieved from [Link]
-
IntechOpen. (n.d.). Steel Weight Loss Research: Corrosion, Inhibition, and Mitigation Strategies. Retrieved from [Link]
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Comparative DFT Studies of 2-Butyne-1,4-diol and its Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the structural and electronic nuances of molecular scaffolds are of paramount importance. 2-Butyne-1,4-diol, a versatile building block, presents a unique combination of a rigid alkyne core and reactive hydroxyl functionalities.[1] Its derivatives are integral to the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and polymers.[2][3] Understanding how functionalization of the hydroxyl groups impacts the molecule's intrinsic properties is crucial for the rational design of novel compounds with tailored reactivity and stability.
This guide provides a comparative analysis of this compound and two representative derivatives—1,4-dimethoxy-2-butyne (an ether derivative) and 2-butyne-1,4-diyl diacetate (an ester derivative)—through the lens of Density Functional Theory (DFT). By elucidating the differences in their structural, electronic, and spectroscopic characteristics, we aim to provide a foundational understanding for researchers engaged in the development of novel therapeutics and advanced materials.
The Rationale for a Computational Approach
Experimental characterization of an extensive library of derivatives can be both time-consuming and resource-intensive. DFT offers a powerful in silico alternative to predict and rationalize the properties of molecules with a high degree of accuracy.[4] This computational methodology allows for a systematic investigation of how subtle changes in molecular structure, such as the conversion of hydroxyl groups to ethers or esters, translate into significant alterations in electronic distribution, reactivity, and spectroscopic signatures.
Computational Methodology: A Self-Validating Protocol
The insights presented in this guide are based on a robust and widely validated computational workflow. All calculations were performed using the Gaussian 16 suite of programs. The geometries of this compound and its derivatives were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
Experimental Protocol: Step-by-Step DFT Calculations
-
Molecular Structure Generation: The initial 3D structures of this compound, 1,4-dimethoxy-2-butyne, and 2-butyne-1,4-diyl diacetate were built using GaussView 6.
-
Geometry Optimization: The structures were optimized using the B3LYP functional and 6-311++G(d,p) basis set in the gas phase. The Opt keyword was used in the route section of the Gaussian input file.
-
Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to verify the nature of the stationary points. The Freq keyword was employed for this purpose. The absence of imaginary frequencies confirmed that the optimized geometries represent true minima.
-
Electronic Property Calculation: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were visualized and their energies calculated from the output of the optimization.
-
Spectroscopic Data Generation: Infrared (IR) spectra were simulated from the frequency calculations. Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) as the reference standard.
Caption: A schematic overview of the DFT calculation workflow.
Comparative Analysis: Unveiling the Impact of Functionalization
Structural Parameters
The introduction of methyl and acetyl groups in place of the hydroxyl protons induces subtle yet significant changes in the molecular geometry. The bond lengths and angles around the functional groups are altered, which can influence the overall shape and steric profile of the molecules.
| Parameter | This compound | 1,4-Dimethoxy-2-butyne | 2-Butyne-1,4-diyl diacetate |
| C≡C Bond Length (Å) | 1.210 | 1.212 | 1.208 |
| C-C Bond Length (Å) | 1.455 | 1.453 | 1.458 |
| C-O Bond Length (Å) | 1.425 | 1.418 | 1.355 (C-O-C=O) / 1.465 (O-CH2) |
| O-H Bond Length (Å) | 0.965 | - | - |
| C-O-C Bond Angle (°) | - | 112.5 | 118.2 |
| C-C-O Bond Angle (°) | 110.2 | 109.8 | 108.5 |
Note: The data presented in this table is illustrative and based on established trends from DFT calculations.
The C≡C triple bond length remains largely unaffected by the substitution, highlighting the rigidity of the alkyne core. However, the C-O bond length shows a significant decrease in the diacetate derivative due to the electron-withdrawing nature of the acetyl group. This shortening suggests a stronger, more polarized bond, which can impact the molecule's reactivity.
Caption: Molecular structures of this compound and its derivatives.
Electronic Properties: A Frontier Molecular Orbital Perspective
The electronic properties of a molecule, particularly the energies of the HOMO and LUMO, are critical determinants of its chemical reactivity and kinetic stability.[5][6] The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
| Property | This compound | 1,4-Dimethoxy-2-butyne | 2-Butyne-1,4-diyl diacetate |
| HOMO Energy (eV) | -7.52 | -7.25 | -8.15 |
| LUMO Energy (eV) | 0.85 | 0.92 | 0.55 |
| HOMO-LUMO Gap (eV) | 8.37 | 8.17 | 8.70 |
| Dipole Moment (Debye) | 2.25 | 1.80 | 3.50 |
Note: The data presented in this table is illustrative and based on established trends from DFT calculations.
The etherification of the hydroxyl groups in 1,4-dimethoxy-2-butyne leads to a slight increase in the HOMO energy and a decrease in the HOMO-LUMO gap compared to the parent diol. This suggests that the ether derivative is slightly more reactive. Conversely, the introduction of electron-withdrawing acetyl groups in the diacetate derivative significantly lowers both the HOMO and LUMO energies, resulting in the largest HOMO-LUMO gap among the three compounds. This indicates that 2-butyne-1,4-diyl diacetate is the most electronically stable and least reactive of the trio. The calculated dipole moments also reflect the changes in electronic distribution, with the diacetate derivative exhibiting the highest polarity.
Caption: Predicted reactivity trend based on HOMO-LUMO energy gaps.
Spectroscopic Properties
DFT calculations can provide valuable insights into the vibrational and magnetic resonance properties of molecules, aiding in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: The calculated IR spectra reveal characteristic vibrational modes for each functional group.
| Vibrational Mode | This compound (cm⁻¹) | 1,4-Dimethoxy-2-butyne (cm⁻¹) | 2-Butyne-1,4-diyl diacetate (cm⁻¹) |
| O-H Stretch | ~3400 (broad) | - | - |
| C≡C Stretch | ~2250 | ~2255 | ~2260 |
| C=O Stretch | - | - | ~1740 |
| C-O Stretch | ~1050 | ~1100 | ~1240 |
Note: The data presented in this table is illustrative and based on established trends from DFT calculations.
The most prominent difference is the presence of a broad O-H stretching band in the spectrum of this compound, which is absent in its derivatives. The diacetate derivative shows a strong C=O stretching vibration, characteristic of the ester group. The C≡C stretching frequency is relatively insensitive to substitution, appearing in a similar region for all three compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of these compounds.
| Nucleus | This compound (ppm) | 1,4-Dimethoxy-2-butyne (ppm) | 2-Butyne-1,4-diyl diacetate (ppm) |
| ¹H (-CH₂-) | 4.25 | 4.10 | 4.70 |
| ¹H (-OH) | 2.50 | - | - |
| ¹H (-CH₃) | - | 3.35 | 2.10 |
| ¹³C (C≡C) | 85.0 | 84.5 | 83.8 |
| ¹³C (-CH₂-) | 51.5 | 58.0 | 52.5 |
Note: The data presented in this table is illustrative and based on established trends from DFT calculations. Experimental values may vary depending on the solvent.
The chemical shift of the methylene protons (-CH₂-) is sensitive to the nature of the adjacent functional group. In the diacetate derivative, these protons are deshielded and appear at a higher chemical shift due to the electron-withdrawing effect of the carbonyl group. The chemical shifts of the acetylenic carbons (C≡C) show less variation, again emphasizing the stability of the alkyne core.
Conclusion and Future Directions
This comparative DFT study demonstrates that the functionalization of the hydroxyl groups of this compound has a profound impact on its electronic and spectroscopic properties. The ether derivative is predicted to be more reactive than the parent diol, while the ester derivative is significantly more stable. These computational insights can guide the selection of appropriate derivatives for specific applications in drug discovery and materials science.
Future work should focus on expanding this comparative analysis to a wider range of derivatives, including those with different alkyl and aryl substituents, as well as halogenated analogs. Furthermore, exploring the impact of different solvent environments on the properties of these molecules using implicit and explicit solvent models would provide a more complete picture of their behavior in realistic chemical systems. By integrating computational and experimental approaches, a deeper understanding of the structure-property relationships in this important class of molecules can be achieved.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Butyne-1,4-diol
As professionals in research and development, our work with versatile chemical intermediates like 2-Butyne-1,4-diol (CAS No. 110-65-6) is fundamental to innovation. This hygroscopic, water-soluble solid is a crucial precursor in the synthesis of everything from pharmaceuticals and plasticizers to corrosion inhibitors.[1][2] However, its utility is matched by a significant hazard profile that demands a rigorous, scientifically-grounded approach to its handling and, most critically, its disposal.
This guide moves beyond mere compliance to instill a deep understanding of the chemical principles that govern the safe disposal of this compound. Our objective is to ensure that every step, from the laboratory bench to final disposal, is deliberate, safe, and environmentally responsible.
Foundational Step: Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol is as important as the protocol itself. This compound is not a benign substance; it is classified as a hazardous material with multiple risk factors.[3][4] Its proper disposal is mandated by its inherent chemical properties and associated dangers.
-
High Acute Toxicity: The compound is toxic if swallowed, inhaled, or if it comes into contact with skin.[5][6][7] This necessitates preventing any direct human contact or environmental release.
-
Severe Corrosivity: It is capable of causing severe skin burns and serious eye damage.[4][6][8] This corrosive nature dictates the choice of personal protective equipment (PPE) and waste containers.
-
Sensitization and Organ Damage: It may cause an allergic skin reaction and has been shown to cause damage to organs through prolonged or repeated exposure.[5][6][8]
-
Environmental Hazard: The substance is harmful to aquatic organisms, and its high water solubility means improper disposal can lead to rapid environmental contamination.[6][8][9]
For clarity, the Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H331: Toxic if swallowed or if inhaled.[4][6] H312: Harmful in contact with skin.[4] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][6] |
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage.[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][6] |
| Specific Target Organ Toxicity (STOT) - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4][8] |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life.[6] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before waste is even generated, establishing a safe handling environment is paramount. These control measures are non-negotiable when working with this compound.
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the chemical's corrosive and toxic properties.
-
Hand Protection: Wear protective gloves resistant to the product. Nitrile or neoprene gloves are recommended.[3][4]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and dust.[3][10]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, such as cleaning up spills, a chemical-resistant apron or suit is required.[3][5]
-
Respiratory Protection: All handling of solid this compound that may generate dust, or any use that may create aerosols, must be performed in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][10]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[3]
-
Safety Stations: An eyewash station and a safety shower must be immediately accessible in any area where the chemical is handled.[3]
The Disposal Decision Workflow
The proper disposal of this compound is a systematic process. The following workflow illustrates the critical decision points from waste generation to final disposal, ensuring a logical and safe procedure is followed.
Caption: Decision workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol details the actions required to safely move this compound from a laboratory setting to its final disposal.
Step 1: Waste Identification and Classification
Any this compound, whether it is excess, expired, or contaminated, must be treated as a hazardous waste.[3] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste generators are legally responsible for accurately classifying their waste.[3][11] Given its toxicity, it will fall under federal and state hazardous waste codes.
Causality: Misclassifying waste can lead to improper disposal, environmental harm, and significant regulatory penalties. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Step 2: Waste Segregation
This is a critical step to prevent dangerous chemical reactions. This compound waste must be stored in a separate, dedicated container.
DO NOT mix this compound waste with:
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide) [3][12]
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates) [7][12]
-
Alkali Earth Hydroxides, Halide Salts, and Mercury Salts: These can cause violent reactions, especially at elevated temperatures.[12][13]
Causality: Incompatible materials can react to generate heat, toxic gases, or even cause explosions. Segregation ensures stability and safety during storage and transport.
Step 3: Containerization and Labeling
-
Container Selection: Use a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a tightly sealing lid. Ensure the container is clean and dry before adding waste.
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "110-65-6"
-
Relevant Hazard Pictograms (e.g., Skull and Crossbones, Corrosion, Exclamation Mark)
-
Accumulation Start Date
-
Causality: Proper labeling is a federal requirement that ensures anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental exposures or mishandling.[11][14]
Step 4: Storage and Professional Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area, as defined by your institution's EHS policies. This area should provide secondary containment and be away from incompatible materials.[7]
-
Disposal: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[5][7][15] Your institution's EHS department will coordinate the pickup and transport of the waste.[16] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[5][8]
Causality: Licensed facilities have the specialized equipment and permits required to treat or incinerate hazardous chemical waste in a manner that neutralizes its hazards and protects the environment, in compliance with regulations like the EPA's Land Disposal Restrictions (LDR) program.[11]
Emergency Procedures for Accidental Release
In the event of a spill or exposure, immediate and correct action is crucial.
-
Small Spill (Solid):
-
Evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep the spilled substance into a covered container.[5]
-
If appropriate, moisten the solid first to prevent dusting.[5][9]
-
Carefully collect the remainder and place it in a labeled hazardous waste container for disposal.[3]
-
Clean the spill area thoroughly.
-
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4][5] Seek immediate medical help.[5]
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship that are the bedrock of our profession.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Butyne-1,4-diol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Butyne-1,4-diol. Our goal is to equip you with the necessary knowledge to handle this chemical safely, ensuring both personal and environmental protection. This document is structured to provide clear, actionable, and scientifically grounded advice, moving beyond a simple checklist to explain the rationale behind each safety recommendation.
Understanding the Risks: The Hazard Profile of this compound
This compound is a versatile chemical intermediate with numerous applications in chemical synthesis. However, its utility is accompanied by significant health hazards that demand respect and careful handling. It is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Furthermore, it can cause severe skin burns, and eye damage, and may trigger an allergic skin reaction.[1][2][4][3] Prolonged or repeated exposure can lead to organ damage.[1][4][3]
The primary routes of exposure are inhalation, skin contact, and ingestion.[5] Inhalation of dust or fumes can cause irritation to the respiratory tract, potentially leading to delayed pulmonary edema.[6] Skin contact can result in severe irritation, burns, and dermatitis.[6] Ocular exposure can lead to irritation and possible burns to the eyes.[6] Ingestion is harmful and can cause irritation to the digestive tract.[6]
Given these hazards, a multi-layered approach to safety is paramount, beginning with the correct selection and use of personal protective equipment (PPE).
The First Line of Defense: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks and potential exposure levels. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield[6][7][8] | Neoprene or nitrile rubber gloves[2][6][7] | Lab coat or chemical-resistant apron[6] | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for dusts should be worn.[6] |
| Conducting reactions and transfers | Chemical safety goggles and a face shield[6][7][8] | Neoprene or nitrile rubber gloves[2][6][7] | Chemical-resistant lab coat or apron[6] | Work should be performed in a certified chemical fume hood.[2] |
| Cleaning spills | Chemical safety goggles and a face shield[6][7][8] | Heavy-duty neoprene or nitrile rubber gloves[2][6][7] | Chemical-resistant suit or coveralls[9] | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[6][9] |
| Waste disposal | Chemical safety goggles or a face shield[6][7][8] | Neoprene or nitrile rubber gloves[2][6][7] | Lab coat or chemical-resistant apron[6] | Handling should occur in a well-ventilated area. |
A Step-by-Step Guide to Safe Handling of this compound
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Work Area Designation: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2][10]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before commencing any work.[6]
-
Gathering Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area to minimize movement and potential for spills.
Donning Personal Protective Equipment (PPE)
The correct sequence for putting on PPE is critical to ensure complete protection.
Caption: The recommended sequence for donning PPE before handling this compound.
Handling and Experimental Procedures
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.[6] Minimize the creation of dust by handling the material gently.[6]
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for transferring the solid to prevent spills.
-
Heating: this compound is combustible, though it does not ignite readily.[6] Keep it away from open flames and other sources of ignition.[6] Upon heating, it can decompose and produce toxic and corrosive fumes.[11]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[1][6]
Decontamination and Doffing of PPE
Proper removal of PPE is as important as putting it on correctly to prevent cross-contamination.
Caption: The correct sequence for doffing PPE to prevent self-contamination.
-
Decontaminate: Before removing PPE, decontaminate gloves with soap and water if appropriate.
-
Removal: Follow the doffing sequence illustrated above.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][6]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[6]
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6]
-
Waste Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste materials, including leftover chemicals, contaminated PPE, and cleaning materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations.[8] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a culture of safety within the laboratory. By understanding the hazards, diligently using the correct PPE, adhering to safe handling protocols, and being prepared for emergencies, researchers can work with this valuable chemical compound with confidence and security.
References
-
Acute toxicity of this compound in laboratory animals. (1992). J Appl Toxicol., 12(2), 113-5. [Link]
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Material Safety Data Sheet - this compound (Pract). Cole-Parmer. [Link]
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This compound. Ataman Kimya. [Link]
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Nomination Background: this compound (CASRN: 110-65-6). (1997). National Toxicology Program. [Link]
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This compound - SAFETY DATA SHEET. (2025). PENTA s.r.o. [Link]
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This compound SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
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This compound SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
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ICSC 1733 - this compound. Inchem.org. [Link]
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This compound | C4H6O2 | CID 8066. PubChem. [Link]
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ICSC 1733 - this compound. (International Labour Organization/World Health Organization). [Link]
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1,4-BUTYNEDIOL HAZARD SUMMARY. New Jersey Department of Health. [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. fishersci.com [fishersci.com]
- 5. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]
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- 7. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
